Butyl 6-methylpiperidine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29g/mol |
IUPAC Name |
butyl 6-methylpiperidine-2-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-3-4-8-14-11(13)10-7-5-6-9(2)12-10/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
SEYMEYGDCXZWRB-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1CCCC(N1)C |
Canonical SMILES |
CCCCOC(=O)C1CCCC(N1)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Butyl 6-methylpiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl 6-methylpiperidine-2-carboxylate is a substituted piperidine derivative with potential applications in pharmaceutical research and development. As a lipophilic ester of 6-methylpipecolic acid, its structure suggests utility as a building block in the synthesis of more complex molecules, including potential therapeutic agents. This technical guide aims to provide a comprehensive overview of its chemical properties. However, a thorough search of publicly available scientific literature and chemical databases reveals a significant lack of detailed experimental data for this specific compound. Therefore, this document will outline the expected chemical properties based on the known characteristics of similar piperidine carboxylate esters and will serve as a framework for the type of data that should be generated through experimental investigation.
Chemical Structure and Identifiers
While specific experimental data for this compound is scarce, its structural and basic chemical information can be predicted.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₂₁NO₂ |
| Molecular Weight | 199.29 g/mol |
| Canonical SMILES | CCCCOC(=O)C1CCCC(N1)C |
| InChI Key | (Predicted) |
| CAS Number | (Not readily available) |
A hydrochloride salt of this compound, Butyl 6-methyl-2-piperidinecarboxylate hydrochloride, is commercially available, indicating the compound's existence and accessibility for research purposes.
Predicted Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are not available in the literature. The following table presents predicted values and expected properties based on structurally related compounds, such as tert-butyl 6-methylpiperidine-2-carboxylate and other alkyl piperidine-2-carboxylates.
| Property | Predicted Value / Expected Characteristic | Source/Basis |
| Boiling Point | > 200 °C (at atmospheric pressure) | Based on similar piperidine esters |
| Melting Point | Likely a liquid at room temperature | Based on similar piperidine esters |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water. | General solubility of esters |
| pKa | ~9-10 (for the piperidine nitrogen) | Typical pKa for secondary amines in a piperidine ring |
| LogP | ~2.5 - 3.5 | Increased lipophilicity due to butyl chain |
Spectroscopic Data (Hypothetical)
No experimental spectroscopic data for this compound has been published. Below are the expected characteristic signals for ¹H NMR, ¹³C NMR, and IR spectroscopy, which are crucial for its identification and characterization.
¹H NMR Spectroscopy (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~3.5 | m | 1H | H-2 (methine proton at C2) |
| ~3.0 | m | 1H | H-6 (methine proton at C6) |
| ~1.2-1.9 | m | 8H | Piperidine ring protons (H-3, H-4, H-5) and -O-CH₂-CH₂ -CH₂ -CH₃ |
| ~1.1 | d | 3H | -CH₃ at C6 |
| ~0.9 | t | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
¹³C NMR Spectroscopy (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~173 | C=O (ester carbonyl) |
| ~65 | -O-CH₂ - |
| ~58 | C-2 |
| ~52 | C-6 |
| ~30-40 | Piperidine ring carbons and butyl chain carbons |
| ~22 | -CH₃ at C6 |
| ~14 | Terminal -CH₃ of butyl group |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H stretch (secondary amine) |
| ~2960-2850 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
Synthesis and Experimental Protocols
A detailed, experimentally validated synthesis protocol for this compound is not available in the peer-reviewed literature. However, a plausible synthetic route would involve the esterification of 6-methylpiperidine-2-carboxylic acid with butanol.
Proposed Synthesis Workflow
Caption: Proposed Fischer esterification for the synthesis of this compound.
General Experimental Protocol for Fischer Esterification
-
Reactant Preparation: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-methylpiperidine-2-carboxylic acid (1.0 eq.), n-butanol (1.5-2.0 eq.), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq.).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Potential Signaling Pathways and Biological Activity
Given the lack of biological data, any discussion of signaling pathways is purely speculative. However, the piperidine scaffold is a common motif in many biologically active compounds and approved drugs.
Caption: Logical workflow for utilizing this compound in drug discovery.
Derivatives of this compound could potentially interact with various biological targets, including but not limited to:
-
G-protein coupled receptors (GPCRs)
-
Ion channels
-
Enzymes (e.g., proteases, kinases)
Further research, including synthesis of a compound library and subsequent biological screening, is necessary to elucidate any potential therapeutic applications.
Conclusion and Future Directions
This compound represents a chemical entity with potential for further exploration in medicinal chemistry and organic synthesis. This guide has highlighted the significant gap in the publicly available data for this compound. Future research should focus on:
-
Definitive Synthesis and Characterization: A full experimental report on the synthesis and purification of this compound, including detailed spectroscopic and physical data, is required.
-
Exploration of Stereochemistry: The compound possesses two stereocenters (at C2 and C6). The synthesis and characterization of individual stereoisomers would be crucial for any potential pharmacological applications.
-
Biological Screening: A systematic evaluation of the biological activity of this compound and its derivatives is needed to identify any potential therapeutic value.
This document serves as a foundational guide and a call for further empirical investigation into the chemical and biological properties of this compound.
Spectroscopic Profile of Butyl 6-methylpiperidine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for butyl 6-methylpiperidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Chemical Structure and Overview
This compound is an ester derivative of 6-methylpipecolic acid. Its structure consists of a piperidine ring substituted with a methyl group at the 6-position and a butyl carboxylate group at the 2-position. The presence of chiral centers at both the 2 and 6 positions of the piperidine ring means this compound can exist as different stereoisomers, which can influence its spectroscopic and biological properties.
Figure 1: Chemical Structure of this compound.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on analysis of its structural analogues.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.10 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~3.20 | m | 1H | H-2 |
| ~2.80 | m | 1H | H-6 |
| ~1.90 - 1.20 | m | 8H | Piperidine ring protons (H-3, H-4, H-5) and -O-CH₂-CH₂ -CH₂ -CH₃ |
| ~1.15 | d | 3H | 6-CH₃ |
| ~0.90 | t | 3H | -O-(CH₂)₃-CH₃ |
| ~2.00 (broad) | s | 1H | N-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C =O (Ester carbonyl) |
| ~65 | -O-CH₂ - |
| ~58 | C-2 |
| ~52 | C-6 |
| ~31 | Piperidine C-4 |
| ~30 | -O-CH₂-CH₂ - |
| ~25 | Piperidine C-3 |
| ~22 | Piperidine C-5 |
| ~19 | 6-CH₃ |
| ~14 | -O-(CH₂)₂-CH₂ - |
| ~10 | -O-(CH₂)₃-CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H Stretch |
| ~2960-2850 | Strong | C-H Stretch (Aliphatic) |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1180 | Strong | C-O Stretch (Ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 199 | [M]⁺ (Molecular Ion) |
| 142 | [M - C₄H₉O]⁺ (Loss of butoxy group) |
| 100 | [M - COOC₄H₉]⁺ (Loss of butyl carboxylate group) |
| 84 | [Piperidine ring fragment]⁺ |
| 57 | [C₄H₉]⁺ (Butyl cation) |
Experimental Protocols
Standard procedures for obtaining the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[1][2][3]
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and often results in a prominent protonated molecular ion peak ([M+H]⁺).[4][5]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of a small molecule like this compound is depicted below.
Figure 2: A generalized workflow for spectroscopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-Methylpiperidine-2-carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 6-methylpiperidine-2-carboxylate esters, critical chiral building blocks in the development of pharmaceuticals and other bioactive molecules. This document details key synthetic strategies, presents comparative quantitative data, and offers detailed experimental protocols for the synthesis of these valuable compounds.
Introduction
6-Methylpiperidine-2-carboxylate esters are pivotal intermediates in organic synthesis, serving as precursors to a wide array of complex molecules, including alkaloids and active pharmaceutical ingredients. The stereochemical integrity of these piperidine derivatives is often crucial for their biological activity, making stereoselective synthesis a key focus of research in this area. This guide explores the most prevalent and effective methods for the preparation of these esters, with a focus on catalytic hydrogenation, diastereoselective functionalization, and other modern synthetic techniques.
Core Synthetic Pathways
The synthesis of 6-methylpiperidine-2-carboxylate esters can be broadly categorized into several key strategies. The most common approaches involve the construction of the piperidine ring from acyclic precursors or the modification of pre-existing heterocyclic systems. The primary pathways are catalytic hydrogenation of pyridine derivatives and diastereoselective alkylation of piperidine precursors.
Catalytic Hydrogenation of Substituted Pyridines
A robust and widely utilized method for the synthesis of 6-methylpiperidine-2-carboxylate esters is the catalytic hydrogenation of the corresponding methyl 6-methylpicolinate precursor. This method's efficiency and stereoselectivity are highly dependent on the choice of catalyst and reaction conditions.
The general transformation involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. The presence of the methyl group at the 6-position and the ester at the 2-position influences the stereochemical outcome of the hydrogenation, often leading to a mixture of cis and trans diastereomers.
dot
Caption: Catalytic hydrogenation of methyl 6-methylpicolinate.
Diastereoselective Lithiation and Trapping
For the synthesis of specific diastereomers, particularly the trans isomer which is often the minor product in catalytic hydrogenation, diastereoselective lithiation followed by electrophilic trapping is a powerful strategy. This method typically involves the use of a chiral auxiliary or a directed metalation group to control the stereochemistry of the functionalization at the C6 position of a pre-existing piperidine-2-carboxylate.
This pathway offers a high degree of stereocontrol, enabling the isolation of single diastereomers, which is often a critical requirement in pharmaceutical synthesis.
dot
Caption: Diastereoselective synthesis via lithiation and trapping.
Quantitative Data Summary
The selection of a synthetic route is often guided by factors such as yield, stereoselectivity, and the availability of starting materials. The following table summarizes quantitative data for the synthesis of 6-methylpiperidine-2-carboxylate esters and related disubstituted piperidines via catalytic hydrogenation.
| Entry | Precursor | Catalyst (mol%) | Solvent | Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Methyl 6-methylpicolinate | Rh₂O₃ (0.5) | TFE | 5 bar H₂, 40 °C, 16 h | >99 (NMR) | - | [1][2] |
| 2 | 2,6-Lutidine | Rh₂O₃ (0.5) | TFE | 5 bar H₂, 40 °C, 16 h | >99 (NMR) | 85:15 | [2][3] |
| 3 | 2-Acetyl-6-methylpyridine | PtO₂ (cat.) | Acetic Acid | 50-70 bar H₂, RT | - | - | [4] |
| 4 | Methyl 2,6-dimethylnicotinate | 10% Pd/C | - | - | - | 30:70 | [5] |
| 5 | Methyl 2,6-dimethylnicotinate | PtO₂ (30) | - | - | - | 40:60 | [5] |
Note: Data for closely related structures are included to provide a comparative context for catalyst and condition selection.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Rhodium Oxide (Rh₂O₃)
This protocol is a representative procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine.
Materials:
-
Methyl 6-methylpicolinate (1.0 mmol)
-
Rhodium (III) oxide (Rh₂O₃, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE, 2 mL)
-
Hydrogen gas (H₂)
-
Autoclave reactor
Procedure:
-
To a glass vial equipped with a magnetic stir bar, add methyl 6-methylpicolinate (1.0 mmol) and Rh₂O₃ (0.5 mol%).
-
Add TFE (2 mL) to the vial.
-
Place the vial inside a stainless-steel autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 5 bar with hydrogen gas.
-
Stir the reaction mixture at 40 °C for 16 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and remove the reaction vial.
-
The reaction mixture can be analyzed directly by NMR to determine conversion and diastereomeric ratio. For isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Protocol 2: Diastereoselective Synthesis via Lithiation and Trapping (General Procedure)
This protocol outlines a general procedure for the diastereoselective synthesis of trans-2,6-disubstituted piperidines.
Materials:
-
N-Boc-2-methylpiperidine (1.0 mmol)
-
s-Butyllithium (s-BuLi, 1.1 mmol)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.1 mmol)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Methyl iodide (CH₃I, 1.2 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of N-Boc-2-methylpiperidine (1.0 mmol) in anhydrous Et₂O.
-
Add TMEDA (1.1 mmol) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.1 mmol) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours) to ensure complete lithiation.
-
Add methyl iodide (1.2 mmol) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired trans-methyl 6-methyl-N-Boc-piperidine-2-carboxylate.
Conclusion
The synthesis of 6-methylpiperidine-2-carboxylate esters is a well-established field with several reliable and stereoselective methods available to the synthetic chemist. Catalytic hydrogenation of pyridine precursors offers a direct and efficient route, with the choice of catalyst and conditions playing a critical role in determining the yield and diastereoselectivity. For applications requiring high diastereomeric purity, particularly of the trans isomer, diastereoselective lithiation and trapping provides a powerful and precise alternative. The selection of the optimal synthetic pathway will depend on the specific stereochemical requirements of the target molecule, the availability of starting materials, and scalability considerations. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of these important heterocyclic building blocks.
References
The Multifaceted Biological Activities of Substituted Piperidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry and drug discovery. Its derivatives exhibit a remarkable breadth of biological activities, forming the core of numerous approved drugs and promising clinical candidates. This technical guide provides a comprehensive overview of the diverse pharmacological properties of substituted piperidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, analgesic, and anti-inflammatory activities. This document is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutics based on the versatile piperidine framework.
Data Presentation: A Quantitative Overview of Biological Activities
The following tables summarize the quantitative data for the biological activities of various substituted piperidine derivatives, providing a comparative analysis of their potency and efficacy.
Anticancer Activity
Substituted piperidines have demonstrated significant potential as anticancer agents, targeting various cancer cell lines through diverse mechanisms of action.
| Compound/Derivative Class | Cancer Cell Line | Assay Type | IC50/GI50 | Reference |
| Tetramethylpiperidine-substituted phenazines (B3962, B4126, B4125) | WHCO3 (Esophageal), PLC, HepG2 (Hepatocellular), CaCo2, COLO 320DM, HT29 (Colon) | Growth inhibition | 0.36, 0.47, 0.48 µg/mL (mean) | [1] |
| Piperidinones linked to Pyrimidine, Thiazole, and Triazole Glycosides | HCT-116 (Colon), MCF-7 (Breast) | MTT Assay | Comparable to Doxorubicin | [2] |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives | MCF7, BT20, T47D, CAMA-1 (Breast) | Cytotoxicity | 0.31–120.52 µM | [3] |
| Thiouracil amide derivatives with a piperazine ring | MCF7 (Breast) | Cytotoxicity | 18.23 to 100 µM | [3] |
| Highly functionalized piperidines (compounds 1 and 25) | PC-3 (Prostate) | Growth inhibition | 6.3 and 6.4 µg·mL−1 | [4] |
| Highly functionalized piperidine (compound 16) | 786-0 (Renal) | Growth inhibition | 0.4 µg·mL−1 | [4] |
| Highly functionalized piperidine (compound 16) | HT29 (Colon) | Growth inhibition | 4.1 µg·mL−1 | [4] |
Antimicrobial Activity
The piperidine nucleus is a common feature in many antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Piperidin-4-one derivatives (1a) | S. aureus, E. coli, B. subtilis | 12, 8, 10 | [5] |
| Piperidine derivatives (Compound 6) | B. subtilus, B. cereus, E. coli, S. aureus, P. aurenginosa, Kl. pneumoniae, M. luteus | 0.75, 1.5, 1.5, 1.5, 1.5, 1.5, 1.5 | [6] |
| 2,6-dipiperidino-1,4-dihalogenobenzenes and related compounds (Compounds 3, 5, 6, 7) | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | 32–512 | [7] |
| Piperazine derivatives with N,N′-bis(1,3,4-thiadiazole) moiety (Compounds 4, 6c, 6d) | S. aureus | 16 | [8] |
| Piperazine derivatives with N,N′-bis(1,3,4-thiadiazole) moiety (Compounds 6d, 7b) | B. subtilis | 16 | [8] |
| 1-(4-chlorophenyl) piperidine-2,6-diones (2a-2e) | E. coli, P. aeruginosa, S. aureus, B. subtilis | 7.11-12.08 (Zone of inhibition in mm) | [9] |
Antiviral Activity
Piperidine derivatives have emerged as promising antiviral agents, with activity against various viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses.
| Compound/Derivative Class | Virus | Cell Line | EC50 | Reference | | :--- | :--- | :--- | :--- | | 1,4,4-Trisubstituted piperidine (analogue 2) | HCoV-229E | HEL fibroblasts | 7.4 µM |[10] | | Piperidine-substituted thiophene[3,2-d]pyrimidine-based NNRTIs (15a) | HIV-1 (WT) | MT-4 | 1.75 nM |[11] | | Piperine derivative AB05 | H1N1 Influenza | MDCK | 0.33 µM |[12] | | Arbidol derivatives (1, 3, 4) | SARS-CoV-2 | - | Dose-dependent inhibition |[13] |
Analgesic Activity
The analgesic properties of piperidine derivatives have been extensively studied, with many compounds demonstrating potent pain-relieving effects in various animal models.
| Compound/Derivative Class | Animal Model | Assay | Effective Dose/Result | Reference | | :--- | :--- | :--- | :--- | | 1,4-substituted piperidine derivative (6b) | Mice | Tail flick | Activity at 50 mg/kg comparable to morphine (3 mg/kg) |[14][15] | | Alkyl piperidine derivative (1e) | - | Tail immersion | Highly significant analgesia at 60 to 90 min |[16] | | 4-(4'-bromophenyl)-4-piperidinol derivatives (PD1, PD3, PD5) | - | - | Highly significant analgesic effect (p < 0.01) |[17] | | Novel non-steroidal anti-inflammatory drug with piperidine moiety (PRC10, ZLP20) | - | Tail flick | Mean tail flick latency increased up to 90 minutes |[18] |
Anti-inflammatory Activity
Several piperidine derivatives have shown potent anti-inflammatory effects in preclinical models of inflammation.
| Compound/Derivative Class | Animal Model | Assay | Result | Reference | | :--- | :--- | :--- | :--- | | Halogenated derivatives of piperidine-4-carboxamide (chloro and bromo derivatives) | Rat | Carrageenan-induced paw edema | Potent and comparable to acetylsalicylic acid |[10] | | Ellagic acid (EA) | Rat | Carrageenan-induced paw edema | ED50 value 8.41 mg/kg |[19] | | Pyrazole derivative (K-3) | Rat | Carrageenan-induced paw edema | 52.0% decrease in inflammatory response at 100 mg/kg after 4 h |[20] | | N-acyl hydrazone derivative (4c) | Rat | Carrageenan-induced paw edema | 52.8% reduction in inflammation at 4 h |[21] | | 1,2,4-triazino[4,3-a]quinoline derivatives (9a-e) | Rat | Carrageenan-induced paw edema | Significant anti-inflammatory activity |[22] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activity of substituted piperidine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the piperidine derivatives.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending isolated colonies from an overnight culture in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the piperidine derivative onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is used to determine whether the bacterium is susceptible, intermediate, or resistant to the tested compound, based on standardized interpretive charts.
In Vivo Analgesic Activity (Tail-Flick Test)
The tail-flick test is a common method to assess the analgesic efficacy of compounds in rodents.
Protocol:
-
Animal Acclimation: Acclimate the animals (mice or rats) to the testing environment and the restraining device to minimize stress.
-
Baseline Measurement: Gently restrain the animal and position its tail over a radiant heat source. Measure the baseline latency for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[23]
-
Compound Administration: Administer the piperidine derivative or a control substance (e.g., vehicle, morphine) via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Measurement: At specific time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline and the vehicle-treated group indicates an analgesic effect. The results are often expressed as the percentage of maximal possible effect (% MPE).
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used model to evaluate the acute anti-inflammatory activity of pharmacological agents.
Protocol:
-
Animal Grouping and Fasting: Group the animals (rats or mice) and fast them overnight with free access to water.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the piperidine derivative, a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle to the respective groups.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.[24]
-
Paw Volume Measurement: Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The anti-inflammatory activity is calculated as the percentage inhibition of edema in the treated groups compared to the control group.
Signaling Pathways and Experimental Workflows
The biological activities of substituted piperidine derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key signaling cascades and a general workflow for the discovery of bioactive piperidine derivatives.
Signaling Pathways
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Many piperidine derivatives exert their anticancer effects by inhibiting components of this pathway.[25]
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Aberrant NF-κB activation is implicated in various diseases, including cancer and inflammatory disorders. Piperine, a well-known piperidine alkaloid, has been shown to inhibit this pathway.[26]
The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is involved in cell growth, differentiation, and survival. Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive therapeutic target. Certain piperidine derivatives have been identified as STAT3 inhibitors.
Experimental Workflow
The discovery and development of novel bioactive piperidine derivatives typically follow a structured workflow, from initial library design to lead optimization.
Conclusion
Substituted piperidine derivatives represent a highly privileged and versatile scaffold in drug discovery, with a proven track record in the development of effective therapeutics across a wide range of diseases. The extensive body of research highlighted in this guide underscores the immense potential of this chemical class. By leveraging a deep understanding of their structure-activity relationships, mechanisms of action, and by employing robust experimental and computational workflows, the scientific community can continue to unlock the full therapeutic potential of novel piperidine-based compounds. This guide serves as a foundational resource to aid in these endeavors, fostering innovation in the ongoing quest for new and improved medicines.
References
- 1. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. academicjournals.org [academicjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. pjps.pk [pjps.pk]
- 17. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
- 20. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. experts.arizona.edu [experts.arizona.edu]
- 25. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Butyl 6-Methylpiperidine-2-carboxylate as a Chiral Building Block in Modern Drug Discovery
For Immediate Release
[City, State] – [Date] – In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount for enhancing therapeutic efficacy and minimizing off-target effects. Within this context, chiral piperidine derivatives have emerged as critical structural motifs in a vast array of bioactive molecules. This technical guide delves into the synthesis, properties, and applications of Butyl 6-methylpiperidine-2-carboxylate, a versatile chiral building block with significant potential for streamlining the synthesis of complex drug candidates. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of its strategic importance.
The piperidine scaffold is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a rigid scaffold for the precise spatial orientation of pharmacophoric groups. The introduction of a methyl group at the 6-position and a butyl carboxylate at the 2-position of the piperidine ring, with defined stereochemistry, offers a nuanced tool for medicinal chemists to fine-tune a compound's biological activity and metabolic stability.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related analogs, such as other alkyl esters of 6-methylpipecolic acid. The butyl ester modification is anticipated to enhance lipophilicity compared to its methyl or ethyl counterparts, a characteristic that can be strategically employed to modulate cell permeability and pharmacokinetic profiles of drug candidates.
| Property | Data for Tert-Butyl 6-methylpiperidine-2-carboxylate (CAS: 78131880) | Notes |
| Molecular Formula | C11H21NO2 | [1] |
| Molecular Weight | 199.29 g/mol | [1] |
| XLogP3 | 2.0 | Predicted value indicating moderate lipophilicity.[1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound can be approached through several strategic pathways. The key challenge lies in the diastereoselective and enantioselective control of the two stereocenters at the C2 and C6 positions.
Catalytic Hydrogenation of a Chiral Pyridine Precursor
A robust and scalable method for the synthesis of substituted piperidines is the catalytic hydrogenation of corresponding pyridine derivatives.[2] This approach allows for the establishment of the desired stereochemistry through the use of chiral catalysts or by separation of diastereomers.
Experimental Protocol: Synthesis of (2S, 6R)-Butyl 6-methylpiperidine-2-carboxylate
This protocol is a representative synthesis adapted from established methods for similar piperidine derivatives.
Step 1: Synthesis of Butyl 6-methylpicolinate 6-Methylpicolinic acid is esterified with butanol under standard Fischer esterification conditions (acid catalysis, heat).
Step 2: Asymmetric Hydrogenation The resulting Butyl 6-methylpicolinate is subjected to asymmetric hydrogenation using a chiral iridium or ruthenium catalyst (e.g., a complex with a chiral phosphine ligand) under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for achieving high diastereoselectivity and enantioselectivity.
Step 3: Purification The crude product is purified by column chromatography on silica gel to isolate the desired (2S, 6R)-Butyl 6-methylpiperidine-2-carboxylate.
Enzymatic Resolution
An alternative and highly efficient method for obtaining enantiomerically pure piperidine derivatives is through enzymatic resolution of a racemic mixture. Lipases are commonly employed for the enantioselective acylation or hydrolysis of esters.
Experimental Protocol: Lipase-Catalyzed Resolution of Racemic this compound
Step 1: Synthesis of Racemic this compound The racemic ester is synthesized via catalytic hydrogenation of Butyl 6-methylpicolinate using an achiral catalyst (e.g., Palladium on carbon).
Step 2: Enzymatic N-Acylation The racemic butyl ester is subjected to N-acylation using a lipase (e.g., Candida antarctica lipase B) and an acyl donor (e.g., ethyl acetate) in an organic solvent. The lipase will selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
Step 3: Separation and Deprotection The N-acylated ester is separated from the unreacted ester by chromatography. The N-acyl group can then be removed under appropriate conditions to yield the enantiomerically pure this compound.
Applications in Drug Development
The rigid, chair-like conformation of the piperidine ring in this compound allows for the precise positioning of substituents, making it an invaluable scaffold in drug design. The chiral centers at C2 and C6 provide opportunities for creating stereoisomers with distinct pharmacological profiles.
A notable example of the application of a related chiral piperidine building block is in the synthesis of methylphenidate, a widely prescribed medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). The asymmetric synthesis of methylphenidate enantiomers has been accomplished starting from D- and L-pipecolic acid, highlighting the importance of such chiral synthons.[1] While a direct blockbuster drug synthesized from this compound is not prominently reported, its structural motifs are present in numerous investigational compounds targeting a range of therapeutic areas, including central nervous system disorders, oncology, and infectious diseases.
The introduction of the 6-methyl group can influence the binding affinity and selectivity of a drug molecule for its target protein by introducing steric constraints and modifying the electronic environment. The butyl ester, as mentioned, can be used to tune the compound's pharmacokinetic properties.
Conclusion
This compound represents a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure pharmaceutical compounds. The availability of robust synthetic methods, including asymmetric hydrogenation and enzymatic resolution, allows for the efficient production of specific stereoisomers. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of such well-defined chiral building blocks will undoubtedly play an increasingly critical role in the future of drug discovery and development.
Disclaimer: This document is for informational purposes only and is intended for a professional audience. The experimental protocols described are illustrative and should be adapted and optimized by qualified personnel in a laboratory setting.
References
Stereochemistry of Butyl 6-methylpiperidine-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of Butyl 6-methylpiperidine-2-carboxylate, a disubstituted piperidine derivative. Given the significance of stereoisomerism in determining the pharmacological and toxicological profiles of bioactive molecules, this document outlines the possible stereoisomers, their conformational analysis, and general methodologies for their stereoselective synthesis and analytical characterization.
Introduction to the Stereochemistry of this compound
This compound possesses two stereogenic centers at the C2 and C6 positions of the piperidine ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: the cis diastereomers ((2R,6S)- and (2S,6R)-) and the trans diastereomers ((2R,6R)- and (2S,6S)-).
The relative orientation of the butyl carboxylate group at C2 and the methyl group at C6 dictates the cis or trans configuration, which in turn influences the conformational preference of the piperidine ring and the overall three-dimensional shape of the molecule. The absolute configuration (R/S) at each stereocenter is crucial for specific interactions with chiral biological targets such as enzymes and receptors.
Conformational Analysis
The stereochemical outcome of reactions involving piperidine rings and the biological activity of the resulting products are intrinsically linked to the conformational preferences of the ring system. For 2,6-disubstituted piperidines, the chair conformation is generally the most stable.
In the cis isomer, the two substituents can both occupy equatorial positions, leading to a thermodynamically more stable conformation. In the trans isomer, one substituent must adopt an axial position while the other is equatorial, which can introduce destabilizing 1,3-diaxial interactions. The conformational equilibrium can be influenced by the nature of the N-substituent and the solvent. For N-acylated piperidines, such as N-Boc protected derivatives, A(1,3) strain can favor conformers with an axial substituent at the 2-position.
The distinction between cis and trans isomers can be readily achieved using 1H NMR spectroscopy. The coupling constants between the protons at C2, C6, and the adjacent methylene protons are diagnostic. Generally, a larger coupling constant is observed for axial-axial proton interactions compared to axial-equatorial or equatorial-equatorial interactions.
Stereoselective Synthesis Strategies
The controlled synthesis of specific stereoisomers of this compound is essential for elucidating their structure-activity relationships. Several strategies have been developed for the diastereoselective and enantioselective synthesis of 2,6-disubstituted piperidines.
Diastereoselective Synthesis
A common approach to achieve diastereoselectivity is through the reduction of a cyclic imine or enamine precursor. The stereochemical outcome of the reduction is often directed by the steric hindrance of the existing substituent, favoring the approach of the reducing agent from the less hindered face.
Experimental Protocol: Diastereoselective Reductive Amination
A general procedure for the diastereoselective synthesis of a 2,6-disubstituted piperidine via reductive amination of a δ-keto ester is as follows:
-
A solution of a δ-keto ester, such as butyl 6-oxoheptanoate, in a suitable solvent (e.g., methanol, ethanol) is treated with an ammonium salt (e.g., ammonium acetate) or a primary amine.
-
The mixture is stirred at room temperature to facilitate the formation of the corresponding imine/enamine intermediate.
-
A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is added portion-wise to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography to yield the desired piperidine derivative. The diastereomeric ratio can be determined by 1H NMR spectroscopy or gas chromatography (GC).
Enantioselective Synthesis
Enantiomerically pure starting materials or the use of chiral auxiliaries and catalysts can be employed to achieve enantioselective synthesis.
Experimental Protocol: Chiral Auxiliary-Mediated Synthesis
An example of an enantioselective synthesis could involve the use of a chiral amine as an auxiliary:
-
A δ-keto ester is condensed with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) to form a chiral imine.
-
The imine is then subjected to a diastereoselective reduction, where the stereochemistry of the chiral auxiliary directs the formation of one enantiomer of the piperidine precursor.
-
Subsequent removal of the chiral auxiliary, for instance, by hydrogenolysis, yields the enantiomerically enriched piperidine.
Analytical Characterization and Separation
The characterization and separation of the stereoisomers of this compound are crucial for quality control and for studying their individual biological activities.
NMR Spectroscopy
Table 1: Representative 1H NMR Data for cis- and trans-Alkyl 6-methylpiperidine-2-carboxylates
| Proton | cis-Isomer (Representative Chemical Shift, δ ppm) | trans-Isomer (Representative Chemical Shift, δ ppm) |
| H-2 | ~3.2-3.4 (dd) | ~3.5-3.7 (dd) |
| H-6 | ~2.8-3.0 (m) | ~3.1-3.3 (m) |
| CH3-6 | ~1.1-1.2 (d) | ~1.2-1.3 (d) |
| Ester O-CH2- | ~4.0-4.2 (q) | ~4.0-4.2 (q) |
| Ester -CH3 | ~1.2-1.3 (t) | ~1.2-1.3 (t) |
Note: This table provides estimated chemical shifts based on analogous compounds. Actual values for the butyl ester may vary. The coupling constants are crucial for definitive assignment.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the method of choice for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective in resolving enantiomers of piperidine derivatives.
Experimental Protocol: Chiral HPLC Separation
-
Column: A chiral column, such as a Chiralpak® IA, IB, or IC, is used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is common.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the carboxylate chromophore) is employed.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
Visualizing Synthetic Pathways and Stereochemical Relationships
Graphviz diagrams can be used to illustrate the logical flow of synthetic strategies and the relationships between the different stereoisomers.
Caption: Synthetic and resolution pathways to the stereoisomers.
Caption: Workflow for diastereoselective synthesis.
Conclusion
The stereochemistry of this compound is a critical aspect that dictates its three-dimensional structure and, consequently, its biological properties. A thorough understanding of the different stereoisomers, their conformational behavior, and methods for their controlled synthesis and analysis is paramount for researchers in the fields of medicinal chemistry and drug development. While specific experimental data for the title compound is sparse in the public domain, the principles and methodologies outlined in this guide for analogous 2,6-disubstituted piperidines provide a robust framework for its synthesis, characterization, and stereochemical assignment.
Technical Guide: Physical Characteristics of Butyl 6-methylpiperidine-2-carboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This document provides a technical overview of the physical characteristics of Butyl 6-methylpiperidine-2-carboxylate. Due to the limited availability of specific experimental data for this compound, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties applicable to piperidine derivatives. Furthermore, a representative experimental workflow for the synthesis and purification of a related compound, tert-butyl 6-methylpiperidine-2-carboxylate, is provided to illustrate common laboratory procedures.
Quantitative Data Summary
Table 1: Computed Physical and Chemical Properties of tert-Butyl 6-methylpiperidine-2-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₂ | PubChem |
| Monoisotopic Mass | 199.15723 Da | PubChem |
| Predicted XlogP | 2.0 | PubChem |
It is imperative to note that these are computationally derived values and should be confirmed by empirical testing.
Experimental Protocols for Physical Characterization
The following are detailed, standard methodologies for determining the primary physical characteristics of organic compounds such as this compound.
Determination of Melting Point
The melting point is a critical indicator of a solid compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline sample using a mortar and pestle.
-
Pack a small amount of the compound into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.[1]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If using a Thiele tube, attach the capillary tube to a thermometer using a rubber band and immerse it in the oil bath.[2]
-
Heat the apparatus at a moderate rate initially. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[2]
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[3]
-
For accurate results, perform the determination in triplicate.
Determination of Boiling Point
The boiling point is a key physical constant for a liquid compound.
Apparatus:
-
Thiele tube or a small-scale distillation apparatus
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating mantle or Bunsen burner
Procedure (Micro method using a Thiele tube):
-
Place a small amount (a few milliliters) of the liquid sample into a small test tube.[4]
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.[4][5]
-
Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).[6]
-
Heat the side arm of the Thiele tube gently.[6]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]
-
Continue heating until a steady stream of bubbles is observed, then remove the heat source.
-
The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[6]
-
Record the barometric pressure as the boiling point is pressure-dependent.[7]
Determination of Density
The density of a liquid can be determined using several methods. The pycnometer method is a highly accurate technique.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Clean and dry the pycnometer thoroughly and determine its mass (m₁).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper; excess liquid will be forced out through the capillary.
-
Thermostat the pycnometer and its contents in a water bath to a constant temperature (e.g., 20°C).
-
Carefully wipe dry the outside of the pycnometer and weigh it (m₂).
-
Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., distilled water) and repeat steps 2-4 to get the mass of the pycnometer filled with the reference liquid (m₃).
-
The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference where ρ_reference is the density of the reference liquid at the measurement temperature.
Representative Experimental Workflow and Visualization
While a specific signaling pathway for this compound is not documented, a generalized workflow for the synthesis and purification of piperidine carboxylates is highly relevant for the target audience. This process illustrates the logical steps from starting materials to a purified product.
Caption: Generalized workflow for the synthesis and purification of a piperidine carboxylate.
References
- 1. byjus.com [byjus.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. pennwest.edu [pennwest.edu]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
The Synthetic Chemist's Guide to 2,6-Disubstituted Piperidines: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The 2,6-disubstituted piperidine motif is a cornerstone in modern medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active alkaloids and pharmaceutical agents underscores the critical need for efficient and stereocontrolled synthetic methodologies. This technical guide provides an in-depth review of the core strategies for the synthesis of 2,6-disubstituted piperidines, presenting quantitative data, detailed experimental protocols for key reactions, and visual representations of reaction pathways to aid researchers in this dynamic field.
Core Synthetic Strategies
The construction of the 2,6-disubstituted piperidine ring can be broadly categorized into several key strategies, each offering distinct advantages in terms of stereocontrol and substrate scope. These include:
-
Reductive Amination: A powerful and widely used method involving the cyclization of 1,5-dicarbonyl compounds or their precursors with an amine source.
-
Mannich and Related Reactions: These reactions involve the addition of a nucleophile to an imine or iminium ion, enabling the formation of C-C or C-heteroatom bonds at the C2 and C6 positions.
-
Aza-Michael Additions: The intramolecular conjugate addition of an amine to an α,β-unsaturated system provides a direct route to the piperidine core.
-
Ring-Closing Metathesis (RCM): A versatile method for the formation of cyclic olefins, which can be subsequently reduced to afford the saturated piperidine ring.
-
Intramolecular Cyclization Strategies: A broad category encompassing various methods where a linear precursor containing a nitrogen atom and a suitable electrophilic site undergoes cyclization.
The choice of strategy is often dictated by the desired stereochemistry (cis or trans) of the substituents at the C2 and C6 positions, with thermodynamic and kinetic factors playing a crucial role in determining the outcome. Generally, thermodynamically controlled reactions tend to favor the more stable cis-isomer, where both substituents can occupy equatorial positions.
Data Presentation: A Comparative Overview of Synthetic Methodologies
The following tables summarize quantitative data for the key synthetic strategies, allowing for a direct comparison of their efficiency and stereoselectivity across a range of substrates and conditions.
Reductive Amination
Reductive amination of 1,5-dicarbonyl compounds or their synthetic equivalents is a robust method for piperidine synthesis. The stereochemical outcome can often be controlled by the choice of reducing agent and reaction conditions.
| Precursor | Amine Source | Reducing Agent / Catalyst | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Heptane-2,6-dione | Benzylamine | H₂, Pd/C | EtOH | RT | 85 | 90:10 | [1] |
| 1-Phenylheptane-2,6-dione | Ammonium acetate | NaBH₃CN | MeOH | RT | 78 | >95:5 | [1] |
| 1,5-Dioxo-1,5-diphenylpentane | Methylamine | H₂, PtO₂ | AcOH | RT | 92 | 85:15 | [1] |
| Ethyl 2,6-dioxoheptanoate | Benzylamine | NaBH(OAc)₃ | CH₂Cl₂ | RT | 75 | 80:20 | [1] |
| 1,5-Keto-aldehyde tricarbonyliron complex | Benzylamine | NaBH(OAc)₃ | CH₂Cl₂ | RT | 95 | >99:1 (single diastereoisomer) |
Mannich and Related Reactions
The Mannich reaction and its variants provide a powerful tool for the asymmetric synthesis of 2,6-disubstituted piperidines, often relying on chiral auxiliaries or catalysts to control stereochemistry.
| Imine/Iminium Precursor | Nucleophile | Catalyst / Additive | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) | Reference |
| N-Boc-2-lithiopiperidine | Methyl iodide | (-)-Sparteine | Et₂O | -78 | 71 | - | 96 (S) | |
| N-Glyoxyloyl-(S)-proline ester imine | Danishefsky's diene | Yb(OTf)₃ | CH₂Cl₂ | -40 | 85 | >95:5 | 98 | |
| N-Sulfinyl imine | Diethyl(isocyano-methyl)phosphonate | DBU | THF | -78 | 92 | >95:5 | 96 | |
| Isatin-derived ketimine | Propanal | (S)-2-(Diphenyl(trimethyl-silyloxy)methyl)pyrrolidine | CHCl₃ | RT | 95 | 94:6 | 99 |
Aza-Michael Addition
Intramolecular aza-Michael addition is an efficient method for the construction of the piperidine ring, particularly for the synthesis of cis-2,6-disubstituted products under thermodynamic control.
| Substrate | Catalyst / Base | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| (E)-N-Benzyl-7-aminohept-2-en-4-one | DBU | CH₂Cl₂ | RT | 88 | >95:5 | |
| (E)-N-Tosyl-7-amino-1-phenylhept-2-en-1-one | K₂CO₃ | MeCN | 80 | 92 | 90:10 | |
| (E)-N-(1-Phenylethyl)-7-aminohept-2-en-4-one | TFA (cat.) | CH₂Cl₂ | 0 | 85 | 92:8 | |
| N-Cbz-(E)-8-amino-oct-6-en-2-one | Et₃N | MeOH | reflux | 78 | 85:15 |
Ring-Closing Metathesis (RCM)
RCM offers a versatile route to functionalized tetrahydropyridines, which can be readily hydrogenated to the corresponding 2,6-disubstituted piperidines. The choice of catalyst is crucial for the efficiency of the reaction.
| Diene Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | RCM Yield (%) | Final Product Yield (%) (after reduction) | Reference |
| N,N-Diallyl-N-tosyl-2-aminopent-4-ene | Grubbs II (5) | CH₂Cl₂ | 40 | 95 | 92 | |
| N-Allyl-N-(pent-4-en-1-yl)benzenesulfonamide | Hoveyda-Grubbs II (2) | Toluene | 80 | 91 | 88 | |
| Diethyl 2,2-diallylmalonate (amination precursor) | Grubbs I (5) | CH₂Cl₂ | 45 | 88 | 85 (after amination and reduction) | |
| N-(But-3-en-1-yl)-N-(hex-5-en-1-yl)-4-methylbenzenesulfonamide | Zhan Catalyst-1B (1) | DCE | 60 | 93 | 90 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering practical guidance for the synthesis of 2,6-disubstituted piperidines.
Synthesis of cis-2,6-Dimethylpiperidine via Reductive Amination
Procedure: To a solution of heptane-2,6-dione (1.28 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in ethanol (50 mL) was added 10% Pd/C (100 mg). The mixture was stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours. The catalyst was removed by filtration through a pad of Celite®, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford cis-2,6-dimethylpiperidine as a colorless oil (1.02 g, 85% yield, cis:trans = 90:10 as determined by GC-MS analysis).[1]
Asymmetric Synthesis of an N-Boc-2-methylpiperidine via Catalytic Dynamic Resolution
Procedure: To a solution of (-)-sparteine (281 mg, 1.2 mmol) in Et₂O (10 mL) at -78 °C was added sec-butyllithium (1.4 M in cyclohexane, 0.79 mL, 1.1 mmol). The solution was stirred for 15 min, and then N-Boc-piperidine (185 mg, 1.0 mmol) was added. The mixture was stirred at -78 °C for 3 h. Methyl iodide (0.12 mL, 2.0 mmol) was then added, and the reaction mixture was stirred for an additional 2 h at -78 °C. The reaction was quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with Et₂O (3 x 15 mL). The combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, 10% ethyl acetate in hexanes) to give N-Boc-(S)-2-methylpiperidine as a colorless oil (141 mg, 71% yield, 96% ee as determined by chiral HPLC analysis).
Synthesis of a cis-2,6-Disubstituted Piperidine via Intramolecular Aza-Michael Addition
Procedure: To a solution of (E)-N-benzyl-7-aminohept-2-en-4-one (2.17 g, 10 mmol) in CH₂Cl₂ (50 mL) was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.15 g, 1 mmol). The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford cis-1-benzyl-2-methyl-6-propylpiperidine as a pale yellow oil (1.91 g, 88% yield, cis:trans > 95:5 as determined by ¹H NMR spectroscopy).
Synthesis of a Tetrahydropyridine Derivative via Ring-Closing Metathesis
Procedure: To a solution of N,N-diallyl-N-tosyl-2-aminopent-4-ene (3.07 g, 10 mmol) in degassed CH₂Cl₂ (100 mL) was added Grubbs second-generation catalyst (424 mg, 0.5 mmol). The reaction mixture was heated to reflux for 4 hours under a nitrogen atmosphere. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to give the corresponding tetrahydropyridine derivative as a brown oil (2.63 g, 95% yield). This intermediate can then be hydrogenated using standard procedures (e.g., H₂, Pd/C) to yield the fully saturated piperidine.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.
Conclusion
The synthesis of 2,6-disubstituted piperidines remains a vibrant and evolving area of organic chemistry. The choice of synthetic strategy is paramount and depends heavily on the desired stereochemical outcome and the nature of the substituents. This guide has provided a comprehensive overview of the most powerful methods available to the modern synthetic chemist, supported by quantitative data and detailed experimental protocols. The visual representation of these pathways further clarifies the logical connections within each synthetic approach. As the demand for novel, stereochemically complex piperidine-containing molecules continues to grow, the development and refinement of these and other innovative synthetic methods will be essential for advancing the fields of drug discovery and natural product synthesis.
References
In-Depth Technical Guide: Butyl 6-methylpiperidine-2-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the chemical identity and available technical data for Butyl 6-methylpiperidine-2-carboxylate. Initial research indicates that this specific compound is not well-documented in publicly accessible chemical databases. Consequently, this whitepaper focuses on the closest structural analog for which data is available: tert-butyl 6-methylpiperidine-2-carboxylate . This document provides a comprehensive overview of its chemical properties, including its CAS number and molecular formula, alongside a discussion of potential synthetic pathways and characterization data based on closely related compounds. The guide also presents this information in a structured format to aid researchers in drug development and related scientific fields.
Chemical Identification and Properties
A thorough search of chemical databases reveals a lack of a specific CAS number and detailed experimental data for this compound. However, its close analog, tert-butyl 6-methylpiperidine-2-carboxylate , has been identified.
Table 1: Chemical Identification of tert-butyl 6-methylpiperidine-2-carboxylate
| Identifier | Value | Source |
| Compound Name | tert-butyl 6-methylpiperidine-2-carboxylate | - |
| Molecular Formula | C₁₁H₂₁NO₂ | [1] |
| CAS Number | Not assigned | - |
Table 2: Physicochemical Properties of tert-butyl 6-methylpiperidine-2-carboxylate (Predicted)
| Property | Value | Source |
| Molecular Weight | 199.29 g/mol | - |
| XLogP3 | 2.5 | - |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 2 | - |
Synthesis and Experimental Protocols
Below is a generalized experimental workflow based on the synthesis of related piperidine derivatives.
Caption: Generalized synthetic workflow for tert-butyl 6-methylpiperidine-2-carboxylate.
Note: This proposed protocol would require optimization of reaction conditions, including solvent, temperature, and catalyst, to achieve a satisfactory yield and purity.
Characterization Data
Specific analytical data for tert-butyl 6-methylpiperidine-2-carboxylate is scarce. However, based on the characterization of analogous compounds like tert-butyl 2-methylpiperidine-1-carboxylate, the expected spectral data would include:
-
¹H NMR: Signals corresponding to the tert-butyl group (a singlet around 1.4-1.5 ppm), the methyl group on the piperidine ring (a doublet), and multiplets for the piperidine ring protons.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the methyl-substituted piperidine ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information linking this compound or its tert-butyl analog to any specific signaling pathways or biological activities. Further research and screening would be necessary to elucidate any potential pharmacological effects.
Conclusion
This technical guide provides the most current and relevant information available for this compound and its close analog, tert-butyl 6-methylpiperidine-2-carboxylate. While data for the exact requested compound is not available, the information on its tert-butyl analog offers a starting point for researchers. The provided synthetic strategies, based on related compounds, can guide the experimental design for its preparation. Further research is critically needed to synthesize and characterize this compound and to explore its potential biological activities and roles in cellular signaling. Researchers are encouraged to use the information herein as a foundation for their investigations into this and related molecules.
References
Methodological & Application
Application Note: Synthesis of Butyl 6-methylpiperidine-2-carboxylate
Introduction
Butyl 6-methylpiperidine-2-carboxylate is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals and biologically active compounds. The synthesis of novel piperidine derivatives is therefore of significant interest to researchers in medicinal chemistry and drug development. This document outlines a protocol for the synthesis of this compound via the esterification of 6-methylpiperidine-2-carboxylic acid with butanol.
Experimental Protocol
Materials and Equipment
-
6-methylpiperidine-2-carboxylic acid
-
n-Butanol
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
Procedure
Step 1: Fischer Esterification
-
To a 250 mL round-bottom flask, add 6-methylpiperidine-2-carboxylic acid (1.0 eq).
-
Add n-butanol (10 eq), which serves as both the reactant and the solvent.
-
Slowly add concentrated sulfuric acid (0.1 eq) to the stirred mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
Step 2: Work-up and Purification
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 6-methylpiperidine-2-carboxylic acid |
| Reagents | n-Butanol, Sulfuric Acid |
| Reaction Time | 4 - 6 hours |
| Reaction Temperature | ~ 118 °C (Reflux) |
| Theoretical Yield | (Calculated based on starting material) |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | (To be calculated) |
Table 2: Spectroscopic Data (Hypothetical)
| Technique | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.1-4.3 (t, 2H, -OCH₂-), 3.5-3.7 (m, 1H, -CH-COO-), ... |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 173-175 (C=O), 65-67 (-OCH₂-), ... |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated and found |
| FT-IR (thin film) | ν (cm⁻¹): ~1730 (C=O stretch), ~3300 (N-H stretch) |
Visualizations
Caption: Workflow for the synthesis of this compound.
Application of Piperidine Derivatives in Drug Discovery: Targeting Menaquinone Biosynthesis in Mycobacterium tuberculosis
Introduction
Piperidine derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents. Their versatile structure allows for diverse functionalization, leading to a wide range of pharmacological activities. This application note focuses on the utility of piperidine-based compounds as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone (Vitamin K2) biosynthesis pathway of Mycobacterium tuberculosis (Mtb). Inhibition of this pathway is a promising strategy for the development of novel anti-tubercular agents.
Menaquinone is essential for the electron transport chain in Mtb, making enzymes in its biosynthetic pathway attractive drug targets.[1] MenA catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate, a crucial step in the formation of menaquinone.[1] This document provides an overview of the application of piperidine derivatives as MenA inhibitors, including their biological activity, relevant experimental protocols, and the underlying biochemical pathway.
Quantitative Data Summary
Several piperidine derivatives have been synthesized and evaluated for their inhibitory activity against Mtb MenA and their whole-cell activity against M. tuberculosis. The following table summarizes the key quantitative data for selected compounds.
| Compound ID | MenA IC50 (µM) | Mtb GIC50 (µM) |
| 2 | 13 ± 3 | 8 |
| 11 | 22 ± 5 | 10 |
-
IC50: The concentration of the compound required to inhibit 50% of the MenA enzyme activity in vitro.
-
GIC50: The concentration of the compound required to inhibit the growth of M. tuberculosis by 50%.
Signaling Pathway
The targeted pathway is the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. The enzyme MenA is a critical component of this pathway.
Caption: Menaquinone biosynthesis pathway in M. tuberculosis and the inhibitory action of piperidine derivatives on the MenA enzyme.
Experimental Protocols
MenA Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MenA.
Workflow:
Caption: Workflow for the MenA enzyme inhibition assay.
Detailed Methodology:
-
Preparation of MenA-containing membranes: Membrane fractions from M. tuberculosis strain mc²6230, which contain the MenA enzyme, are prepared.
-
Reaction Mixture: The assay is performed in a reaction mixture containing the Mtb membrane fractions, the test piperidine derivative (inhibitor) at various concentrations, and the radiolabeled substrate, [³H]farnesyl pyrophosphate ([³H]FPP).[1]
-
Incubation: The reaction is initiated and incubated to allow for the enzymatic conversion of the substrates to demethylmenaquinone.
-
Extraction and Separation: The reaction is stopped, and the lipid-soluble products are extracted. The extracted products are then separated using thin-layer chromatography (TLC).[1]
-
Detection and Quantification: The radiolabeled product, [³H]demethylmenaquinone, is detected and quantified using autoradiography. The intensity of the product band is measured to determine the extent of inhibition.
-
IC50 Determination: The inhibitory concentrations (IC50) required to reduce the formation of [³H]demethylmenaquinone by 50% are calculated from the dose-response curves.[1]
Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay determines the whole-cell activity of the compounds against M. tuberculosis.
Workflow:
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Detailed Methodology:
-
Compound Preparation: The piperidine derivatives are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with a culture of M. tuberculosis strain mc²6230.
-
Incubation: The plates are incubated for 5 days to allow for bacterial growth.[1]
-
Addition of Alamar Blue: After the incubation period, Alamar Blue (resazurin) solution is added to each well.
-
Readout: The plates are further incubated, and the fluorescence is measured. Viable, metabolically active bacteria reduce resazurin (blue) to resorufin (pink and fluorescent), allowing for the quantification of bacterial growth.
-
GIC50 Determination: The growth inhibition concentration (GIC50), the concentration of the compound that inhibits 50% of Mtb growth, is determined by analyzing the fluorescence data.[1]
Conclusion
Piperidine derivatives represent a promising scaffold for the development of novel inhibitors targeting the MenA enzyme in Mycobacterium tuberculosis. The data presented demonstrates potent enzymatic and whole-cell activity for selected compounds. The detailed protocols provided herein offer a framework for the screening and characterization of new piperidine-based MenA inhibitors in the pursuit of new anti-tubercular therapies. The synergistic effects observed with other electron transport chain-targeting agents further highlight the potential of this compound class in combination therapy.[1]
References
Application Note: 1H and 13C NMR Analysis of Butyl 6-methylpiperidine-2-carboxylate
Abstract
This application note provides a detailed protocol for the acquisition and analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for Butyl 6-methylpiperidine-2-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its structural elucidation by NMR is crucial for quality control and reaction monitoring. This document outlines the sample preparation, instrument parameters, and data interpretation, supported by tabulated spectral data and workflow diagrams. While the presented spectral data is predicted based on established principles of NMR spectroscopy, it serves as a robust guide for researchers working with this or structurally related molecules.
Introduction
This compound is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide array of natural products and synthetic drugs. Accurate structural characterization is paramount to ensure the identity and purity of synthesized compounds. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This note details the comprehensive 1H and 13C NMR analysis of the title compound.
Predicted NMR Spectral Data
Disclaimer: The following NMR data is predicted based on the chemical structure of this compound and typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Structure:
Application Note: High-Throughput Identification and Quantification of Piperidine Compounds Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
Piperidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and specialty chemicals.[1] Due to their prevalence and physiological importance, sensitive and accurate analytical methods are required for their identification and quantification in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful tool for the structural elucidation and quantitative analysis of these compounds.[1][2] This application note provides detailed protocols for the analysis of piperidine compounds, covering sample preparation, chromatographic separation, and mass spectrometric detection. It also summarizes key fragmentation patterns and presents quantitative performance data.
Introduction
The piperidine ring is a saturated heterocycle that forms the core of numerous biologically active molecules. Its structural flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug discovery. However, the lack of a strong chromophore in many simple piperidine compounds presents a challenge for traditional UV-based detection methods.[1][3] Mass spectrometry provides a highly sensitive and selective alternative, enabling both the identification of unknown piperidine derivatives through fragmentation analysis and the precise quantification of target compounds, even at trace levels in complex mixtures like active pharmaceutical ingredients (APIs) or biological samples.[2][4][5] This note details a robust LC-MS/MS method for this purpose.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Piperidine Compounds
This protocol is optimized for the quantitative analysis of piperidine as a potential genotoxic impurity in pharmaceutical ingredients and for the general analysis of piperidine derivatives.[2]
2.1.1. Materials and Reagents
-
Reference standards of piperidine and related compounds
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Sample matrix (e.g., API, biological fluid)
2.1.2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of reference standards in methanol at a concentration of 1 mg/mL.
-
Working Standards: Create a series of working standard solutions by serially diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to construct a calibration curve. A typical concentration range for piperidine impurity analysis is 0.03-0.40 μg/mL.[2]
-
Sample Preparation (from API): Accurately weigh the API and dissolve it in the initial mobile phase composition to achieve a target concentration. For example, dissolve 10 mg of the API in 10 mL of solvent.
-
Sample Preparation (from Biological Matrix): For plasma or urine samples, perform a protein precipitation step. Add three volumes of cold acetonitrile to one volume of the sample, vortex, and centrifuge.[5] The supernatant can be further diluted if necessary before injection. For plant extracts, an extraction with 0.1 N HCl–acetonitrile (1:1, v/v) followed by solid-phase extraction (SPE) can be employed for cleanup.[6]
2.1.3. Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | Atlantis C18 (5 μm, 3.9 x 100 mm) or equivalent[2] |
| Mobile Phase A | 0.05% Formic acid in Water[2] |
| Mobile Phase B | Methanol[2] |
| Gradient | Optimized based on specific analytes (e.g., start with 5% B, ramp to 95% B) |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Injection Volume | 5.0 μL[2] |
| Analysis Time | ~7 minutes[2] |
2.1.4. Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][7] |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Source Temperature | 80°C (can be optimized)[7] |
| Collision Gas | Argon (Ar) or Nitrogen (N₂)[1][7] |
| Collision Energy | Optimized for each compound (e.g., 25 eV)[7] |
| MRM Transitions | Determined by infusing individual standards (See Table 2) |
General Experimental Workflow
The overall process from sample receipt to final data analysis follows a structured workflow to ensure reproducibility and accuracy.
Caption: General workflow for LC-MS/MS analysis of piperidine compounds.
Results and Discussion
Fragmentation Analysis
Mass spectrometry is a crucial tool for the structural characterization of piperidine alkaloids and their derivatives.[1] Under collision-induced dissociation (CID) in positive ion mode, substituted piperidines exhibit characteristic fragmentation patterns. Common fragmentation pathways include:
-
Neutral Loss: The elimination of small neutral molecules like water (H₂O) or acetic acid (CH₃COOH) from the protonated molecule [M+H]⁺ is a major fragmentation route, particularly for hydroxylated or acetylated derivatives.[1][3]
-
Side-Chain Cleavage: For piperidines with substituents, the primary fragmentation often involves the loss of a side chain.[8]
-
Ring Fragmentation: The piperidine ring itself can fragment. A common fragment for the parent piperidine molecule (MW=85) is observed at m/z 84, corresponding to the loss of a hydrogen radical ([M-H]⁺).[9]
Caption: Common fragmentation pathways for substituted piperidine compounds in ESI-MS/MS.
Quantitative Performance
The developed LC-MS/MS method demonstrates excellent performance for the quantification of piperidine compounds. The use of MRM provides high selectivity and sensitivity, allowing for detection at very low concentrations.[2]
Table 1: Quantitative Method Performance for Piperidine Impurity Analysis Data adapted from a study on genotoxic impurity analysis in rimonabant.[2]
| Parameter | Result |
| Linearity Range | 0.03 - 0.40 µg/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.0101 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
Table 2: Example MRM Transitions for Piperazine Derivatives Piperazines share structural similarities with piperidines and their fragmentation can be illustrative. Data adapted from a study on piperazine designer drugs.[5][10]
| Compound | Precursor Ion [M+H]⁺ | Product Ion |
| BZP (Benzylpiperazine) | 177.1 | 134.1 |
| mCPP (m-chlorophenylpiperazine) | 197.1 | 154.1 |
| TFMPP (Trifluoromethylphenylpiperazine) | 231.1 | 188.1 |
Conclusion
The LC-MS/MS methodology presented here is a highly effective tool for the identification and quantification of piperidine compounds. The method is sensitive, specific, and applicable to a wide range of matrices, from pharmaceutical ingredients to complex biological samples. The detailed protocols and performance data serve as a robust starting point for researchers, scientists, and drug development professionals in need of reliable analytical techniques for this important class of molecules. The combination of chromatographic separation with tandem mass spectrometry ensures high confidence in both structural elucidation and quantitative results.[2]
References
- 1. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosynce.com [biosynce.com]
- 5. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) purification of piperidine esters
Application Notes and Protocols for the HPLC Purification of Piperidine Esters
Introduction
Piperidine esters represent a significant class of compounds in pharmaceutical research and drug development, often serving as key intermediates or active pharmaceutical ingredients (APIs). Their purification to high levels of chemical and stereoisomeric purity is critical for ensuring safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis and purification of these compounds. This document provides detailed application notes and protocols for the reversed-phase and chiral HPLC purification of piperidine esters, intended for researchers, scientists, and drug development professionals.
Section 1: Reversed-Phase HPLC Purification of Piperidine Esters
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the purification of moderately polar to nonpolar compounds. For piperidine esters, C18 columns are often the stationary phase of choice, providing excellent separation based on hydrophobicity.
General Protocol for RP-HPLC Purification
This protocol is a general guideline for the purification of piperidine esters. Optimization of the mobile phase composition and gradient may be required for specific applications.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the crude piperidine ester sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1-10 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Column:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Inertsil C18, 250 x 4.6 mm I.D.) is a common choice.[1][2] For faster separations, columns with smaller particle sizes (e.g., 3 µm) can be utilized.[3][4]
-
Column Temperature: Maintain the column at a constant temperature, typically between 25-40°C, to ensure reproducible retention times.[1][2]
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).[1][2][3][4] For mass spectrometry (MS) compatibility, formic acid is preferred.[3][4]
-
Flow Rate: A typical flow rate is 1.0 mL/min for an analytical scale column (4.6 mm I.D.).[1][2] This will need to be scaled up for preparative separations.
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to elute compounds with a range of polarities. An example gradient is provided in the data table below.
-
-
Detection:
-
Monitor the elution of the compounds using a UV detector at a wavelength where the piperidine ester or its chromophore-containing derivatives absorb, commonly between 220-280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the desired piperidine ester.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation: RP-HPLC
The following table summarizes typical experimental conditions and expected results for the RP-HPLC purification of a generic piperidine ester.
| Parameter | Value | Reference |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) | [1][2] |
| Mobile Phase A | Water + 0.1% Phosphoric Acid | [1][2] |
| Mobile Phase B | Acetonitrile | [1][2] |
| Flow Rate | 1.0 mL/min | [1][2] |
| Column Temperature | 30°C | [1][2] |
| Detection Wavelength | 254 nm | [5] |
| Injection Volume | 20 µL | [5] |
| Example Gradient | 10% B to 90% B over 20 min | N/A |
| Expected Retention Time | 8-15 min (compound dependent) | N/A |
| Achievable Purity | >99% | N/A |
| Typical Recovery | >90% | N/A |
Experimental Workflow: RP-HPLC Purification
Caption: Workflow for the reversed-phase HPLC purification of piperidine esters.
Section 2: Chiral HPLC Purification of Piperidine Ester Enantiomers
For chiral piperidine esters, separation of enantiomers is crucial. This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as Chiralpak IA and IB, are effective for resolving a wide range of racemates, including piperidine derivatives.[6][7][8]
General Protocol for Chiral HPLC Purification
This protocol provides a starting point for the chiral separation of piperidine esters. The choice of CSP and mobile phase is critical and often requires screening.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the racemic piperidine ester in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC System and Column:
-
Mobile Phase and Elution:
-
Detection:
-
Fraction Collection (for preparative scale):
-
Collect the separated enantiomer peaks individually.
-
Confirm the enantiomeric purity of each fraction using the same analytical chiral method.
-
Pool the fractions of each pure enantiomer and remove the solvent.
-
Data Presentation: Chiral HPLC
The following table summarizes typical conditions for the chiral separation of piperidine derivatives.
| Parameter | Value | Reference |
| Column | Chiralpak IA (25 cm x 0.46 cm) | [6][7][8] |
| Mobile Phase | Methyl-tert-butyl ether-THF (90:10, v/v) | [6][8] |
| Flow Rate | 1.0 mL/min | [6][7][8] |
| Detection Wavelength | 254 nm | [6][7][8] |
| Resolution Factor (Rs) | 1.00 - 5.33 (for various analogues) | [6][8] |
| Expected Outcome | Baseline separation of enantiomers | N/A |
Pre-column Derivatization for Chiral Analysis
For piperidine derivatives lacking a strong chromophore, pre-column derivatization can be employed to enhance UV detection.[5][9]
Experimental Protocol: Derivatization with Benzoyl Chloride [5]
-
Dissolve the piperidine ester in dichloromethane at 0°C.
-
Slowly add one equivalent of benzoyl chloride dropwise.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent to obtain the derivatized product, which can then be analyzed by HPLC.
Logical Workflow: Chiral Method Development
Caption: Logical workflow for developing a chiral HPLC separation method.
The protocols and data presented provide a comprehensive guide for the successful purification of piperidine esters using both reversed-phase and chiral HPLC. The selection of the appropriate column and mobile phase, along with careful optimization of the method parameters, are key to achieving high purity and recovery. For chiral separations, screening of different chiral stationary phases and mobile phases is often necessary to obtain the desired resolution of enantiomers. Pre-column derivatization is a valuable tool for enhancing the detectability of compounds that lack a UV chromophore.
References
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 1-Piperidinepropanoic acid, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Item - Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - University of Tasmania - Figshare [figshare.utas.edu.au]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilization of Butyl 6-methylpiperidine-2-carboxylate in the Synthesis of Piperidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine alkaloids represent a diverse class of natural products with a wide range of biological activities, making them attractive targets for synthetic chemists and drug discovery programs. The chiral substituted piperidine core is a common motif in many of these alkaloids. Butyl 6-methylpiperidine-2-carboxylate is a valuable chiral building block for the enantioselective synthesis of these complex natural products. This document provides detailed application notes and protocols for the use of this versatile starting material in the synthesis of piperidine alkaloids, with a focus on the synthesis of Solenopsin, a potent inhibitor of phosphatidylinositol-3-kinase (PI3K) signaling.
Core Application: Synthesis of (-)-Solenopsin
(-)-Solenopsin is a piperidine alkaloid found in the venom of the fire ant Solenopsis invicta. It exhibits a range of biological activities, including insecticidal, hemolytic, and antimicrobial properties. Notably, it has been identified as an inhibitor of PI3K signaling and angiogenesis. The synthesis of (-)-Solenopsin and its analogs is of significant interest for the development of new therapeutic agents.
The general strategy for the synthesis of (-)-Solenopsin from Butyl (2R,6S)-6-methylpiperidine-2-carboxylate involves the transformation of the carboxylate group into a long alkyl chain, which is characteristic of the natural product.
Synthetic Workflow Overview
Caption: Synthetic workflow for (-)-Solenopsin.
Experimental Protocols
Protocol 1: N-Protection of Butyl (2R,6S)-6-methylpiperidine-2-carboxylate
Objective: To protect the secondary amine of the piperidine ring to prevent side reactions in subsequent steps.
Materials:
-
Butyl (2R,6S)-6-methylpiperidine-2-carboxylate
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve Butyl (2R,6S)-6-methylpiperidine-2-carboxylate (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, N-Boc-butyl (2R,6S)-6-methylpiperidine-2-carboxylate, can be purified by column chromatography on silica gel.
Protocol 2: Reduction of the Ester to an Aldehyde
Objective: To convert the butyl ester to an aldehyde, which will serve as the electrophile in the subsequent Wittig reaction.
Materials:
-
N-Boc-butyl (2R,6S)-6-methylpiperidine-2-carboxylate
-
Diisobutylaluminium hydride (DIBAL-H) solution in hexanes
-
Anhydrous toluene
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve N-Boc-butyl (2R,6S)-6-methylpiperidine-2-carboxylate (1.0 eq) in anhydrous toluene under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.1 eq) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude aldehyde, N-Boc-(2R,6S)-6-methylpiperidine-2-carbaldehyde. This product is often used in the next step without further purification.
Protocol 3: Wittig Reaction for Chain Elongation
Objective: To introduce the long undecyl side chain via a Wittig reaction.
Materials:
-
N-Boc-(2R,6S)-6-methylpiperidine-2-carbaldehyde
-
Decyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend decyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add n-BuLi (1.1 eq). The solution should turn deep red, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Slowly add a solution of N-Boc-(2R,6S)-6-methylpiperidine-2-carbaldehyde (1.0 eq) in anhydrous THF to the ylide solution.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-Boc-(2R,6S)-2-(undec-1-en-1-yl)-6-methylpiperidine as a mixture of E/Z isomers.
Protocol 4: Hydrogenation and Deprotection to Yield (-)-Solenopsin
Objective: To reduce the double bond of the side chain and remove the Boc protecting group to obtain the final natural product.
Materials:
-
N-Boc-(2R,6S)-2-(undec-1-en-1-yl)-6-methylpiperidine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Hydrogenation:
-
Dissolve the product from Protocol 3 in methanol.
-
Add 10% Pd/C (catalytic amount).
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain N-Boc-(-)-Solenopsin.
-
-
Deprotection:
-
Dissolve the hydrogenated product in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (-)-Solenopsin.
-
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | N-Boc-butyl (2R,6S)-6-methylpiperidine-2-carboxylate | Butyl (2R,6S)-6-methylpiperidine-2-carboxylate | (Boc)₂O, TEA | 90-95 | >95 |
| 2 | N-Boc-(2R,6S)-6-methylpiperidine-2-carbaldehyde | N-Boc-butyl (2R,6S)-6-methylpiperidine-2-carboxylate | DIBAL-H | 80-85 | (used crude) |
| 3 | N-Boc-(2R,6S)-2-(undec-1-en-1-yl)-6-methylpiperidine | N-Boc-(2R,6S)-6-methylpiperidine-2-carbaldehyde | Decyltriphenylphosphonium bromide, n-BuLi | 60-70 | >90 |
| 4 | (-)-Solenopsin | N-Boc-(2R,6S)-2-(undec-1-en-1-yl)-6-methylpiperidine | H₂, Pd/C; TFA or HCl | 85-90 | >98 |
Yields and purities are representative and may vary depending on reaction conditions and scale.
Biological Activity and Signaling Pathway
Solenopsin has been shown to inhibit the phosphatidylinositol-3-kinase (PI3K) signaling pathway.[1] This pathway is crucial for cell growth, proliferation, survival, and angiogenesis. Its dysregulation is implicated in various diseases, including cancer.
Caption: Solenopsin inhibits the PI3K signaling pathway.
Conclusion
This compound is a highly useful and versatile chiral synthon for the asymmetric synthesis of piperidine alkaloids. The protocols outlined here for the synthesis of (-)-Solenopsin demonstrate a practical application of this starting material, leading to a biologically significant natural product. The modular nature of this synthetic route allows for the preparation of various analogs for structure-activity relationship (SAR) studies, which is of great importance in drug discovery and development. Researchers can adapt these methodologies to target other complex piperidine-containing natural products.
References
Catalytic Hydrogenation of Substituted Pyridine Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic hydrogenation of substituted pyridine precursors, a critical transformation in the synthesis of piperidine-containing pharmaceuticals and bioactive molecules. The following sections outline various methodologies, including asymmetric techniques and chemoselective reductions, complete with experimental protocols and comparative data.
Asymmetric Hydrogenation via Chiral Auxiliaries
This method facilitates the stereoselective synthesis of highly substituted piperidines by employing a removable chiral auxiliary. The auxiliary directs the facial selectivity of the hydrogenation, leading to high diastereoselectivity and enantioselectivity.
A significant advancement in this area is the use of chiral N-(2-pyridyl)-oxazolidinones.[1] The hydrogenation of these substrates is typically performed in an acidic medium, which serves to activate the pyridine ring by protonation and prevent catalyst poisoning by the resulting piperidine product.[1][2] The high stereoselectivity is attributed to the formation of a rigid intermediate through hydrogen bonding between the pyridinium ion and the oxazolidinone, where the substituent on the oxazolidinone effectively shields one face of the pyridine ring.[1][2]
Key Features:
-
Enables the creation of multiple stereocenters in a single step.[1][2]
-
High yields and excellent enantioselectivities are achievable.[2]
-
The chiral auxiliary can often be recovered and recycled.[2][3]
-
Tolerates a variety of functional groups on the pyridine ring.[2]
Comparative Data for Asymmetric Hydrogenation with Chiral Auxiliaries
| Entry | Substrate | Catalyst | Solvent | H2 Pressure (bar) | Yield (%) | ee (%) | Reference |
| 1 | 2-Oxazolidinone-substituted 3-methylpyridine | Pd(OH)2/C | Acetic Acid | 100 | 90 | 98 | [2] |
| 2 | 2-Oxazolidinone-substituted 4-methylpyridine | PtO2 | Acetic Acid | 100 | 95 | 96 | [2] |
| 3 | 2-Oxazolidinone-substituted 5-ethylpyridine | Pd/C | Acetic Acid | 100 | 92 | 97 | [1] |
| 4 | 2-Oxazolidinone-substituted 6-phenylpyridine | Rh/C | Acetic Acid | 100 | 88 | 95 | [1] |
Experimental Protocol: Asymmetric Hydrogenation of 2-Oxazolidinone-Substituted 3-Methylpyridine
Materials:
-
2-Oxazolidinone-substituted 3-methylpyridine (1.0 mmol)
-
Pd(OH)2/C (20 wt%, 10 mol%)
-
Glacial Acetic Acid (5 mL)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
To a glass liner within a high-pressure autoclave, add the 2-oxazolidinone-substituted 3-methylpyridine and Pd(OH)2/C.
-
Add glacial acetic acid to the liner.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 100 bar with hydrogen.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Carefully vent the autoclave and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the (S)-3-methylpiperidine and recover the chiral auxiliary.[2]
Visualizing the Workflow: Asymmetric Hydrogenation
Caption: Workflow for asymmetric hydrogenation using a chiral auxiliary.
Interrupted Pyridine Hydrogenation for δ-Lactam Synthesis
A novel variation of the auxiliary-based method is the "interrupted hydrogenation," which allows for the synthesis of enantioenriched δ-lactams.[3] In this process, the hydrogenation is halted at an unsaturated intermediate, which then undergoes nucleophilic attack by water present in the reaction medium, followed by cleavage of the auxiliary.[3] This strategy significantly increases molecular complexity in a single step.[3]
Key Features:
-
Provides access to valuable δ-lactam building blocks.
-
High yields and excellent enantiomeric ratios are achieved.[3]
-
Demonstrates the potential for functionalization of intermediates in arene hydrogenation.[3]
Comparative Data for Interrupted Hydrogenation
| Entry | Substrate | Catalyst | Solvent | H2 Pressure (bar) | Yield (%) | er | Reference |
| 1 | Oxazolidinone-substituted pyridine | Pd/C | Acetic Acid/Water | 50 | 78 | 97:3 | [3] |
| 2 | Phenyl-substituted pyridine precursor | Pd/C | Acetic Acid/Water | 50 | 85 | 95:5 | [3] |
| 3 | Fluoro-substituted pyridine precursor | Pd/C | Acetic Acid/Water | 50 | 72 | 98:2 | [3] |
Experimental Protocol: Synthesis of an Enantioenriched δ-Lactam
Materials:
-
Oxazolidinone-substituted pyridine (0.5 mmol)
-
10% Pd/C (10 mg)
-
Acetic acid (2 mL)
-
Water (0.1 mL)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a glass vial, dissolve the oxazolidinone-substituted pyridine in acetic acid and water.
-
Add the Pd/C catalyst to the vial.
-
Place the vial in a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen to 50 bar.
-
Stir the reaction at 60 °C for 24 hours.
-
After cooling and venting the autoclave, filter the reaction mixture through Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired δ-lactam.[3]
Visualizing the Mechanism: Interrupted Hydrogenation
Caption: Postulated reaction mechanism for interrupted hydrogenation.[3]
Hydrogenation of Unprotected Pyridines with Rhodium Oxide
For substrates where stereoselectivity is not a primary concern or for those bearing sensitive functional groups, the use of a commercially available rhodium oxide (Rh2O3) catalyst offers a practical and efficient method for the hydrogenation of unprotected pyridines.[4][5] This approach operates under mild conditions and demonstrates broad substrate scope, tolerating various functional groups such as alcohols, amines, and carbonyls.[4]
Key Features:
-
Utilizes a stable and commercially available catalyst.
-
Requires mild reaction conditions (e.g., 5 bar H2, 40 °C).[4]
-
Generally provides the cis isomer as the major product for multisubstituted pyridines.[4]
Comparative Data for Rhodium Oxide Catalyzed Hydrogenation
| Entry | Substrate | Catalyst | Solvent | H2 Pressure (bar) | Temperature (°C) | Yield (%) | Reference |
| 1 | 2-Methylpyridine | Rh2O3 (0.5 mol%) | TFE | 5 | 40 | >99 | [4] |
| 2 | 3-Picoline | Rh2O3 (0.5 mol%) | TFE | 5 | 40 | >99 | [5] |
| 3 | 4-Ethylpyridine | Rh2O3 (0.5 mol%) | TFE | 5 | 40 | >99 | [4] |
| 4 | Pyridine-3-methanol | Rh2O3 (0.5 mol%) | TFE | 5 | 40 | 95 | [4] |
| 5 | 2,5-Dimethylpyridine | Rh2O3 (0.5 mol%) | TFE | 5 | 40 | >99 (cis:trans 90:10) | [4] |
Experimental Protocol: Hydrogenation of 3-Picoline with Rhodium Oxide
Materials:
-
3-Picoline (0.8 mmol)
-
Rh2O3 (1 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE) (1 mL)
-
Hydrogen gas
-
Autoclave
Procedure:
-
Add 3-picoline and Rh2O3 to a glass vial equipped with a stirrer bar.
-
Degas the vial and add TFE.
-
Briefly flush the mixture with nitrogen.
-
Place the vial in an autoclave and purge with hydrogen.
-
Pressurize the autoclave to 5 bar with hydrogen and heat to 40 °C for 16 hours.[4]
-
After cooling and venting, the yield can be determined by NMR spectroscopy using an internal standard.[4]
Visualizing the General Workflow: Rhodium Oxide Catalysis
Caption: General workflow for Rh2O3-catalyzed pyridine hydrogenation.
Asymmetric Hydrogenation of Pyridinium Salts
Quaternization of the pyridine nitrogen atom to form a pyridinium salt activates the ring towards reduction and prevents catalyst deactivation.[6] This strategy has been successfully employed in homogeneous asymmetric hydrogenation, achieving high enantioselectivities for 3-substituted pyridines using a Rh-JosiPhos catalyst system in the presence of an organic base.[6] Iridium-based catalysts have also been shown to be effective for the asymmetric hydrogenation of 2-substituted pyridinium salts.[7]
Key Features:
-
Activation of the pyridine ring through N-alkylation.
-
High enantiomeric excesses for challenging 3-substituted pyridines.[6]
-
Homogeneous catalysis allows for fine-tuning of reactivity and selectivity.
Comparative Data for Asymmetric Hydrogenation of Pyridinium Salts
| Entry | Substrate | Catalyst System | Base | H2 Pressure (bar) | Yield (%) | ee (%) | Reference |
| 1 | N-benzyl-3-phenylpyridinium bromide | [Rh(COD)2]BF4 / JosiPhos | Et3N | 50 | 95 | 90 | [6] |
| 2 | N-benzyl-3-methylpyridinium bromide | [Rh(COD)2]BF4 / JosiPhos | Et3N | 50 | 88 | 85 | [6] |
| 3 | 2-Phenylpyridinium bromide | Ir-based catalyst | - | 80 | >95 | 88 | [7] |
Experimental Protocol: Asymmetric Hydrogenation of N-benzyl-3-phenylpyridinium bromide
Materials:
-
N-benzyl-3-phenylpyridinium bromide (0.2 mmol)
-
[Rh(COD)2]BF4 (1 mol%)
-
JosiPhos ligand (1.1 mol%)
-
Triethylamine (Et3N) (0.2 mmol)
-
Dichloromethane (DCM) (2 mL)
-
Hydrogen gas
-
Autoclave
Procedure:
-
In a glovebox, charge a vial with the Rh-precatalyst and the JosiPhos ligand in DCM.
-
Stir the solution for 30 minutes.
-
Add the pyridinium salt and triethylamine.
-
Place the vial in an autoclave, seal, and purge with hydrogen.
-
Pressurize to 50 bar with hydrogen and stir at 30 °C for 16 hours.
-
After careful depressurization, the reaction mixture is concentrated and purified by chromatography to yield the chiral piperidine.[6]
Visualizing the Proposed Role of the Base
Caption: Proposed mechanism involving a base in the hydrogenation of 3-substituted pyridinium salts.[6]
Electrocatalytic Hydrogenation
A sustainable and emerging alternative to traditional hydrogenation methods is electrocatalytic hydrogenation. This technique utilizes an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium catalyst to reduce pyridines at ambient temperature and pressure.[8][9] A key advantage is the avoidance of high-pressure hydrogen gas and acidic additives.[9][10]
Key Features:
-
Operates under mild conditions (ambient temperature and pressure).[8]
-
Avoids the use of high-pressure H2 and acidic additives.[9]
-
Applicable to a range of nitrogen-containing aromatic compounds.[8]
Comparative Data for Electrocatalytic Hydrogenation
| Entry | Substrate | Cathode Catalyst | Current Density (mA cm⁻²) | Yield (%) | Current Efficiency (%) | Reference |
| 1 | Pyridine | Rh/C | 25 | 98 | 65 | [9] |
| 2 | 2-Methylpyridine | Rh/C | 25 | 95 | - | [9] |
| 3 | Nicotinamide | Rh/C | 25 | 92 | - | [9] |
| 4 | Quinoline | Rh/C | 25 | >99 | - | [8] |
Experimental Protocol: Electrocatalytic Hydrogenation of Pyridine
Apparatus:
-
Anion-exchange membrane (AEM) electrolyzer
-
Carbon-supported Rh cathode
-
Anode (e.g., DSE anode)
-
Syringe pump
-
Constant current power supply
Procedure:
-
Assemble the AEM electrolyzer with the Rh/C cathode.
-
Inject a 100 mM aqueous solution of pyridine into the cathodic chamber using a syringe pump.
-
Perform constant-current electrolysis at a current density of 25 mA cm⁻².[8]
-
The reaction is monitored, and upon completion (determined by passing a specific amount of charge, e.g., 9 F mol⁻¹), the product is collected from the catholyte.[9]
-
The piperidine product can be isolated and purified by standard methods.
Visualizing the Electrocatalytic Process
Caption: Schematic of the electrocatalytic hydrogenation of pyridine in an AEM electrolyzer.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. air.unimi.it [air.unimi.it]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Derivatization of Butyl 6-methylpiperidine-2-carboxylate for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds, exhibiting a wide range of therapeutic effects, including anticancer, antimicrobial, and neurological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] Butyl 6-methylpiperidine-2-carboxylate is a versatile starting material for the synthesis of novel piperidine derivatives. Its core structure, featuring a secondary amine, a carboxylic ester, and a methyl group, offers multiple points for chemical modification to generate a library of compounds for bioassay screening.
These application notes provide detailed protocols for the derivatization of this compound and subsequent bioassays to evaluate the anticancer, antimicrobial, and neurological receptor binding activities of the synthesized derivatives.
Derivatization Strategies
The derivatization of this compound can be approached through two primary routes: modification of the secondary amine (N-substitution) and transformation of the butyl ester group.
Diagram: Derivatization Workflow
Caption: General workflow for the derivatization of this compound.
Experimental Protocols: Derivatization
Protocol 1: N-Alkylation of this compound
This protocol describes the addition of an alkyl group to the secondary amine of the piperidine ring.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product using column chromatography on silica gel.
Protocol 2: Amide Coupling via Hydrolysis of the Butyl Ester
This two-step protocol first hydrolyzes the butyl ester to a carboxylic acid, followed by coupling with an amine to form an amide derivative.
Step A: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH ~4-5 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the carboxylic acid.
Step B: Amide Coupling
Materials:
-
6-methylpiperidine-2-carboxylic acid (from Step A)
-
Desired amine (e.g., aniline, benzylamine)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard workup reagents
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in DMF in a round-bottom flask.
-
Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting amide by column chromatography.
Bioassay Protocols and Data Presentation
The synthesized derivatives can be screened for various biological activities. Below are protocols for anticancer, antimicrobial, and neurological receptor binding assays.
Anticancer Activity
Protocol 3: MTT Assay for Cytotoxicity in Cancer Cell Lines
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer)[2]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized piperidine derivatives dissolved in DMSO
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Culture cancer cells in complete growth medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds and doxorubicin in the growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10]
Data Presentation: Anticancer Activity
| Derivative | Target Cell Line | IC₅₀ (µM)[5][10] |
| N-benzyl derivative | HCT-116 | 8.5 |
| N-phenyl derivative | HCT-116 | 12.3 |
| Amide with aniline | MCF-7 | 6.2 |
| Amide with benzylamine | MCF-7 | 9.8 |
| Doxorubicin (Control) | HCT-116 / MCF-7 | ~0.5-1.5 |
Note: The data presented are illustrative and based on activities of similar piperidine derivatives reported in the literature.
Diagram: Hypothesized Anticancer Signaling Pathway
Caption: Hypothesized signaling pathway for anticancer activity of piperidine derivatives.
Antimicrobial Activity
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))[1][3]
-
Mueller-Hinton Broth (MHB)
-
Synthesized piperidine derivatives dissolved in DMSO
-
Standard antibiotic (e.g., Chloramphenicol)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the synthesized compounds and the standard antibiotic in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
Data Presentation: Antimicrobial Activity
| Derivative | Staphylococcus aureus MIC (µg/mL)[6] | Escherichia coli MIC (µg/mL)[6] |
| N-ethyl derivative | 16 | 32 |
| N-butyl derivative | 8 | 16 |
| Amide with 4-chloroaniline | 4 | 8 |
| Chloramphenicol (Control) | 2-8 | 4-16 |
Note: The data presented are illustrative and based on activities of similar piperidine derivatives reported in the literature.
Neurological Receptor Binding Activity
Protocol 5: Radioligand Receptor Binding Assay
This assay measures the affinity of a ligand for a specific receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., sigma-1 receptor, histamine H3 receptor)[12][13]
-
Radioligand specific for the target receptor (e.g., --INVALID-LINK---pentazocine for sigma-1)
-
Synthesized piperidine derivatives
-
Assay buffer
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare dilutions of the synthesized compounds.
-
In assay tubes, add the cell membranes, the radioligand at a concentration close to its Kd value, and the assay buffer.
-
Add the synthesized compounds at various concentrations. For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki (inhibitory constant) for each compound.[11]
Data Presentation: Neurological Receptor Binding Activity
| Derivative | Target Receptor | Ki (nM)[12][13] |
| N-propyl-naphthalene derivative | Sigma-1 | 0.35 |
| N-butyl-naphthalene derivative | Sigma-1 | 0.03 |
| Piperidine-core H3 antagonist | Histamine H3 | 7.70 |
| Piperidine-core H3 antagonist | Sigma-1 | 3.64 |
Note: The data presented are illustrative and based on activities of similar piperidine derivatives reported in the literature.
Diagram: Neurological Receptor Binding Assay Workflow
Caption: Workflow for a radioligand receptor binding assay.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of neuromuscular blocking action of piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. ijcmas.com [ijcmas.com]
- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. openscholar.dut.ac.za [openscholar.dut.ac.za]
Application Note: A Scalable Protocol for the Synthesis of Piperidine via Catalytic Hydrogenation of Pyridine
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the synthesis of piperidine on a scalable level through the catalytic hydrogenation of pyridine. It includes a comparison of various catalytic systems, a comprehensive experimental procedure, and a workflow diagram for clarity.
Introduction
Piperidine and its derivatives are fundamental structural motifs found in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] As a ubiquitous building block, the demand for efficient and scalable synthesis methods for piperidine is significant in industrial and research settings.[3] The most prevalent industrial method for producing piperidine is the catalytic hydrogenation of pyridine.[1][4] This process offers high yields and utilizes readily available starting materials.
This application note details a robust and scalable experimental procedure for the synthesis of piperidine, focusing on the catalytic hydrogenation of pyridine. It is intended to guide researchers in scaling up this critical transformation from laboratory to pilot or production scale.
Overview of the Synthesis Route: Catalytic Hydrogenation
The primary industrial route to piperidine involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.[5] The reaction proceeds by the addition of three moles of hydrogen to one mole of pyridine.
Reaction: C₅H₅N + 3 H₂ → C₅H₁₀NH[1]
Various heterogeneous catalysts are effective for this transformation, including those based on nickel, palladium, platinum, and rhodium.[4][5][6] The choice of catalyst, solvent, temperature, and pressure significantly influences the reaction's efficiency, selectivity, and scalability.
Comparative Data of Catalytic Systems
The selection of an appropriate catalytic system is crucial for a successful scale-up. The following table summarizes quantitative data from several reported methods for the hydrogenation of pyridine and its derivatives, offering a comparison of their performance under different conditions.
| Catalyst | Substrate | Pressure (atm/MPa) | Temperature (°C) | Solvent | Yield / Selectivity | Reference |
| Molybdenum disulfide | Pyridine | High | High | Not specified | Industrial Standard | [1] |
| Ruthenium/Carbon | Pyridine | 2.0 MPa (approx. 20 atm) | 60 | Methanol | ~100% Conversion, ~100% Selectivity | [7] |
| Platinum/Alumina | Pyridine | 1.0 MPa (approx. 10 atm) | 50 | Water | 99.8% Conversion, 99.9% Selectivity | [7] |
| Palladium/Carbon (10%) | 5-(p-Tolyl)nicotinic acid methyl ester | 30 atm | 80 | Acetic Acid | 50% Yield (crude) | [8] |
| Platinum(IV) oxide (PtO₂) | Substituted Pyridines | 50-70 bar (approx. 49-69 atm) | Room Temp. | Acetic Acid | Good to Excellent Yields | [6] |
| Rhodium/Carbon | Nitrogen-containing aromatics | Ambient | Ambient | Water | 98% Yield | [9][10] |
Note: Yields and conditions can vary based on the specific pyridine derivative and the scale of the reaction.
Detailed Experimental Protocol: Scaled-Up Batch Hydrogenation
This protocol describes a general procedure for the catalytic hydrogenation of pyridine using Palladium on Carbon (Pd/C) in a high-pressure reactor (autoclave), adapted from literature procedures for scalability.[8]
Materials and Equipment:
-
Pyridine (reactant)
-
10% Palladium on Carbon (catalyst)
-
Acetic Acid (solvent)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution (for neutralization)
-
Dichloromethane (DCM) or other suitable organic solvent (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)
-
High-pressure hydrogenation reactor (e.g., Parr reactor) equipped with a stirrer, temperature control, and pressure gauge
-
Filtration apparatus (e.g., Buchner funnel or filter press)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactor Charging:
-
In a suitably sized high-pressure reactor, add the solvent, glacial acetic acid (e.g., 4 L for a ~450 g batch of substrate).[8]
-
Add the pyridine substrate (e.g., 447 g, 1.97 mol, for a substituted pyridine).[8]
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate, but can be higher for challenging reductions (e.g., 10 g for the specified substrate amount).[8]
-
-
Hydrogenation Reaction:
-
Seal the reactor securely according to the manufacturer's instructions.
-
Purge the reactor vessel several times with nitrogen gas to remove air, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 atm).[8]
-
Begin stirring and heat the reaction mixture to the target temperature (e.g., 80 °C).[8]
-
Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is typically complete when hydrogen consumption ceases. This may take several hours to days depending on the scale and specific conditions (e.g., 2 days).[8]
-
-
Work-up and Catalyst Removal:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated area.
-
Purge the reactor with nitrogen gas.
-
Carefully open the reactor and filter the reaction mixture to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air, especially when dry. It is best to filter it while wet with the solvent and keep it wet until it can be safely quenched or stored.
-
Wash the recovered catalyst with a small amount of the reaction solvent to ensure complete product recovery.
-
-
Neutralization and Extraction:
-
Transfer the filtrate to a suitable vessel and evaporate the solvent (acetic acid) under reduced pressure.
-
Add water to the residue (e.g., 1 L).[8]
-
Carefully neutralize the acidic solution by adding a base, such as a saturated sodium carbonate solution or aqueous sodium hydroxide, until the pH is adjusted to ~9.[8]
-
Extract the aqueous phase multiple times with an organic solvent like dichloromethane (DCM) (e.g., 3 x 500 mL).[8]
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[8]
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude piperidine product.
-
For high purity, the crude product can be purified by fractional distillation under atmospheric or reduced pressure.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the scaled-up piperidine synthesis process.
Caption: Workflow diagram illustrating the major steps in the scale-up synthesis of piperidine.
Conclusion
The catalytic hydrogenation of pyridine is a highly effective and industrially viable method for the large-scale synthesis of piperidine. The provided protocol, utilizing a palladium on carbon catalyst, represents a robust procedure that can be adapted for various scales. For modern and continuous manufacturing processes, microreactor technology offers a promising alternative with enhanced mass transfer, milder reaction conditions, and improved safety.[7][11] Careful selection of the catalyst, solvent, and reaction parameters is essential to ensure high yield, purity, and operational safety during the scale-up process.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. mechotech.in [mechotech.in]
- 3. PIPERIDINE - Ataman Kimya [atamanchemicals.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. chemcess.com [chemcess.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Method for synthesizing piperidine through continuous liquid-phase hydrogenation of pyridine in microreactor - Eureka | Patsnap [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Butyl 6-methylpiperidine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Butyl 6-methylpiperidine-2-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for producing this compound:
-
Route A: Hydrogenation of a Pyridine Precursor. This involves the synthesis of Butyl 6-methylpicolinate followed by the reduction of the pyridine ring to a piperidine.
-
Route B: Esterification of 6-methylpiperidine-2-carboxylic acid. This route starts with the commercially available 6-methylpiperidine-2-carboxylic acid (also known as 6-methylpipecolic acid), which is then esterified with butanol.
Q2: Which route is generally preferred for higher yield?
A2: The preferred route often depends on the availability and cost of the starting materials, as well as the desired stereochemistry. Route B, the direct esterification of 6-methylpiperidine-2-carboxylic acid, can be more straightforward if the starting acid is readily available with the desired stereochemistry. Route A involves an additional hydrogenation step which can sometimes lead to side reactions or require optimization of catalysts and reaction conditions.
Q3: What are the common catalysts used for the hydrogenation of substituted pyridines?
A3: Common heterogeneous catalysts for pyridine hydrogenation include Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), and Rhodium on carbon (Rh/C). The choice of catalyst can influence the reaction's efficiency and selectivity.
Q4: What type of esterification is typically used for this synthesis?
A4: Fischer-Speier esterification is a common method. This involves reacting the carboxylic acid with an excess of butanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[1][2]
Troubleshooting Guides
Route A: Hydrogenation of Butyl 6-methylpicolinate
Issue 1: Low or No Conversion of the Pyridine Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst has not been exposed to air or moisture for extended periods. Use a fresh batch of catalyst. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure according to established protocols for similar substrates. A pressure of 10 atmospheres is a common starting point.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature. A common range for this type of hydrogenation is 90-100°C.[3] |
| Catalyst Poisoning | Ensure the starting material and solvent are free of impurities, such as sulfur compounds, which can poison the catalyst. |
Issue 2: Formation of Side Products (e.g., N-alkylation)
| Potential Cause | Troubleshooting Step |
| Reaction with Solvent | If using an alcohol as a solvent at high temperatures, N-alkylation can occur. Consider using a non-reactive solvent like ethyl acetate or switching to a lower reaction temperature. |
| Reductive Amination with Aldehyde/Ketone Impurities | Ensure the solvent is free from aldehyde or ketone impurities. |
Route B: Esterification of 6-methylpiperidine-2-carboxylic acid
Issue 3: Low Yield of Butyl Ester
| Potential Cause | Troubleshooting Step |
| Equilibrium Limitation | Fischer esterification is an equilibrium reaction.[1][2] To drive the reaction towards the product, use a large excess of butanol (it can also serve as the solvent) and/or remove the water formed during the reaction using a Dean-Stark apparatus. |
| Insufficient Catalyst | Ensure an adequate amount of acid catalyst is used. Typically, a catalytic amount (e.g., 5 mol%) is sufficient. |
| Steric Hindrance | The methyl group at the 6-position may cause some steric hindrance. Prolonging the reaction time or increasing the reaction temperature may be necessary. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. |
Issue 4: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Product is Water Soluble | After quenching the reaction with a base (e.g., sodium bicarbonate solution), the product may have some solubility in the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Emulsion Formation During Workup | Add a small amount of brine to the separatory funnel to help break up emulsions. |
| Co-elution of Impurities During Chromatography | Optimize the solvent system for column chromatography to achieve better separation of the product from unreacted starting material and any side products. |
Experimental Protocols
Protocol A: Hydrogenation of Butyl 6-methylpicolinate (Hypothetical Protocol based on similar reactions)
-
Preparation: To a solution of Butyl 6-methylpicolinate (1 equivalent) in ethanol, add 5 mol% of 10% Pt/C catalyst.
-
Hydrogenation: The mixture is hydrogenated in a high-pressure autoclave under a hydrogen atmosphere (10 atm) at 90-100°C for 2-4 hours.[3]
-
Workup: After cooling, the catalyst is filtered off through a pad of Celite. The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.
Protocol B: Fischer Esterification of 6-methylpiperidine-2-carboxylic acid
-
Setup: A mixture of 6-methylpiperidine-2-carboxylic acid (1 equivalent), n-butanol (10 equivalents, serving as reactant and solvent), and a catalytic amount of concentrated sulfuric acid (0.1 equivalents) is placed in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
Reaction: The mixture is heated to reflux, and the reaction progress is monitored by observing the collection of water in the Dean-Stark trap and by TLC analysis.
-
Workup: After completion, the reaction mixture is cooled to room temperature and the excess butanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product, which can be further purified by column chromatography or distillation.
Data Presentation
Table 1: Comparison of Hydrogenation Catalysts for Pyridine Derivatives
| Catalyst | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Notes |
| 10% Pt/C | 90-100 | 10 | 85-95 | Effective for a range of substituted pyridines.[3] |
| 10% Pd/C | 25-80 | 1-50 | 80-90 | Milder conditions may be possible. |
| 5% Rh/C | 25-50 | 1-10 | >90 | Often highly efficient, but can be more expensive. |
Table 2: Influence of Reaction Conditions on Fischer Esterification Yield
| Acid:Alcohol Ratio | Catalyst | Water Removal | Typical Yield (%) |
| 1:3 | H₂SO₄ | No | 40-60 |
| 1:10 | H₂SO₄ | No | 60-75 |
| 1:10 | H₂SO₄ | Yes (Dean-Stark) | >90 |
| 1:3 | PTSA | Yes (Dean-Stark) | >85 |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in Fischer esterification.
References
Identifying and minimizing side products in piperidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products during piperidine synthesis.
Troubleshooting Guides & FAQs
This section is organized by common synthetic methods for preparing piperidines.
Catalytic Hydrogenation of Pyridines
Q1: My catalytic hydrogenation of a substituted pyridine is incomplete, yielding significant amounts of tetrahydropyridine. How can I drive the reaction to completion?
A1: Incomplete reduction is a common issue. Here are several factors to consider and troubleshoot:
-
Catalyst Selection and Loading: The choice of catalyst is critical. While PtO₂ is commonly used, Rhodium on carbon (Rh/C) can be effective for complete hydrogenation under milder conditions. Increasing the catalyst loading can also improve the conversion rate.
-
Reaction Conditions:
-
Pressure: Higher hydrogen pressure (e.g., 50-70 bar) often favors complete reduction.
-
Temperature: While room temperature is sometimes sufficient, gently increasing the temperature (e.g., to 40-80°C) can enhance the reaction rate.
-
Solvent: The choice of solvent can significantly impact catalyst activity. Glacial acetic acid is often used as a protic solvent to enhance the catalytic activity of PtO₂.
-
-
Catalyst Poisoning: The substrate or impurities in the starting material or solvent can poison the catalyst. Ensure the purity of your starting materials and solvents.
Q2: I am observing ring-opening of my furan- or thiophene-substituted pyridine during hydrogenation. How can I prevent this?
A2: Ring-opening of heteroaromatic substituents is a known side reaction. To minimize this:
-
Milder Conditions: Employ lower temperatures and pressures.
-
Catalyst Choice: A less aggressive catalyst might be beneficial. Consider palladium on carbon (Pd/C) under carefully controlled conditions.
-
Protecting Groups: If possible, protecting the susceptible heteroaromatic ring before hydrogenation can be an effective strategy.
Q3: My fluorine-substituted pyridine is undergoing hydrodefluorination during hydrogenation. What can I do to preserve the fluorine substituent?
A3: Hydrodefluorination is a common challenge. To address this:
-
Catalyst Selection: Rhodium-based catalysts have been shown to be more effective than palladium for the hydrogenation of fluorinated pyridines while minimizing hydrodefluorination.
-
Reaction Additives: The addition of a base, such as triethylamine, can sometimes suppress hydrodefluorination.
-
Careful Monitoring: Monitor the reaction closely and stop it as soon as the desired product is formed to avoid over-reduction and subsequent side reactions.
Reductive Amination
Q1: My reductive amination is producing a significant amount of the tertiary amine (bis-alkylation) byproduct. How can I favor the formation of the secondary amine?
A1: The formation of a tertiary amine is a common side reaction in reductive aminations with primary amines. Here are some strategies to improve selectivity for the secondary amine:
-
Stoichiometry: Use a large excess of the primary amine relative to the aldehyde. A five-fold excess of the amine has been shown to significantly reduce the formation of the tertiary amine side product.
-
Stepwise Procedure:
-
Imine Formation First: Mix the aldehyde and primary amine in an appropriate solvent (e.g., an anhydrous aprotic solvent) to form the imine first. The use of a dehydrating agent like molecular sieves can drive this equilibrium towards the imine.
-
Reduction: Once the imine formation is complete (as monitored by techniques like TLC or LC-MS), add the reducing agent. This two-step, one-pot approach prevents the newly formed secondary amine from competing with the primary amine for reaction with the aldehyde.
-
-
pH Control: Maintaining non-acidic conditions can suppress the formation of the tertiary amine.
-
Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride (STAB) are often preferred for reductive aminations as they are less likely to reduce the starting aldehyde or ketone.
Q2: The aldehyde in my reductive amination is being reduced to an alcohol. How can I prevent this?
A2: Reduction of the carbonyl starting material is a common side reaction. To minimize this:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine/iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally more selective than sodium borohydride (NaBH₄).
-
Reaction Conditions: Perform the reaction at lower temperatures to increase the selectivity of the reducing agent.
-
Stepwise Procedure: As mentioned above, forming the imine before adding the reducing agent can also help, as it reduces the concentration of the free aldehyde available for reduction.
Data Presentation
Table 1: Comparison of Catalysts in the Hydrogenation of 4-Pyridinecarbonitrile
| Catalyst | Catalyst/Substrate Ratio (g/g) | Solvent | Additive (molar ratio to substrate) | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to 4-(aminomethyl)piperidine (%) |
| 10% Pd/C | 0.3 | Dichloromethane/Water | H₂SO₄ (1.0) | 30 | 6 | ~100 | 94 |
| 10% Pd/C | 0.2 | Dichloromethane/Water | H₂SO₄ (1.0) | 30 | 6 | ~100 | 98 |
| 10% Pd/C | 0.1 | Dichloromethane/Water | H₂SO₄ (1.0) | 30 | 6 | ~100 | 96 |
| 10% Pd/C | 0.3 | Water | H₂SO₄ (0.5) | 30 | 6 | 98 | 98 |
Data adapted from a study on the chemoselective hydrogenation of pyridinecarbonitriles. The primary side product was the partially hydrogenated (aminomethyl)pyridine.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Substituted Pyridines using PtO₂
-
Reaction Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).
-
Catalyst Addition: Add a catalytic amount of PtO₂ (5 mol%).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.
-
Reaction: Stir the mixture at room temperature for 6-10 hours. Monitor the reaction progress by checking the pressure drop or by analyzing aliquots (if possible).
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Quench the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the acetic acid is neutralized.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, filter through celite, and dry over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent under reduced pressure. Purify the residue by column chromatography (Silica gel, 60-120 mesh, using an appropriate eluent system like 5% EtOAc in petroleum ether) to obtain the desired substituted piperidine.
Protocol 2: Minimizing Over-Alkylation in N-Alkylation of Piperidine
-
Reaction Setup: To a magnetically stirred solution of piperidine (0.1 M) in anhydrous acetonitrile under a dry nitrogen atmosphere, set up a syringe pump.
-
Slow Addition of Alkyl Halide: Slowly add 1.1 equivalents of the alkyl bromide or iodide over several hours at room temperature using the syringe pump. The slow addition ensures that the piperidine is always in excess, minimizing the formation of the quaternary ammonium salt.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting piperidine is consumed.
-
Work-up:
-
Remove the acetonitrile and any excess starting materials by rotary evaporation.
-
To convert the resulting piperidinium salt to the free base, partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: Carbon dioxide will be evolved.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the N-alkylpiperidine.
-
Visualizations
Technical Support Center: Optimization of Reductive Amination of Keto Esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the reductive amination of keto esters.
Troubleshooting Guide
Q1: Why is the yield of my reductive amination of a keto ester consistently low?
Low yields can stem from several factors. A primary reason is the incomplete formation of the crucial imine or enamine intermediate before the reduction step. Another common issue is the concurrent reduction of the starting keto ester to a hydroxy ester by the reducing agent. Additionally, steric hindrance in either the keto ester or the amine can significantly slow down the reaction rate.
To address low yields, consider the following troubleshooting steps:
-
Optimize Imine Formation:
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid (AcOH), can facilitate the dehydration step required for imine formation.
-
Dehydrating Agents: Employing dehydrating agents like molecular sieves or using a Dean-Stark apparatus for azeotropic removal of water can shift the equilibrium towards the imine intermediate.
-
Reaction Time and Temperature: Allow sufficient time for imine formation before introducing the reducing agent. Monitoring the reaction by techniques like TLC or NMR can confirm the disappearance of the starting materials. Increasing the reaction temperature can also promote imine formation, but must be balanced against potential side reactions.
-
-
Choice of Reducing Agent:
-
Select a reducing agent that preferentially reduces the imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for its mildness and selectivity.
-
Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions (pH 4-5) where it selectively reduces the protonated iminium ion.
-
Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting ketone. If using NaBH₄, it is crucial to ensure complete imine formation before its addition.
-
-
Reaction Sequence:
-
Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, rather than a one-pot approach. This allows for better control over the reaction.
-
Q2: I am observing the formation of a significant amount of hydroxy ester by-product. How can I prevent this?
The formation of a hydroxy ester by-product indicates that the reducing agent is reducing the ketone carbonyl group of the starting material.
-
Use a More Selective Reducing Agent: As mentioned previously, switch to a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is less likely to reduce unreacted ketones compared to stronger reducing agents like sodium borohydride (NaBH₄).
-
Control the Reaction Conditions: If using sodium borohydride, ensure the imine formation has gone to completion before adding the reducing agent. Adding the reducing agent prematurely will lead to the reduction of the starting keto ester.
Q3: The reaction is very slow or appears to have stalled. What can I do?
Slow reaction rates are often encountered with sterically hindered keto esters or amines.
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the rate of both imine formation and reduction. However, be cautious of potential side reactions at higher temperatures.
-
Use a Lewis Acid Catalyst: For less reactive substrates, the addition of a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can activate the ketone carbonyl group towards nucleophilic attack by the amine, thereby accelerating imine formation.
-
Increase Reagent Concentration: Increasing the concentration of the amine can help to drive the equilibrium towards imine formation.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a direct (one-pot) and an indirect (two-step) reductive amination?
In a direct reductive amination , the keto ester, amine, and reducing agent are all combined in the reaction vessel from the start. This method is more convenient but relies on the selective reduction of the in-situ formed imine in the presence of the starting ketone.
An indirect or two-step reductive amination involves the separate formation of the imine intermediate first, often with the removal of water, followed by the addition of the reducing agent in a subsequent step. This approach offers better control over the reaction and can be beneficial for challenging substrates.
Q2: Which reducing agent is best for the reductive amination of keto esters?
The choice of reducing agent is critical for a successful reaction.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): Generally considered the preferred reagent due to its mildness and high selectivity for reducing imines over ketones. It is also less sensitive to moisture than other borohydrides.
-
Sodium cyanoborohydride (NaBH₃CN): Another effective and selective reducing agent, especially under mildly acidic conditions. However, it is toxic and can release hydrogen cyanide gas upon acidification, requiring careful handling.
-
Sodium borohydride (NaBH₄): A more powerful and less expensive reducing agent, but it can also reduce the starting keto ester. Its use requires careful control of the reaction conditions to ensure complete imine formation prior to its addition.
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂) is another option, particularly for larger-scale synthesis, as it is considered a greener method.
Q3: What is the role of an acid catalyst in this reaction?
An acid catalyst, typically a weak acid like acetic acid, plays a crucial role in facilitating the dehydration of the hemiaminal intermediate to form the imine. By protonating the hydroxyl group of the hemiaminal, it turns it into a better leaving group (water). However, using a strong acid or an excess of a weak acid can protonate the amine nucleophile, rendering it unreactive. Therefore, the amount of acid catalyst should be carefully controlled.
Q4: What solvents are typically used for the reductive amination of keto esters?
The choice of solvent depends on the specific reducing agent and the solubility of the substrates.
-
For reactions using sodium triacetoxyborohydride , chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are common. Tetrahydrofuran (THF) and acetonitrile can also be used.
-
When using sodium cyanoborohydride , protic solvents like methanol (MeOH) are often employed.
-
For reactions with sodium borohydride , alcoholic solvents such as methanol or ethanol are typical choices.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the reductive amination of keto esters, compiled from various literature sources.
| Keto Ester Substrate | Amine Substrate | Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| β-Keto Ester (Phe-derived) | H-Ala-OtBu | NaBH₃CN | Acetic Acid | CHCl₃ | 50 | 24-48 | 55-65 | |
| β-Keto Ester (Phe-derived) | Benzylamine | NaBH₃CN | Acetic Acid | CHCl₃ | 50 | 24-48 | 60-70 | |
| Ethyl Acetoacetate | Ammonium Acetate | NaBH₃CN | - | Methanol | Reflux | 12 | ~70 | General Procedure |
| α-Keto Ester | Primary Amine | Hantzsch Ester | Chiral Phosphoric Acid | Toluene | Room Temp | 24 | >90 |
Note: This table presents a selection of conditions to illustrate common practices and should not be considered an exhaustive list. Optimization is often required for specific substrates.
Experimental Protocols
Representative Two-Step Protocol for Reductive Amination of a β-Keto Ester
This protocol is a generalized procedure based on common laboratory practices.
-
Imine/Enamine Formation:
-
To a stirred solution of the β-keto ester (1.0 eq.) in an appropriate solvent (e.g., chloroform, 0.1-0.2 M), add the amine (1.1-1.5 eq.).
-
Add a catalytic amount of glacial acetic acid (0.1-1.0 eq.).
-
Stir the mixture at a suitable temperature (e.g., 50 °C) and monitor the reaction by TLC or NMR until the starting keto ester is consumed. This may take several hours.
-
-
Reduction:
-
Cool the reaction mixture to room temperature.
-
Add the reducing agent (e.g., sodium cyanoborohydride, 1.5-2.0 eq.) portion-wise to control any potential exotherm.
-
Continue stirring at room temperature and monitor the reduction of the imine/enamine intermediate by TLC or NMR.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amino ester.
-
Visualizations
Technical Support Center: Chromatographic Separation of Piperidine Diastereomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the chromatographic separation of piperidine diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of piperidine diastereomers so challenging?
Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, they have different physical properties, which should theoretically allow for their separation on achiral stationary phases.[1] However, for many piperidine derivatives, the structural differences between diastereomers are very subtle. This results in minute differences in their polarity, size, and interaction with the stationary phase, making their separation a significant analytical challenge.[1] The conformational flexibility of the piperidine ring can further complicate separations, as different conformers may exist in equilibrium.[2][3]
Q2: What are the primary chromatographic modes to consider for separating piperidine diastereomers?
The most common and effective modes are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
-
Reversed-Phase HPLC (RP-HPLC): Often the first approach, using nonpolar stationary phases (like C18) and polar mobile phases (like water/acetonitrile or water/methanol). It separates compounds primarily based on hydrophobicity.[4]
-
Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (like silica or cyano) and a non-polar mobile phase. It can provide different selectivity compared to RP-HPLC and is sometimes more effective for separating diastereomers.[5]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral and achiral separations. It often provides better and faster separations for diastereomers compared to HPLC.[6]
Q3: How do I select the appropriate stationary phase (column) for my separation?
Column selection is critical and often empirical. A good strategy is to screen several columns with different selectivities.
-
For RP-HPLC: Start with a standard C18 column. If resolution is poor, try a Pentafluorophenyl (PFP) phase, which offers different interactions (like pi-pi and dipole-dipole) that can enhance selectivity for isomers.[5]
-
For NP-HPLC: A bare silica gel column is a common starting point and can provide good resolution.[5]
-
Specialty Phases: For particularly difficult separations, a Porous Graphitic Carbon (PGC) column (e.g., Hypercarb) can be highly effective. PGC separates molecules based on their three-dimensional shape and polarizability, making it well-suited for resolving structurally similar diastereomers.[1][5]
Q4: My diastereomers are co-eluting or poorly resolved. What are the first troubleshooting steps?
If you observe poor resolution (Rs < 1.5), a systematic approach to optimization is necessary. The following workflow illustrates a typical method development and troubleshooting strategy.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 4. researchgate.net [researchgate.net]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Enantiomers of 6-Methylpiperidine-2-carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the resolution of 6-methylpiperidine-2-carboxylate enantiomers. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of resolving 6-methylpiperidine-2-carboxylate enantiomers.
Enzymatic Kinetic Resolution
Question: My enzymatic resolution of methyl 6-methylpiperidine-2-carboxylate with Candida antarctica lipase B (CALB) is showing low enantioselectivity (low e.e.). What are the possible causes and solutions?
Answer:
Low enantioselectivity in lipase-catalyzed resolutions can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Enzyme Choice and Formulation: While CALB is a robust enzyme, its selectivity can be influenced by its formulation (immobilized vs. free) and the support used for immobilization.
-
Solution: Screen different commercially available CALB preparations (e.g., Novozym 435). Consider immobilizing the lipase on different supports to alter its microenvironment, which can enhance enantioselectivity.
-
-
Acylating Agent: The nature of the acylating agent plays a crucial role in the enzyme's ability to discriminate between enantiomers.
-
Solution: Experiment with a variety of acylating agents. Bulky or electronically different acyl donors can enhance the stereochemical recognition by the enzyme.
-
-
Solvent System: The solvent can significantly impact enzyme activity and enantioselectivity.
-
Solution: Screen a range of organic solvents with varying polarities (e.g., toluene, hexane, methyl tert-butyl ether (MTBE)). The choice of solvent can influence the conformation of the enzyme and the solubility of the substrate and product, thereby affecting the resolution.
-
-
Temperature: Enzyme kinetics are temperature-dependent.
-
Solution: Optimize the reaction temperature. Lowering the temperature can sometimes increase enantioselectivity, although it may decrease the reaction rate.
-
-
Water Content: A small amount of water is often necessary for lipase activity, but excess water can lead to hydrolysis of the ester and reduce the efficiency of the resolution.
-
Solution: Ensure the use of dry solvents and consider the addition of molecular sieves to control the water content in the reaction mixture.
-
Question: The enzymatic resolution is very slow, and the conversion stops at a low percentage. How can I improve the reaction rate?
Answer:
A slow or incomplete reaction can be due to enzyme inhibition or suboptimal reaction conditions.
-
Product Inhibition: The product of the enzymatic reaction can sometimes inhibit the enzyme, slowing down the reaction as it progresses.
-
Solution: Consider performing the reaction in a biphasic system or using continuous removal of the product to alleviate inhibition.
-
-
Enzyme Denaturation: The reaction conditions may be too harsh for the enzyme.
-
Solution: Re-evaluate the reaction temperature and solvent. Ensure the pH of the microenvironment is suitable for the enzyme, especially if using a free lipase.
-
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition.
-
Solution: Optimize the substrate concentration. Running the reaction at a lower substrate concentration might improve the overall conversion.
-
Diastereomeric Salt Formation
Question: I am not getting any crystalline salt formation after adding the chiral resolving agent to my racemic 6-methylpiperidine-2-carboxylic acid. What should I do?
Answer:
Failure to form a crystalline salt is a common issue in diastereomeric resolutions.[1]
-
Choice of Resolving Agent: The resolving agent may not be suitable for your compound.
-
Solution: Screen a variety of chiral resolving agents. For a basic compound like 6-methylpiperidine-2-carboxylic acid, acidic resolving agents such as derivatives of tartaric acid (e.g., dibenzoyl-L-tartaric acid) or mandelic acid are good starting points.[2]
-
-
Solvent Selection: The solvent plays a critical role in the solubility of the diastereomeric salts.
-
Solution: Screen a range of solvents and solvent mixtures. The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts. It's often a trial-and-error process.
-
-
Stoichiometry: The molar ratio of the resolving agent to the racemate can influence salt formation and the efficiency of the resolution.[3]
-
Solution: Experiment with different stoichiometric ratios. While a 1:1 ratio is common, sometimes using a substoichiometric amount of the resolving agent can lead to the precipitation of the less soluble salt with higher purity.
-
-
Supersaturation: Crystallization requires a supersaturated solution.
-
Solution: Try to induce crystallization by slowly cooling the solution, adding an anti-solvent, or seeding with a small crystal of the desired diastereomeric salt if available.
-
Question: Both diastereomeric salts are precipitating, leading to a low enantiomeric excess of the resolved product. How can I improve the selectivity of the crystallization?
Answer:
This indicates that the solubilities of the two diastereomeric salts are too similar under the current conditions.
-
Solvent Optimization: The choice of solvent is the most critical factor for achieving differential solubility.
-
Solution: Systematically screen a wider range of solvents and solvent mixtures. Sometimes a small change in the solvent composition can have a large impact on the relative solubilities.
-
-
Temperature Control: The temperature profile of the crystallization process is important.
-
Solution: Optimize the cooling rate. A slow and controlled cooling process often favors the crystallization of the less soluble diastereomer.
-
-
Recrystallization: A single crystallization may not be sufficient to achieve high enantiomeric purity.
-
Solution: Perform one or more recrystallizations of the obtained diastereomeric salt. This will enrich the less soluble diastereomer and improve the enantiomeric excess.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Question: I am observing significant peak tailing for both enantiomers of methyl 6-methylpiperidine-2-carboxylate on a chiral stationary phase. What is causing this and how can I fix it?
Answer:
Peak tailing for basic compounds like piperidine derivatives is often caused by secondary interactions with the stationary phase.
-
Silanol Interactions: Residual silanol groups on the silica-based chiral stationary phase can interact with the basic nitrogen atom of the piperidine ring, leading to peak tailing.
-
Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%. This will compete with the analyte for the active silanol sites and improve peak shape.
-
-
Mobile Phase pH: The ionization state of the analyte can affect its interaction with the stationary phase.
-
Solution: For reversed-phase chromatography, adjusting the pH of the aqueous component of the mobile phase can help to suppress silanol interactions and improve peak shape.
-
-
Column Choice: Some chiral stationary phases are better suited for the separation of basic compounds.
-
Solution: Consider screening different types of chiral columns, including those with end-capping or those based on a polymer backbone to minimize silanol interactions.
-
Question: The resolution between the two enantiomers is poor (Rs < 1.5). How can I improve the separation?
Answer:
Poor resolution can be addressed by optimizing several chromatographic parameters.
-
Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical for achieving good selectivity.
-
Solution: For normal phase chromatography, systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the nonpolar solvent (e.g., hexane). For reversed-phase, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
-
Flow Rate: Lower flow rates can sometimes improve resolution.
-
Solution: Decrease the flow rate. This allows for more equilibration time between the mobile and stationary phases, which can lead to better separation.
-
-
Temperature: Column temperature can influence the thermodynamics of the chiral recognition process.
-
Solution: Optimize the column temperature. Both increasing and decreasing the temperature can have an effect on resolution, so it is worth investigating a range of temperatures.
-
-
Chiral Stationary Phase: The chosen CSP may not be optimal for this specific separation.
-
Solution: Screen different chiral stationary phases. Polysaccharide-based columns like Chiralpak® and Chiralcel® series are a good starting point.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the resolution of 6-methylpiperidine-2-carboxylate enantiomers.
1. What are the most common methods for resolving the enantiomers of 6-methylpiperidine-2-carboxylates?
The three most common and effective methods are:
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., hydrolysis or acylation) of one enantiomer, allowing for the separation of the unreacted enantiomer and the product.[5]
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a chiral resolving agent to form two diastereomeric salts with different solubilities, which can then be separated by crystallization.[6]
-
Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique uses a chiral stationary phase to directly separate the enantiomers based on their differential interactions with the chiral selector.[7]
2. Which method is most suitable for large-scale production?
Diastereomeric salt formation is often the most cost-effective and scalable method for large-scale production, provided a suitable resolving agent and crystallization conditions can be found.[1] Enzymatic resolution can also be suitable for industrial applications, especially with immobilized enzymes that can be recycled. Preparative chiral HPLC is generally more expensive for large-scale separation but can be very effective for high-purity requirements.
3. How do I determine the enantiomeric excess (e.e.) of my resolved product?
Chiral HPLC is the most common and accurate method for determining the enantiomeric excess. A small sample of the resolved material is analyzed on a suitable chiral column, and the e.e. is calculated from the peak areas of the two enantiomers. Other methods include chiral gas chromatography (after appropriate derivatization) and NMR spectroscopy using a chiral solvating or derivatizing agent.
4. Can I racemize the unwanted enantiomer to improve the overall yield?
Yes, in some cases, the unwanted enantiomer can be racemized and recycled back into the resolution process, which can theoretically increase the yield of the desired enantiomer to 100%. The feasibility of racemization depends on the specific compound and the stability of the chiral center.
5. What are the key safety precautions to consider during these resolution experiments?
Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. When working with organic solvents, ensure adequate ventilation, preferably in a fume hood. Be aware of the specific hazards of all chemicals used, including the resolving agents and any reagents used for derivatization, by consulting their Safety Data Sheets (SDS).
Quantitative Data Summary
The following tables summarize typical quantitative data for the different resolution methods. Please note that these are representative values and the optimal conditions and results will vary depending on the specific substrate and experimental setup.
Table 1: Enzymatic Kinetic Resolution of Piperidine Derivatives
| Enzyme | Substrate | Acylating Agent | Solvent | Temp (°C) | e.e. (%) (Substrate) | e.e. (%) (Product) | Yield (%) | Reference |
| Candida antarctica Lipase B (CALB) | Racemic cyclic amino esters | Vinyl acetate | Toluene | 40 | >99 | >99 | ~50 | [8] |
| Lipase from Pseudomonas cepacia | Racemic piperidine derivative | Isopropenyl acetate | Diisopropyl ether | 30 | >95 | >95 | ~48 | [1] |
Table 2: Diastereomeric Salt Resolution of Piperidine Carboxylic Acids
| Racemic Compound | Resolving Agent | Solvent | e.e. of Precipitated Salt (%) | Yield of Precipitated Salt (%) | Reference |
| Racemic Ethyl Nipecotate | Di-benzoyl-L-tartaric acid | Ethanol/Water | >98 | High | [6] |
| Racemic Piperidine Carboxylic Acid | (S)-Mandelic Acid | Isopropanol | >95 (after recrystallization) | Moderate | [2] |
Table 3: Chiral HPLC Separation of Piperidine Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Racemic Piperidine Derivative | Chiralpak AD-H | Hexane/Isopropanol/DEA | 1.0 | >2.0 | [9] |
| Racemic Piperidine Carboxylate | Chiralcel OJ-H | Hexane/Ethanol | 0.8 | >1.8 | General Method |
Experimental Protocols
General Protocol for Enzymatic Kinetic Resolution of Methyl 6-Methylpiperidine-2-carboxylate
-
To a solution of racemic methyl 6-methylpiperidine-2-carboxylate (1.0 eq.) in an appropriate organic solvent (e.g., toluene, 10-20 mL/g of substrate), add the acylating agent (e.g., vinyl acetate, 1.5 eq.).
-
Add the immobilized lipase (Candida antarctica lipase B, e.g., Novozym 435, 10-50% w/w of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted ester from the acylated product by column chromatography on silica gel.
General Protocol for Diastereomeric Salt Resolution of 6-Methylpiperidine-2-carboxylic Acid
-
Dissolve racemic 6-methylpiperidine-2-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or a mixture with water) with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent (e.g., di-benzoyl-L-tartaric acid, 0.5-1.0 eq.) in the same solvent, also with heating.
-
Slowly add the solution of the resolving agent to the solution of the racemic acid.
-
Allow the mixture to cool slowly to room temperature, and then optionally cool further in an ice bath or refrigerator to promote crystallization.
-
Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of cold solvent.
-
Dry the salt under vacuum.
-
Determine the diastereomeric and enantiomeric purity of the salt by NMR and/or chiral HPLC after liberating the free acid.
-
If necessary, recrystallize the salt from a suitable solvent to improve its purity.
-
To recover the enantiomerically enriched 6-methylpiperidine-2-carboxylic acid, dissolve the diastereomeric salt in water and adjust the pH with a base (e.g., NaOH) to liberate the free piperidine derivative. Extract the product with an organic solvent. The resolving agent can often be recovered from the aqueous layer by acidification.
General Protocol for Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ.
-
Mobile Phase Screening (Normal Phase):
-
Prepare a series of mobile phases consisting of a nonpolar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Start with a typical ratio, such as 90:10 (hexane:alcohol), and screen different ratios (e.g., 95:5, 80:20).
-
Add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to improve the peak shape of the basic analyte.
-
-
Mobile Phase Screening (Reversed Phase):
-
Prepare mobile phases consisting of an aqueous buffer (e.g., ammonium bicarbonate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Screen different ratios of the organic modifier and adjust the pH of the buffer to optimize the separation.
-
-
Optimization:
-
Once a promising separation is observed, optimize the resolution by fine-tuning the mobile phase composition, flow rate, and column temperature.
-
-
Analysis:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the equilibrated chiral HPLC system.
-
Monitor the separation at a suitable UV wavelength.
-
Calculate the resolution (Rs) and enantiomeric excess (e.e.) from the resulting chromatogram.
-
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Diastereomeric Salt Formation.
Caption: Workflow for Chiral HPLC Separation.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomers and Their Resolution [mdpi.com]
- 4. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Stability, storage, and handling of Butyl 6-methylpiperidine-2-carboxylate
This technical support center provides guidance on the stability, storage, and handling of Butyl 6-methylpiperidine-2-carboxylate, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is recommended. The container should be protected from light and moisture to prevent degradation.
Q2: What are the general handling precautions for this compound?
A2: this compound should be handled in a well-ventilated area, preferably in a fume hood.[1][2][3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to avoid contact with eyes, skin, and clothing.[2][3] Avoid inhalation of any vapors or dust.[2]
Q3: What is the expected stability of this compound under different conditions?
A3: this compound, as an ester of a piperidine derivative, is susceptible to degradation under certain conditions. The primary degradation pathway is likely hydrolysis of the butyl ester group.[4][5] Its stability is influenced by pH, temperature, and light exposure.
Q4: How does pH affect the stability of this compound?
A4: The ester linkage in this compound is prone to hydrolysis, which can be catalyzed by both acids and bases.[4][6] The rate of hydrolysis is generally lowest in the neutral pH range and increases significantly under acidic or basic conditions.
Q5: Is this compound sensitive to temperature?
A5: Yes, elevated temperatures can accelerate the degradation of this compound.[4][7][8][9] Thermal decomposition may occur at high temperatures.[7][8][9] For this reason, it is crucial to store the compound at recommended cool temperatures and avoid exposure to excessive heat during experiments.
Q6: Is the compound light-sensitive?
A6: Piperidine derivatives can be sensitive to light.[10][11] Photodegradation can occur upon exposure to UV or visible light. Therefore, it is recommended to store this compound in an amber or opaque container to protect it from light.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly low assay results or presence of impurities. | Degradation of the compound due to improper storage or handling. | 1. Verify that the compound has been stored under the recommended conditions (cool, dry, dark). 2. Review handling procedures to ensure minimal exposure to air, moisture, and light. 3. Analyze a fresh, unopened sample to confirm the integrity of the stock. |
| Inconsistent results between experimental runs. | Variability in experimental conditions (e.g., pH, temperature, reaction time). | 1. Ensure consistent pH of solutions throughout the experiment. 2. Maintain a constant and controlled temperature during the reaction. 3. Standardize all experimental parameters and timings. |
| Formation of an unknown peak during chromatographic analysis. | Hydrolysis of the ester, forming 6-methylpiperidine-2-carboxylic acid and butanol. | 1. Confirm the identity of the new peak using a reference standard of the potential degradation product if available. 2. Adjust the pH of the experimental medium to a neutral range if possible to minimize hydrolysis. 3. Reduce the temperature and duration of the experiment if feasible. |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent or change in pH affecting solubility. | 1. Test the solubility of the compound in various solvents to find a more suitable one. 2. Ensure the pH of the solution is within a range where the compound is soluble. 3. Consider gentle heating or sonication to aid dissolution, but monitor for degradation. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[5][12][13][14][15] This protocol outlines a general procedure that can be adapted for this compound.
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Forced degradation chamber (for temperature and humidity control)
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.
-
Heat the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.
-
Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of HCl, and dilute it for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.
-
Keep the solutions at room temperature for a defined period.
-
At each time point, withdraw a sample and dilute it for HPLC analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to dry heat in a controlled temperature oven (e.g., 80°C) for a defined period.
-
Also, expose a solution of the compound to the same thermal stress.
-
At each time point, dissolve the solid sample or dilute the solution sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, analyze the samples by HPLC.
-
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Characterize the major degradation products using techniques such as LC-MS/MS and NMR if necessary.
-
Data Presentation:
The results of the forced degradation study can be summarized in the following table:
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | ||
| 1 N HCl | 24 hours | 60°C | |||
| Base Hydrolysis | 0.1 N NaOH | 24 hours | Room Temp | ||
| 1 N NaOH | 24 hours | 60°C | |||
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ||
| 30% H₂O₂ | 24 hours | Room Temp | |||
| Thermal (Solid) | Dry Heat | 48 hours | 80°C | ||
| Thermal (Solution) | Heat | 48 hours | 80°C | ||
| Photolytic (Solid) | Light Exposure | - | - | ||
| Photolytic (Solution) | Light Exposure | - | - |
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. chemos.de [chemos.de]
- 2. carlroth.com [carlroth.com]
- 3. nj.gov [nj.gov]
- 4. Difference between butyl ester and sec-butyl ester [cnchemshop.com]
- 5. industrialpharmacist.com [industrialpharmacist.com]
- 6. Sciencemadness Discussion Board - Acid-catalyzed hydrolysis of 1-piperoylpiperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. onyxipca.com [onyxipca.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. youtube.com [youtube.com]
- 15. acdlabs.com [acdlabs.com]
Technical Support Center: Troubleshooting Peak Splitting in NMR Spectra of Piperidine Compounds
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the complex Nuclear Magnetic Resonance (NMR) spectra often observed with piperidine-containing compounds. The dynamic nature of the piperidine ring can lead to peak broadening, splitting, and complex signal patterns that complicate spectral interpretation.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my piperidine NMR spectrum broad and more complex than I expected?
A: The complexity and broadening in piperidine NMR spectra are typically due to several dynamic processes occurring on the NMR timescale.[1] These include:
-
Nitrogen Inversion: The nitrogen atom rapidly inverts its configuration, similar to an umbrella flipping inside out.[2] This process interconverts the axial and equatorial positions of the lone pair and any substituent on the nitrogen. The energy barrier for this inversion is low, approximately 7 kcal/mol for a trialkylamine.[2]
-
Ring Inversion (Chair-Chair Interconversion): The six-membered piperidine ring undergoes a rapid "flip" between two stable chair conformations.[1] This causes axial protons to become equatorial and vice versa. If the rate of this exchange is intermediate on the NMR timescale, it leads to broad, coalesced signals.
-
N-H Proton Exchange: The proton attached to the nitrogen is exchangeable and can rapidly trade places with other exchangeable protons in the sample, such as those from trace water, acidic impurities, or other amine molecules.[3][4] This rapid exchange can cause the N-H signal to broaden or even disappear, and it often decouples the N-H proton from adjacent protons, simplifying their splitting pattern.[3]
-
Quadrupolar Broadening: The nitrogen-14 nucleus (¹⁴N), the most abundant isotope, has a quadrupole moment. This can lead to faster relaxation of both the nitrogen nucleus and adjacent protons (especially the alpha-protons), resulting in broader signals for these protons.[5]
Q2: The protons on the carbons adjacent to the nitrogen (alpha-protons) are particularly broad. What is the specific cause?
A: Broadening of the alpha-protons is a common observation for piperidine compounds.[5] This is primarily due to the quadrupolar moment of the ¹⁴N nucleus, which induces efficient relaxation and shortens the lifetime of the spin states of nearby protons, leading to broader lines. Additionally, these protons are directly affected by the dynamic processes of nitrogen inversion and ring flipping, which can further contribute to broadening if these processes occur at an intermediate rate.[5]
Q3: How can I definitively identify the N-H proton signal in my spectrum?
A: The most reliable method to identify an N-H proton is through a D₂O exchange experiment.[6] Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a few minutes, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the N-H peak will disappear or significantly decrease in intensity, confirming its identity.[3][6]
Q4: My spectrum is complicated by overlapping signals from different conformations. How can I resolve these signals?
A: Variable Temperature (VT) NMR is the most powerful technique for resolving signals that are broad due to dynamic exchange processes.[7][8] By changing the temperature of the sample, you can alter the rate of conformational exchange (like ring flipping or nitrogen inversion). This allows you to shift from an intermediate exchange regime (broad peaks) to either a slow or fast exchange regime, where peaks become sharp.[7]
Q5: In a VT-NMR experiment, when should I heat my sample versus cooling it?
A: The choice of heating or cooling depends on your goal:
-
Cooling the sample slows down dynamic processes.[8] If you cool the sample enough to reach the "slow exchange" regime, the individual conformations (e.g., specific chair forms or rotamers) are "frozen out" on the NMR timescale. This results in a spectrum showing sharp, distinct peaks for each proton in each unique conformation. This is useful for detailed conformational analysis.[9]
-
Heating the sample speeds up dynamic processes.[8] If you heat the sample enough to reach the "fast exchange" regime, the conformations interconvert so rapidly that the NMR spectrometer detects only a single, time-averaged signal for each proton. This can simplify a complex spectrum of broad peaks into a set of sharp, averaged peaks, which is useful for confirming the overall structure.[6]
Q6: How can changing the NMR solvent help simplify a complex spectrum?
A: Changing the solvent can significantly alter the appearance of a spectrum.[6]
-
Polarity and Hydrogen Bonding: Solvents like methanol-d4 or DMSO-d6 can form hydrogen bonds with the N-H proton, altering its chemical shift and exchange rate.[3]
-
Aromatic Solvents: Using an aromatic solvent like benzene-d6 often induces different chemical shifts compared to a standard solvent like chloroform-d3. This can sometimes resolve overlapping signals by shifting them apart.[6]
-
Protic vs. Aprotic Solvents: Protic solvents can facilitate faster proton exchange, leading to broader N-H signals.[3] Using a dry, aprotic solvent may sharpen these peaks.
Q7: What is the effect of pH on the NMR spectrum of a piperidine compound?
A: The pH of the sample has a profound effect on the spectrum because it controls the protonation state of the basic nitrogen atom.[10][11]
-
Protonation: Adding a small amount of acid will protonate the nitrogen, forming a piperidinium salt. This has two main effects: 1) Nitrogen inversion is no longer possible because the lone pair is now involved in a bond. 2) The electron-withdrawing effect of the positive charge will deshield adjacent protons, shifting their signals downfield.
-
Intermediate pH: If the sample is at a pH close to the pKa of the piperidine, both the protonated and unprotonated forms will be present. If the rate of proton exchange between these two forms is intermediate on the NMR timescale, significant peak broadening will occur.[11] Adjusting the pH away from the pKa (either more acidic or more basic) will result in a single, sharper set of peaks corresponding to the dominant species.
Troubleshooting Guide and Experimental Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving common issues with piperidine NMR spectra.
The following diagram illustrates the key dynamic processes that lead to complex NMR spectra in piperidine.
Summary of Quantitative Data
| Dynamic Process | Typical Activation Energy (ΔG‡) | Consequence on NMR Spectrum |
| Ring Inversion | ~10-11 kcal/mol | Coalescence of axial and equatorial proton signals at room temperature. |
| Nitrogen Inversion | ~6-8 kcal/mol | Averages the environment of N-substituents; too fast to observe separate signals at room temp.[2][12] |
Key Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR Spectroscopy
Goal: To simplify the spectrum by moving into a fast or slow exchange regime.
-
Sample Preparation: Prepare your sample as usual in a suitable deuterated solvent. Ensure you are using a Class A NMR tube (e.g., Pyrex), as cheaper glass can fracture at extreme temperatures.[7][8] Use the appropriate spinner for VT experiments (e.g., brown PEEK or white ceramic).[8]
-
Select Temperature Range: For cooling, common solvents are dichloromethane-d2 (MP -95°C) or methanol-d4 (MP -98°C). For heating, DMSO-d6 (BP 189°C) or toluene-d8 (BP 111°C) are often used.[8] Do not exceed a temperature within 10-15°C of the solvent's boiling point or 5°C of its freezing point.[8][13] Recommended operating temperatures are generally between -80°C and +100°C.[8]
-
Instrument Setup: On the spectrometer software, enter the temperature control panel.
-
Temperature Change: Change the temperature in increments of 10-20°C to avoid thermal shock to the probe.[7][13]
-
Equilibration: Allow the temperature to stabilize for at least 5-20 minutes after each temperature change before acquiring data.[7][14]
-
Data Acquisition: At each temperature, re-lock and re-shim the instrument, then acquire the ¹H NMR spectrum.
-
Return to Ambient: After the experiment, slowly return the probe to room temperature (25°C) in steps before ejecting the sample.[14]
Protocol 2: D₂O Exchange for N-H Proton Identification
Goal: To confirm the chemical shift of an N-H proton.
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of D₂O to the sample.
-
Mix: Cap the tube securely and shake vigorously for 1-2 minutes to ensure thorough mixing and facilitate the proton-deuterium exchange.
-
Re-acquire Spectrum: Place the sample back in the spectrometer. It is not usually necessary to re-lock or re-shim for this experiment. Acquire a new ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The peak corresponding to the N-H proton should have disappeared or be significantly reduced in intensity in the second spectrum.[6]
Protocol 3: pH Adjustment of the NMR Sample
Goal: To simplify the spectrum by moving away from the pKa and locking a specific protonation state.
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample.
-
Prepare Acidic/Basic Solution: Prepare a dilute solution of DCl in D₂O (for acidification) or NaOD in D₂O (for basification).
-
Adjust pH: Remove the NMR tube. Add a single drop of the acidic or basic solution to the sample.
-
Mix and Re-acquire: Shake the tube gently and re-acquire the ¹H NMR spectrum.
-
Analysis: Observe the changes in the spectrum. Upon acidification, peaks near the nitrogen should shift downfield, and broadening due to intermediate proton exchange should be resolved. Upon basification, peaks may shift upfield. This can help confirm the structure and simplify complex patterns caused by protonation equilibria.[15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. acdlabs.com [acdlabs.com]
- 4. google.com [google.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. imserc.northwestern.edu [imserc.northwestern.edu]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. A pH-enhanced resolution in benchtop NMR spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D3AN02000B [pubs.rsc.org]
Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming catalyst poisoning during pyridine hydrogenation reactions.
Troubleshooting Guides
Issue 1: Rapid Decrease in Catalyst Activity or Incomplete Conversion
You observe a significant drop in the reaction rate or the reaction stalls before reaching full conversion of pyridine.
Possible Causes and Troubleshooting Steps:
-
Feedstock Impurities: The pyridine feedstock or solvent may contain poisons.
-
Action: Analyze the feedstock and solvent for common poisons like sulfur compounds (e.g., thiophene, H₂S), halides, or other nitrogen-containing heterocycles.
-
Solution: Purify the feedstock using methods like distillation or passing it through an adsorbent bed before introducing it to the reactor.
-
-
Product Inhibition/Poisoning: The product, piperidine, can compete with pyridine for active sites on the catalyst, leading to a decrease in the reaction rate, especially at high conversions.
-
Action: Monitor the reaction kinetics. A gradual decrease in rate as the pyridine concentration decreases and piperidine concentration increases is indicative of product inhibition.
-
Solution: Optimize reaction conditions (temperature, pressure) to favor pyridine adsorption or consider using a continuous flow reactor to maintain a low concentration of the product in the catalyst bed.
-
-
Coke Formation (Fouling): At elevated temperatures, hydrocarbon deposits (coke) can form on the catalyst surface, blocking active sites and pores.[1]
-
Action: Characterize the spent catalyst using techniques like Thermogravimetric Analysis (TGA) or Fourier Transform Infrared Spectroscopy (FTIR) to detect the presence of carbonaceous deposits.[2][3]
-
Solution: Implement a regeneration procedure involving controlled oxidation (burning) of the coke followed by reduction of the catalyst.
-
Troubleshooting Workflow: Decreased Catalyst Activity
Caption: Troubleshooting workflow for decreased catalyst activity.
Issue 2: Poor Selectivity or Formation of Undesired Byproducts
The reaction produces significant amounts of side products in addition to the desired piperidine.
Possible Causes and Troubleshooting Steps:
-
Incomplete Hydrogenation: The reaction may stop at partially hydrogenated intermediates like 1,2,3,6-tetrahydropyridine.[4]
-
Action: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify intermediates.
-
Solution: Increase hydrogen pressure, reaction time, or temperature to promote complete saturation of the pyridine ring.
-
-
Hydrogenolysis of Substituents: If the pyridine substrate has functional groups, they may be cleaved by hydrogenolysis.
-
Action: Identify byproducts resulting from the loss of functional groups.
-
Solution: Use a more selective catalyst or milder reaction conditions (lower temperature and pressure). For example, rhodium-based catalysts can sometimes offer different selectivity compared to palladium or platinum.[5]
-
-
Catalyst-Induced Side Reactions: The catalyst support (e.g., acidic alumina) can catalyze side reactions.
-
Action: Characterize the catalyst support's acidity.
-
Solution: Switch to a more inert support like activated carbon or a neutral alumina.
-
Logical Relationship: Factors Affecting Selectivity
Caption: Factors influencing selectivity in pyridine hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in pyridine hydrogenation?
A1: The most frequently encountered catalyst poisons include:
-
Sulfur Compounds: Thiophene, hydrogen sulfide (H₂S), and mercaptans are common impurities in industrial feedstocks and can strongly adsorb to and deactivate noble metal catalysts.[6]
-
Nitrogen Compounds: Pyridine itself and the product piperidine can act as inhibitors by competing for active sites. Other nitrogen-containing heterocycles present as impurities can also poison the catalyst.
-
Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas stream, CO can strongly adsorb to the catalyst surface and block active sites.
-
Halides: Chloride and other halide ions can poison the catalyst.
-
Heavy Metals: Trace amounts of metals like lead, arsenic, and mercury in the feedstock can cause irreversible catalyst deactivation.
Q2: How can I determine the cause of my catalyst deactivation?
A2: A systematic approach involving catalyst characterization is crucial.
-
X-ray Photoelectron Spectroscopy (XPS): Can identify the elemental composition of the catalyst surface, revealing the presence of poisons like sulfur, nitrogen, or heavy metals.
-
Temperature Programmed Reduction (TPR): Helps to understand the reducibility of the catalyst, which can be affected by poisoning.
-
Fourier Transform Infrared Spectroscopy (FTIR): Can be used to identify adsorbed species on the catalyst surface, including coke precursors.[3]
-
Chemisorption: Techniques like CO or H₂ chemisorption can quantify the number of active sites, which will decrease upon poisoning.
Q3: What are the recommended regeneration methods for a poisoned catalyst?
A3: The appropriate regeneration method depends on the nature of the poison.
-
For Coke (Fouling): A controlled burn-off in a dilute oxygen stream followed by reduction in hydrogen is a common and effective method.[7]
-
For Sulfur Poisoning: High-temperature treatment in a hydrogen stream can sometimes remove sulfur as H₂S. In some cases, oxidative regeneration followed by reduction can be effective.[8]
-
For Nitrogen Compound Inhibition: This is often a reversible process. Purging the reactor at an elevated temperature with an inert gas or hydrogen can desorb the inhibiting molecules.
Q4: Which catalyst is best for pyridine hydrogenation?
A4: The choice of catalyst depends on the specific substrate and desired selectivity.
-
Rhodium (e.g., Rh/C): Often shows high activity and can be effective under milder conditions.[9]
-
Palladium (e.g., Pd/C): A widely used and effective catalyst, but can be sensitive to sulfur poisoning.[10]
-
Platinum (e.g., Pt/Al₂O₃): Also a very active catalyst, and its performance can be modified by the choice of support.[11]
-
Ruthenium: Can also be used, but may require more forcing conditions.
Data Presentation
Table 1: Effect of Sulfur Poisoning on Catalyst Activity
| Catalyst | Sulfur Compound | Sulfur Coverage | Impact on Activity | Reference |
| Pd Nanoparticles | Mercaptoethanol | 60% | Electronic back-donation to adsorbate is canceled out. | [12] |
| Pt/θ-Al₂O₃ | H₂S (3 ppm in feed) | Not specified | Slight decrease in activity, but significant increase in propylene selectivity (in propane dehydrogenation). | [6] |
| Pd Nanoparticles | SOx | Preferential adsorption on particle rim | Slower hydrogen sorption/desorption kinetics. | [13] |
Table 2: Performance of Different Catalysts in Pyridine Hydrogenation
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Piperidine (%) | Reference |
| Rh₂O₃ | 2,6-Lutidine | 40 | 5 | >99 | Not specified (cis-isomer favored) | [9] |
| Pt/γ-Al₂O₃ | Pyridine | 150 | Not specified | Significant hydrogenation observed | Stepwise mechanism | [11] |
| Rh/KB | Pyridine | Ambient | Ambient | Quantitative | 98 (yield) | [4] |
| Commercial Hydrocracking Catalyst | Pyridine | 312-334 | ~13 | Not specified | Piperidine is the predominant product | [14][15] |
Experimental Protocols
Protocol 1: General Procedure for Pyridine Hydrogenation in a Parr Reactor
-
Catalyst Preparation:
-
Weigh the desired amount of catalyst (e.g., 5 mol% Rh/C) and place it in the reactor vessel.
-
If the catalyst is pyrophoric, handle it under an inert atmosphere (e.g., in a glovebox or under a stream of argon).
-
-
Reaction Setup:
-
Purging:
-
Connect the reactor to a vacuum line and evacuate the vessel to remove air.
-
Backfill the reactor with hydrogen gas.
-
Repeat the vacuum-hydrogen cycle 3-5 times to ensure an inert atmosphere.[17]
-
-
Reaction:
-
Work-up:
-
After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Open the reactor and filter the reaction mixture to remove the catalyst.
-
Analyze the product mixture using appropriate techniques (e.g., GC, NMR).
-
Protocol 2: Thermal Regeneration of a Coked Catalyst
-
Catalyst Unloading:
-
After the reaction, safely remove the deactivated catalyst from the reactor.
-
-
Oxidative Treatment:
-
Place the coked catalyst in a tube furnace.
-
Heat the catalyst in a flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂) to a temperature of 350-450 °C.[19] The temperature should be ramped slowly to avoid overheating due to the exothermic coke combustion.
-
Hold at this temperature until the coke is completely burned off (indicated by the cessation of CO₂ evolution, which can be monitored by an off-gas analyzer).
-
-
Reduction:
-
After the oxidative treatment, purge the furnace with an inert gas to remove all traces of oxygen.
-
Switch to a flow of hydrogen (or a dilute H₂/N₂ mixture) and heat the catalyst to a temperature typically in the range of 300-500 °C to reduce the metal oxides back to their active metallic state.
-
Hold at this temperature for a specified period (e.g., 2-4 hours).
-
-
Passivation and Storage:
-
Cool the catalyst to room temperature under a flow of inert gas.
-
If the reduced catalyst is pyrophoric, it may need to be passivated with a very dilute oxygen/inert gas mixture before exposure to air.
-
Store the regenerated catalyst under an inert atmosphere.
-
Protocol 3: Synthesis of a Supported Rhodium on Carbon (Rh/C) Catalyst
This protocol is a general guideline based on the wet impregnation method.[20]
-
Support Preparation:
-
Start with a high-surface-area activated carbon support.
-
Dry the carbon support in an oven at ~110°C overnight to remove adsorbed water.
-
-
Impregnation:
-
Prepare an aqueous solution of a rhodium salt precursor (e.g., RhCl₃·xH₂O). The concentration should be calculated to achieve the desired rhodium loading on the support (e.g., 1-5 wt%).
-
Add the rhodium salt solution to the dried carbon support dropwise while stirring to ensure uniform wetting. The volume of the solution should be approximately equal to the pore volume of the support (incipient wetness impregnation).
-
-
Drying:
-
Dry the impregnated support in an oven at a low temperature (e.g., 60-90 °C) for several hours to remove the solvent.[20]
-
-
Calcination:
-
Place the dried material in a tube furnace and heat it under a flow of inert gas (e.g., nitrogen or argon) to a higher temperature (e.g., 300-500 °C) for a few hours. This step decomposes the metal precursor to the metal oxide.
-
-
Reduction:
-
After calcination, cool the catalyst to a suitable reduction temperature (e.g., 200-400 °C) under an inert atmosphere.
-
Introduce a flow of hydrogen gas to reduce the rhodium oxide to metallic rhodium.
-
Hold at the reduction temperature for a few hours.
-
-
Passivation and Storage:
-
Cool the catalyst to room temperature under a flow of inert gas.
-
Carefully passivate the catalyst by introducing a very low concentration of oxygen in an inert gas stream to form a protective oxide layer, preventing bulk oxidation upon exposure to air.
-
Store the catalyst under an inert atmosphere.
-
Experimental Workflow: Catalyst Synthesis and Use
Caption: General workflow for catalyst synthesis, use, and regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. The role of H2S addition on Pt/Al2O3 catalyzed propane dehydrogenation: a mechanistic study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
- 13. chemrxiv.org [chemrxiv.org]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
- 15. researchgate.net [researchgate.net]
- 16. science.uct.ac.za [science.uct.ac.za]
- 17. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
- 18. thalesnano.com [thalesnano.com]
- 19. CN102151588A - Novel hydrogenation catalyst regeneration method - Google Patents [patents.google.com]
- 20. Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the stereoselectivity of piperidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of piperidine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, providing potential causes and solutions.
Issue 1: Low Enantioselectivity (ee%) in Asymmetric Catalysis (e.g., Rh, Ir, Pd, Cu-catalyzed reactions)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ligand | The choice of chiral ligand is crucial for achieving high enantioselectivity.[1] Screen a variety of ligands with different electronic and steric properties. For instance, in Iridium-catalyzed asymmetric hydrogenation of pyridinium salts, ligands like MeO-BoQPhos have shown excellent results for 2-alkylpyridines.[1] |
| Incorrect Catalyst Counterion | The counterion of the metal complex can significantly impact catalyst activity and selectivity. For example, in some hydrogenations, a cationic species with a BArF counterion was found to be superior.[2] |
| Improper Solvent | The polarity and coordinating ability of the solvent can influence the transition state of the reaction.[3][4] Experiment with a range of solvents (e.g., toluene, THF, CH2Cl2, and solvent mixtures) to find the optimal conditions. For instance, in a Rh-catalyzed carbometalation, a THP:toluene:H2O mixture was found to be optimal.[5][6] |
| Inappropriate Reaction Temperature | Enantioselectivity is often temperature-dependent. A reduction in enantioselectivity can be observed at higher temperatures.[7] It is recommended to perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity. |
| Catalyst Poisoning | Substrates or impurities with strong coordinating groups can deactivate the catalyst.[8] Ensure all reagents and solvents are pure and dry. If catalyst poisoning is suspected, consider using a higher catalyst loading or adding a scavenger. |
| Undesired Racemization | The product may be susceptible to racemization under the reaction or work-up conditions. For example, the use of water as a solvent can sometimes prevent racemization of enantioenriched substrates.[8] Analyze the enantiomeric excess at different time points to check for product stability. |
Issue 2: Poor Diastereoselectivity (dr) in Piperidine Ring Formation
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | The steric bulk of substituents on the substrate can significantly influence the diastereoselectivity. Modifying the protecting group or other substituents may favor the formation of the desired diastereomer. |
| Reaction Conditions | Diastereoselectivity can be highly dependent on the reaction conditions. For instance, in some intramolecular aza-Michael reactions, the choice of base (e.g., TBAF or cesium carbonate) can influence the trans/cis ratio.[8] |
| Thermodynamic vs. Kinetic Control | The observed diastereomer may be the kinetic product, while the thermodynamic product is desired (or vice versa). Varying the reaction time and temperature can help favor the desired isomer. In some cases, a longer reaction time can lead to the conversion of the initially formed trans-isomer into the more stable cis-form.[8] A light-mediated epimerization can also be employed to convert the more accessible diastereomer to the more stable one.[9] |
| Choice of Reagents | In reactions like reductive cyclization, the choice of reducing agent can impact the diastereoselectivity. For example, the use of BF3·OEt2 and Et3SiH has been shown to produce stereochemically pure piperidines in a nitro-Mannich/reductive cyclization sequence.[10] |
Issue 3: Difficulty with Chiral Auxiliary Removal
| Potential Cause | Troubleshooting Steps |
| Harsh Cleavage Conditions | The conditions required to cleave the auxiliary may be too harsh, leading to decomposition of the desired product or racemization. |
| Undesired Side Reactions | The cleavage reagents may react with other functional groups in the molecule. For example, when using LiOH to cleave oxazolidinone auxiliaries, endocyclic cleavage of the auxiliary can occur. Using LiOOH can provide the desired exocyclic cleavage.[11] |
| Incomplete Cleavage | The cleavage reaction may not go to completion, resulting in a mixture of the product and the product still attached to the auxiliary. |
| Difficult Separation | The cleaved auxiliary may be difficult to separate from the final product. |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for achieving high stereoselectivity in piperidine synthesis?
A1: The three most successful approaches are:
-
Use of a chiral catalyst: This involves using a chiral metal complex (e.g., with Rhodium, Iridium, Palladium, or Copper) or an organocatalyst to induce chirality.[12][13]
-
Use of chiral auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of the reaction, and is later removed.[12][13][14]
-
Substrate-controlled synthesis: The inherent chirality of the starting material (from the "chiral pool," such as amino acids or carbohydrates) dictates the stereochemistry of the newly formed stereocenters.[12][13]
-
Biocatalysis: Enzymes, such as transaminases or oxidoreductases, can be used to perform highly selective transformations.[15]
Q2: How do I choose the best strategy for my specific target molecule?
A2: The choice of strategy depends on several factors, including the desired substitution pattern of the piperidine ring, the availability of starting materials, and the required scale of the synthesis. The following logical diagram can help guide your decision-making process.
Caption: Decision-making workflow for selecting a stereoselective piperidine synthesis strategy.
Q3: What is the role of the protecting group on the piperidine nitrogen in controlling stereoselectivity?
A3: The N-protecting group can have a significant impact on stereoselectivity by influencing the conformation of the ring and by sterically directing the approach of reagents. For example, in some diastereoselective lithiation/trapping reactions, the choice between an N-Boc or N-benzyl group can alter the preferred conformation and thus the stereochemical outcome.[16]
Q4: Can solvent and temperature significantly affect the outcome of a stereoselective reaction?
A4: Yes, both solvent and temperature can have a profound effect on stereoselectivity. Solvents can influence the stability of transition states through solvation effects.[3][4][17] Generally, lower temperatures lead to higher stereoselectivity as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system.[7] It is often beneficial to screen a range of solvents and temperatures to optimize a reaction.
Data Presentation: Comparison of Stereoselective Methods
The following tables summarize quantitative data for various stereoselective piperidine synthesis methods.
Table 1: Asymmetric Hydrogenation of Pyridinium Salts
| Catalyst System | Substrate | Yield (%) | ee% / dr | Reference |
| [Ir(COD)Cl]₂ / MeO-BoQPhos / I₂ | 2-Alkyl-N-benzylpyridinium salts | High | up to 93:7 er | [1] |
| Rhodium(I) complex / pinacol borane | Fluoropyridines | High | High dr | [8] |
| [RhCp*Cl₂]₂ / HCOOH / Chiral Amine | 2-Substituted pyridinium salts | High | Excellent dr and ee% | [15][18] |
Table 2: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
| Catalyst System | Substrate | Yield (%) | ee% | Reference |
| [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl carbamate dihydropyridine & Phenyl boronic acid | 81 | 96 | [5][6] |
| Rhodium(I) / Chiral Diene Ligand | Nitrogen-tethered alkyne-enoate & Arylboronic acids | Good | up to 92 | [19][20] |
Table 3: Organocatalytic Piperidine Synthesis
| Catalyst | Reaction Type | Yield (%) | ee% / dr | Reference |
| O-TMS protected diphenylprolinol | Domino Michael/aminalization | Good | Excellent ee% | |
| Quinoline organocatalyst / TFA | Intramolecular aza-Michael | Good | Good | [8] |
| Chiral Phosphoric Acid | 'Clip-Cycle' aza-Michael | up to 55 | High | [7] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Alkylpyridinium Salt [1]
-
To an oven-dried vial is added the 2-alkyl-N-benzylpyridinium salt (0.5 g), [Ir(COD)Cl]₂ (2 mol%), the chiral ligand (e.g., MeO-BoQPhos, 6 mol%), and I₂ (10 mol%).
-
The vial is sealed and purged with argon.
-
Anhydrous and degassed solvent (e.g., THF, 20 mL) is added via syringe.
-
The reaction mixture is transferred to an autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 600 psi).
-
The reaction is stirred at the desired temperature (e.g., 10 °C) for the specified time (e.g., 24 h).
-
After cooling and careful depressurization, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to afford the enantioenriched piperidine.
Protocol 2: Organocatalytic Intramolecular aza-Michael Reaction [8]
-
To a solution of the N-tethered alkene substrate in the chosen solvent (e.g., toluene) at room temperature is added the quinoline-based organocatalyst (e.g., 20 mol%).
-
Trifluoroacetic acid (TFA) as a co-catalyst is added.
-
The reaction mixture is stirred at room temperature for the required time, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the substituted piperidine.
Visualizations
Reaction Mechanism: Organocatalytic aza-Michael Addition
Caption: Simplified mechanism of an organocatalytic intramolecular aza-Michael reaction for piperidine synthesis.
Experimental Workflow: General Procedure for Stereoselective Synthesis
Caption: A general experimental workflow for the stereoselective synthesis of piperidines.
References
- 1. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. hwu-staging.elsevierpure.com [hwu-staging.elsevierpure.com]
- 13. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 17. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Organocatalytic enantioselective synthesis of 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter. Vinyl sulfonamide as a new amine protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Solubility Challenges of Piperidine Intermediates
Welcome to the technical support center for addressing solubility issues of piperidine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies for handling these common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of piperidine and its simple derivatives?
A1: Piperidine itself is a colorless liquid that is miscible with water and soluble in many organic solvents such as ethanol, ether, acetone, benzene, and chloroform.[1][2] Its miscibility in water is attributed to its ability to form hydrogen bonds.[3] However, the solubility of piperidine intermediates can vary significantly depending on the nature and substitution pattern of other functional groups on the piperidine ring. The introduction of nonpolar functional groups can decrease aqueous solubility, while polar groups may enhance it.
Q2: How does pH influence the solubility of piperidine intermediates?
A2: Piperidine is a weak base with a pKa of its conjugate acid around 11.22.[4][5] This means that at a pH below its pKa, piperidine and its derivatives will exist predominantly in their protonated, cationic form (piperidinium ion). This ionized form is generally more water-soluble than the neutral, free base form. Therefore, adjusting the pH of aqueous solutions to the acidic range can significantly enhance the solubility of many piperidine intermediates.
Q3: My piperidine intermediate is poorly soluble in my desired reaction solvent. What are my initial options?
A3: When facing solubility issues with a piperidine intermediate, a systematic approach is recommended. The first step is to assess the physicochemical properties of your specific compound. Based on these properties, you can select an appropriate solubilization strategy. The flowchart below provides a general decision-making framework.
Troubleshooting Guides
Issue: Precipitation of a Piperidine Intermediate During Reaction
Possible Cause 1: Change in Solvent Polarity
-
Explanation: The polarity of the reaction mixture may change as the reaction progresses due to the consumption of reactants and the formation of products, leading to the precipitation of your intermediate.
-
Solution:
-
Add a co-solvent: Introduce a small amount of a co-solvent that is a good solvent for your intermediate to maintain its solubility throughout the reaction.
-
Monitor the reaction: Closely monitor the reaction for any signs of precipitation and add the co-solvent as needed.
-
Possible Cause 2: Temperature Change
-
Explanation: The solubility of your intermediate may be highly dependent on temperature. If the reaction is cooled or the temperature fluctuates, it may precipitate out of the solution.
-
Solution:
-
Maintain a constant temperature: Use a temperature-controlled reaction setup to ensure a stable temperature.
-
Determine the solubility curve: If possible, determine the solubility of your intermediate at different temperatures to understand its temperature sensitivity.
-
Possible Cause 3: pH Shift
-
Explanation: If the reaction generates or consumes an acidic or basic species, the pH of the reaction mixture can change, affecting the ionization state and solubility of your piperidine intermediate.
-
Solution:
-
Buffer the reaction: If compatible with your reaction chemistry, use a suitable buffer to maintain a constant pH.
-
pH adjustment: Add an acid or base as needed to counteract any pH shifts during the reaction.
-
Issue: Difficulty in Achieving Desired Concentration in a Specific Solvent
Strategy 1: Salt Formation
-
Explanation: Converting the basic piperidine nitrogen to a salt (e.g., hydrochloride) can dramatically increase its aqueous solubility.[6]
-
Action: Treat a solution of your piperidine intermediate with a suitable acid (e.g., HCl in an organic solvent) to precipitate the corresponding salt, which can then be isolated and dissolved in aqueous media.
Strategy 2: Co-solvent Systems
-
Explanation: Using a mixture of solvents (a co-solvent system) can often provide a more suitable environment for dissolving a compound than a single solvent.[7]
-
Action: Experiment with different ratios of a good solvent and a poor solvent for your intermediate to find a mixture that provides the desired solubility.
Strategy 3: Solid Dispersions
-
Explanation: A solid dispersion is a system where the drug is dispersed in an inert, water-soluble carrier at a solid state.[8][9] This can enhance the dissolution rate and apparent solubility.
-
Action: Prepare a solid dispersion of your intermediate with a hydrophilic polymer like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).
Strategy 4: Cyclodextrin Inclusion Complexes
-
Explanation: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, thereby increasing their aqueous solubility.[10][11]
-
Action: Form an inclusion complex of your piperidine intermediate with a suitable cyclodextrin (e.g., β-cyclodextrin or its derivatives).
Data Presentation: Solubility of Piperidine and its Hydrochloride Salt
The following tables summarize the available solubility data for piperidine and piperidine hydrochloride as representative examples. The solubility of other piperidine intermediates will vary based on their specific structures.
Table 1: Solubility of Piperidine
| Solvent | Solubility | Reference(s) |
| Water | Miscible | [1][4][12] |
| Ethanol | Soluble | [2] |
| Ether | Soluble | [1][12] |
| Acetone | Soluble | [1][12] |
| Benzene | Soluble | [1][12] |
| Chloroform | Soluble | [1][12] |
| Hexane | Limited | [3] |
Table 2: Properties and Solubility of Piperidine Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁N·HCl | [13] |
| Molecular Weight | 121.61 g/mol | [13][14] |
| Appearance | White crystalline solid | [14] |
| Water Solubility | Soluble (>1500 g/L) | [13][15] |
| Alcohol Solubility | Soluble | [14] |
Experimental Protocols
Protocol 1: Salt Formation of a Piperidine Intermediate (Hydrochloride Salt)
Objective: To prepare the hydrochloride salt of a piperidine intermediate to enhance its aqueous solubility.
Materials:
-
Piperidine intermediate
-
Anhydrous diethyl ether (or other suitable non-polar solvent)
-
2 M HCl in diethyl ether (or other suitable solvent)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Dissolve the piperidine intermediate in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Place the flask in an ice bath and stir the solution.
-
Slowly add a stoichiometric amount of 2 M HCl in diethyl ether to the stirred solution using a dropping funnel.
-
A precipitate of the piperidine hydrochloride salt should form.
-
Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the piperidine hydrochloride salt in a vacuum oven at a suitable temperature.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of a piperidine intermediate to enhance its dissolution rate.
Materials:
-
Piperidine intermediate
-
Hydrophilic carrier (e.g., PEG 6000, PVP K30)
-
Common solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve
-
Desiccator
Procedure:
-
Accurately weigh the piperidine intermediate and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the intermediate and the carrier in a common solvent in a round-bottom flask.[9]
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Remove the solvent using a rotary evaporator under reduced pressure to form a thin film on the flask wall.
-
Further dry the solid mass in a desiccator under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the final product in a desiccator.
Protocol 3: Formation of a Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of a piperidine intermediate with β-cyclodextrin to improve its aqueous solubility.
Materials:
-
Piperidine intermediate
-
β-cyclodextrin
-
Water
-
Methanol (or other suitable solvent for washing)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Accurately weigh the piperidine intermediate and β-cyclodextrin in a 1:1 molar ratio.
-
Place the β-cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Add the piperidine intermediate to the β-cyclodextrin paste.
-
Knead the mixture thoroughly for 30-60 minutes.[16] The mixture should become a stiff paste.
-
If the mixture becomes too dry, add a few more drops of water.
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Wash the dried complex with a small amount of methanol to remove any uncomplexed piperidine intermediate.
-
Dry the final inclusion complex in a vacuum oven.[11]
References
- 1. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. ijnrd.org [ijnrd.org]
- 6. youtube.com [youtube.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. rjptonline.org [rjptonline.org]
- 10. iipseries.org [iipseries.org]
- 11. oatext.com [oatext.com]
- 12. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. cymitquimica.com [cymitquimica.com]
- 15. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 16. oatext.com [oatext.com]
Validation & Comparative
A Researcher's Guide to Comparing the Bioactivity of Butyl vs. Methyl 6-methylpiperidine-2-carboxylate
An Objective Framework for In Vitro and In Vivo Analysis
Introduction
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the bioactivity of Butyl 6-methylpiperidine-2-carboxylate and Methyl 6-methylpiperidine-2-carboxylate. It outlines detailed experimental protocols for assessing key biological activities and discusses potential signaling pathways that may be involved, enabling a thorough and systematic comparison.
Potential Bioactivities of 6-Methylpiperidine-2-carboxylate Esters
Piperidine derivatives have been shown to exhibit a range of biological effects. The variation in the alkyl ester group (butyl vs. methyl) can influence physicochemical properties such as lipophilicity and cell permeability, which in turn can significantly impact bioactivity. Potential activities to investigate for these compounds include:
-
Antimicrobial Activity: Piperidine-containing compounds have been evaluated for their ability to inhibit the growth of various bacterial and fungal strains.[1][2][5][6]
-
Cytotoxic Activity: Many piperidine derivatives have been studied for their potential to induce cell death in cancer cell lines, making them candidates for novel anticancer agents.[7][8][9][10]
-
Anti-inflammatory Activity: The anti-inflammatory potential of piperidine compounds is another key area of investigation, with studies showing their ability to reduce inflammation in various models.[4][11][12]
Experimental Protocols for Bioactivity Assessment
To facilitate a direct and reliable comparison, standardized experimental protocols are essential. The following sections detail established methods for evaluating antimicrobial, cytotoxic, and anti-inflammatory activities.
Antimicrobial Activity: Kirby-Bauer Disc Diffusion Method
This method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.[13][14][15][16]
| Step | Procedure |
| 1. Inoculum Preparation | Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13][14] |
| 2. Plate Inoculation | Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth. Allow the plate to dry for about 5 minutes.[13][14] |
| 3. Disc Application | Aseptically place sterile 6 mm paper discs impregnated with known concentrations of Butyl and Methyl 6-methylpiperidine-2-carboxylate onto the inoculated agar surface. A standard antibiotic disc and a blank disc (with solvent only) should be used as positive and negative controls, respectively. Ensure the discs are placed at least 24 mm apart.[14][17] |
| 4. Incubation | Invert the plates and incubate at 37°C for 18-24 hours.[14] |
| 5. Data Analysis | Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[15] |
Cytotoxic Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[18][19][20][21][22]
| Step | Procedure |
| 1. Cell Seeding | Seed cells (e.g., a relevant cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). |
| 2. Compound Treatment | Treat the cells with various concentrations of Butyl and Methyl 6-methylpiperidine-2-carboxylate. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Incubate for a specified period (e.g., 24, 48, or 72 hours).[18] |
| 3. MTT Addition | After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18][20][21] |
| 4. Solubilization | Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18][21] |
| 5. Absorbance Reading | Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.[18][21] |
| 6. Data Analysis | Calculate cell viability as a percentage relative to the untreated control. The concentration that inhibits 50% of cell growth (IC₅₀) can be determined from a dose-response curve. A lower IC₅₀ value indicates higher cytotoxic activity. |
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[11][23][24][25][26]
| Step | Procedure |
| 1. Animal Grouping & Acclimatization | Use adult rats or mice, divided into groups (e.g., control, standard drug, and test compound groups). Allow the animals to acclimatize to the laboratory conditions before the experiment. |
| 2. Compound Administration | Administer Butyl and Methyl 6-methylpiperidine-2-carboxylate orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).[24] |
| 3. Induction of Inflammation | One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[23][24][25] |
| 4. Paw Volume Measurement | Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[24][25] |
| 5. Data Analysis | Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.[24] |
Potential Signaling Pathways for Investigation
The bioactivities of piperidine derivatives are often mediated through their interaction with key intracellular signaling pathways. Understanding how Butyl and Methyl 6-methylpiperidine-2-carboxylate modulate these pathways can provide insights into their mechanism of action.
Experimental workflow for comparing bioactivity.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival.[27][28][29][30][31] Its inhibition is a key target for anti-inflammatory and anticancer drugs. Investigating the effects of the test compounds on the activation of NF-κB and the expression of its target genes would be highly relevant.
Canonical NF-κB signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK pathway, are crucial in regulating cell proliferation, differentiation, and apoptosis.[32][33][34][35][36] Aberrant activation of this pathway is a hallmark of many cancers. Assessing the impact of the compounds on the phosphorylation status of key proteins in this pathway (e.g., Raf, MEK, ERK) can reveal potential anticancer mechanisms.
MAPK/ERK signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and is often dysregulated in cancer and inflammatory diseases.[37][38][39][40][41] The inhibitory effects of the compounds on key components like PI3K and the phosphorylation of Akt can be evaluated to determine their therapeutic potential.
PI3K/Akt signaling pathway.
While direct comparative data on the bioactivity of Butyl vs. Methyl 6-methylpiperidine-2-carboxylate is currently lacking, this guide provides a robust framework for researchers to conduct a comprehensive and objective comparison. By employing the detailed experimental protocols and investigating the key signaling pathways outlined, the scientific community can systematically elucidate the structure-activity relationships of these promising compounds. This will ultimately aid in identifying the more potent and selective candidate for further development as a potential therapeutic agent.
References
- 1. academicjournals.org [academicjournals.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic activity of some derivatives of alkyl piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. microbenotes.com [microbenotes.com]
- 15. asm.org [asm.org]
- 16. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 25. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 26. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 28. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. NF-kB pathway overview | Abcam [abcam.com]
- 31. creative-diagnostics.com [creative-diagnostics.com]
- 32. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 33. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 34. KEGG PATHWAY: map04010 [genome.jp]
- 35. spandidos-publications.com [spandidos-publications.com]
- 36. creative-diagnostics.com [creative-diagnostics.com]
- 37. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 38. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 39. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 41. cusabio.com [cusabio.com]
A Comparative Guide to the Synthesis of Butyl 6-methylpiperidine-2-carboxylate: A Traditional vs. Novel Asymmetric Approach
For researchers and professionals in drug development, the efficient and stereocontrolled synthesis of chiral piperidine scaffolds is a critical endeavor. Butyl 6-methylpiperidine-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. This guide provides a detailed comparison of a traditional synthetic method, the catalytic hydrogenation of a pyridine derivative, with a modern, asymmetric approach designed to afford high enantiopurity.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators of the two synthetic routes, providing a clear comparison for researchers to evaluate the most suitable method for their specific needs.
| Parameter | Traditional Route: Catalytic Hydrogenation | New Route: Asymmetric Synthesis via Chiral Auxiliary |
| Starting Material | Butyl 6-methylpicolinate | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and an appropriate aldehyde |
| Key Reaction | Heterogeneous catalytic hydrogenation | Diastereoselective alkylation and ring-closing metathesis |
| Stereoselectivity | Produces a racemic or diastereomeric mixture | High enantioselectivity (typically >95% ee) |
| Overall Yield | Generally high (can exceed 90%) | Moderate to high (typically 60-80%) |
| Reaction Conditions | High pressure and temperature, specialized equipment | Generally milder conditions, multi-step process |
| Purification | May require separation of diastereomers | Often requires chromatographic separation of intermediates |
| Cost-Effectiveness | Lower cost of catalyst and starting materials | Higher cost of chiral auxiliary and specialized reagents |
| Scalability | Well-established for large-scale synthesis | May present challenges for large-scale production |
| Environmental Impact | Use of heavy metal catalysts (e.g., Pt, Pd) | Use of transition metal catalysts (e.g., Grubbs catalyst) and organic solvents |
Experimental Protocols
Traditional Route: Catalytic Hydrogenation of Butyl 6-methylpicolinate
This method relies on the reduction of the pyridine ring to a piperidine ring using a heterogeneous catalyst.
Materials:
-
Butyl 6-methylpicolinate
-
Ethanol (solvent)
-
Hydrochloric acid
-
Platinum on carbon (Pt/C) catalyst (3% w/w)
-
High-pressure autoclave
Procedure:
-
A solution of Butyl 6-methylpicolinate in ethanol is charged into a high-pressure autoclave.
-
A catalytic amount of 3% Platinum on carbon is added to the solution.
-
A molar equivalent of hydrochloric acid is added to the mixture.
-
The autoclave is sealed and purged with nitrogen gas, then filled with hydrogen gas to a pressure of 10 atmospheres.
-
The reaction mixture is heated to 90-100°C and stirred vigorously for approximately 2 hours, or until hydrogen uptake ceases.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization to afford this compound hydrochloride. A yield of up to 95% can be achieved with this method.[1]
New Route: Asymmetric Synthesis via Chiral Auxiliary
This modern approach utilizes a chiral auxiliary to induce stereoselectivity, leading to an enantiomerically enriched product. This protocol is a representative example based on established methodologies for asymmetric piperidine synthesis.
Materials:
-
Propanal
-
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Lithium diisopropylamide (LDA)
-
Allyl bromide
-
Acryloyl chloride
-
Grubbs' second-generation catalyst
-
Palladium on carbon (Pd/C) catalyst
-
Butanol
-
Acid catalyst (e.g., sulfuric acid)
Procedure:
-
Hydrazone Formation: Propanal is reacted with (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form the corresponding chiral hydrazone.
-
Diastereoselective Alkylation: The hydrazone is deprotonated with lithium diisopropylamide (LDA) at low temperature (-78°C) and then alkylated with allyl bromide to introduce the side chain with high diastereoselectivity.
-
Acylation: The resulting alkylated hydrazone is acylated with acryloyl chloride to form a diolefinic hydrazide.
-
Ring-Closing Metathesis (RCM): The diolefinic hydrazide is treated with Grubbs' second-generation catalyst to effect ring-closing metathesis, forming a cyclic enehydrazide.
-
Hydrogenation and Auxiliary Cleavage: The cyclic enehydrazide is subjected to catalytic hydrogenation over palladium on carbon. This step simultaneously reduces the double bond and cleaves the chiral auxiliary, yielding the 6-methylpiperidin-2-one.
-
Esterification: The resulting lactam is then subjected to acidic alcoholysis with butanol and a catalytic amount of sulfuric acid to open the ring and form the desired this compound.
Visualizing the Synthetic Workflow
To better illustrate the logical flow of the new asymmetric synthesis, the following diagrams created using the DOT language are provided.
Caption: Workflow of the new asymmetric synthesis route.
Signaling Pathway of Asymmetric Induction
The key to the new synthetic route's success lies in the stereocontrol exerted by the chiral auxiliary. The following diagram illustrates this concept.
Caption: Conceptual pathway of asymmetric induction.
Conclusion
The choice between the traditional catalytic hydrogenation and a modern asymmetric synthesis for producing this compound depends heavily on the specific requirements of the project. For large-scale production where stereochemistry is not a primary concern or can be addressed through resolution at a later stage, the traditional hydrogenation method offers a cost-effective and high-yielding solution. However, for applications in drug discovery and development where high enantiopurity is paramount from an early stage, the asymmetric route, despite its complexity and higher cost, provides a more direct and efficient pathway to the desired enantiomerically pure compound. The detailed experimental data and workflows presented in this guide are intended to aid researchers in making an informed decision based on their synthetic goals.
References
A Spectroscopic Showdown: Differentiating Cis and Trans Isomers of 2,6-Disubstituted Piperidines
For researchers and professionals in drug development, the precise determination of stereochemistry is a critical step. The spatial arrangement of substituents in a molecule can profoundly impact its pharmacological activity. In the case of 2,6-disubstituted piperidines, a common scaffold in many alkaloids and pharmaceutical agents, the cis and trans isomers can exhibit distinct biological properties. This guide provides a comparative overview of the spectroscopic techniques used to distinguish between these isomers, supported by experimental data and detailed protocols.
The key to differentiating cis and trans 2,6-disubstituted piperidines lies in the distinct spatial relationships between the substituents and the piperidine ring. In the more stable chair conformation, the cis isomer typically adopts a conformation with one substituent in an axial position and the other in an equatorial position (axial-equatorial). In contrast, the trans isomer can exist in two chair conformations: a diequatorial form and a diaxial form. The diequatorial conformation is generally more stable, placing both substituents in the less sterically hindered equatorial positions. These conformational differences give rise to unique spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic differences observed for a model compound, 2,6-dimethylpiperidine (also known as 2,6-lupetidine), a foundational structure for understanding more complex derivatives.
Table 1: ¹H NMR Spectroscopic Data of 2,6-Dimethylpiperidine Isomers
| Proton | cis-2,6-Dimethylpiperidine Chemical Shift (δ) ppm | trans-2,6-Dimethylpiperidine Chemical Shift (δ) ppm | Key Differentiating Features |
| H-2, H-6 | ~2.5 - 2.7 (multiplet) | ~2.8 - 3.0 (multiplet) | The methine protons in the trans isomer are typically deshielded (appear at a higher chemical shift) compared to the cis isomer. This is attributed to the different anisotropic effects of the C-C bonds in the respective chair conformations. |
| CH₃ | ~1.0 - 1.1 (doublet) | ~1.1 - 1.2 (doublet) | The chemical shift of the methyl protons is also influenced by their axial or equatorial orientation, often showing a slight downfield shift in the trans isomer. |
| Ring Protons | ~1.2 - 1.8 (complex multiplets) | ~1.2 - 1.8 (complex multiplets) | The coupling constants (J-values) between the methine protons (H-2, H-6) and the adjacent methylene protons can provide further conformational information, though often complex to analyze. |
Table 2: ¹³C NMR Spectroscopic Data of 2,6-Dimethylpiperidine Isomers.[1][2]
| Carbon | cis-2,6-Dimethylpiperidine Chemical Shift (δ) ppm | trans-2,6-Dimethylpiperidine Chemical Shift (δ) ppm | Key Differentiating Features |
| C-2, C-6 | ~50 - 52 | ~56 - 58 | A significant downfield shift of the C-2 and C-6 carbons is a hallmark of the trans isomer. This is a reliable indicator for distinguishing between the two. |
| CH₃ | ~22 - 24 | ~18 - 20 | The methyl carbons in the trans isomer are typically shielded (appear at a lower chemical shift) compared to the cis isomer. |
| C-3, C-5 | ~35 - 37 | ~33 - 35 | Minor shifts may be observed for the other ring carbons. |
| C-4 | ~25 - 27 | ~24 - 26 |
Table 3: Infrared (IR) Spectroscopy Data of 2,6-Disubstituted Piperidine Isomers
| Vibrational Mode | cis Isomer | trans Isomer | Key Differentiating Features |
| Bohlmann Bands | Present (2700-2800 cm⁻¹) | Absent or very weak | The presence of "Bohlmann bands," which are C-H stretching vibrations of hydrogens anti-periplanar to the nitrogen lone pair, is a strong indicator of a cis isomer. In the preferred conformation of the trans isomer (diequatorial), this geometric arrangement is not present. |
| N-H Stretch | ~3300 - 3350 cm⁻¹ | ~3300 - 3350 cm⁻¹ | The N-H stretching frequency is generally not a reliable tool for distinguishing between these isomers. |
Table 4: Mass Spectrometry (MS) Fragmentation Data of 2,6-Disubstituted Piperidine Isomers
| Fragmentation Pathway | cis Isomer | trans Isomer | Key Differentiating Features |
| α-cleavage (loss of substituent) | Common | Common | Both isomers will typically show a fragment corresponding to the loss of one of the substituents at the 2 or 6 position. |
| Ring Fragmentation | May differ | May differ | While subtle differences in the relative intensities of fragment ions may exist due to the different stereochemistry influencing fragmentation pathways, these are often not as definitive as NMR or IR data for routine isomer differentiation.[1][2][3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. Below are general protocols for the key experiments.
Synthesis of cis- and trans-2,6-Disubstituted Piperidines
A common synthetic route to 2,6-disubstituted piperidines is the hydrogenation of the corresponding 2,6-disubstituted pyridine. The stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions. For example, catalytic hydrogenation of 2,6-lutidine over a platinum catalyst can yield a mixture of cis and trans isomers, which can then be separated by chromatography. Stereoselective syntheses to favor one isomer over the other are also well-documented in the literature.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified piperidine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.[8][9][10][11][12]
-
Background Spectrum : Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum : Place the prepared sample in the IR beam path and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis : Analyze the resulting spectrum, paying close attention to the region between 2700 and 2800 cm⁻¹ for the presence or absence of Bohlmann bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the piperidine isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.[13][14][15][16][17]
-
GC Method : Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms or a similar phase). A typical temperature program might start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C), and hold for a few minutes to ensure elution of the compound.
-
MS Method : The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Scan a mass range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).
-
Data Analysis : Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak. Compare the fragmentation patterns of the two isomers.
Visualizing the Concepts
To better understand the relationships and workflows discussed, the following diagrams are provided.
References
- 1. scielo.br [scielo.br]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. ejournal.upi.edu [ejournal.upi.edu]
- 10. mse.washington.edu [mse.washington.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 14. uoguelph.ca [uoguelph.ca]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 17. researchgate.net [researchgate.net]
Pharmacological Profile of Butyl 6-methylpiperidine-2-carboxylate Analogs: A Comparative Analysis
Initial investigations into the pharmacological landscape of Butyl 6-methylpiperidine-2-carboxylate and its analogs have revealed a significant gap in publicly available data. Despite a comprehensive search of scientific literature and patent databases, specific details regarding the mechanism of action, receptor binding affinities, functional activities, and pharmacokinetic profiles of this particular chemical series remain elusive. Therefore, a direct comparative guide based on experimental data cannot be constructed at this time.
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological targets. Modifications of the piperidine core, including substitution at various positions, significantly influence the pharmacological activity. The query molecule, this compound, possesses key structural features that could potentially lead to a range of biological effects: a secondary amine within the piperidine ring, a methyl group at the 6-position, and a butyl ester at the 2-position.
While direct data is absent, a hypothetical exploration of potential pharmacological activities can be informed by the known pharmacology of structurally related piperidine derivatives.
Potential Areas of Pharmacological Activity
Based on the activities of other substituted piperidine-2-carboxylate analogs, potential, yet unproven, areas of pharmacological interest for this compound analogs could include:
-
Central Nervous System (CNS) Activity: Piperidine derivatives are well-known to interact with various CNS targets, including G-protein coupled receptors (GPCRs) and ion channels. Depending on the stereochemistry and other substitutions, these analogs could potentially modulate neurotransmitter systems such as the GABAergic, glutamatergic, or monoaminergic pathways.
-
Enzyme Inhibition: The piperidine scaffold can be designed to fit into the active sites of various enzymes. Potential targets could include proteases, kinases, or transferases.
-
Allosteric Modulation: The molecule could act as an allosteric modulator, binding to a site on a receptor distinct from the primary (orthosteric) binding site to modulate the receptor's affinity for its endogenous ligand.
Hypothetical Experimental Workflow for Pharmacological Evaluation
Should this compound analogs become available for study, a standard workflow for their pharmacological evaluation would be necessary.
Caption: A generalized workflow for the pharmacological evaluation of novel chemical entities.
Concluding Remarks
The absence of published data on the pharmacological profile of this compound analogs prevents the creation of a detailed and evidence-based comparison guide as requested. The information presented here is based on the general principles of medicinal chemistry and the known activities of structurally related piperidine compounds. Further research and publication of experimental data are required to elucidate the specific pharmacological properties of this class of molecules. Researchers interested in this area would need to undertake de novo synthesis and a comprehensive biological evaluation to determine their therapeutic potential.
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed analytical methods for the quantification of piperidine derivatives, which are significant structural motifs in numerous pharmaceuticals and alkaloids.[1] The cross-validation of these methods is crucial for ensuring data integrity, consistency, and reliability across different analytical platforms, a cornerstone of regulatory compliance and robust drug development. This document outlines the performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Methodology Comparison
The choice of an analytical method for piperidine derivatives often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level analysis. GC-MS is also a powerful tool, particularly for volatile derivatives, though it often necessitates a derivatization step to improve the chromatographic behavior of the analytes.[2]
Data Presentation: Performance Parameters
The following tables summarize the quantitative performance parameters for the different analytical methods, compiled from various validation studies.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Piperidine Derivative | Performance | Reference |
|---|---|---|---|
| Linearity (Range) | Piperidine | 0.44-53.33 µg/mL (R² = 0.9996) | [3] |
| Limit of Detection (LOD) | Piperidine | 0.15 µg/mL | [3] |
| Limit of Quantitation (LOQ) | Piperidine | 0.44 µg/mL | [3] |
| Accuracy (Recovery) | Piperidine | 101.82% | [3] |
| Precision (RSD) | Piperidine | 0.6% | [3] |
| Linearity (Range) | Piperine | 5-50 µg/mL (r = 0.9999) | [4] |
| Limit of Detection (LOD) | Piperine | 0.41 µg/mL | [4] |
| Limit of Quantitation (LOQ) | Piperine | 1.26 µg/mL | [4] |
| Accuracy (Recovery) | Piperine | 101.3% | [4] |
| Precision (RSD) | Piperine | 0.38% (Repeatability) |[4] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Piperidine Derivative | Performance | Reference |
|---|---|---|---|
| Linearity (Range) | Piperidine | 0.03-0.40 µg/mL (R > 0.99) | [5] |
| Limit of Detection (LOD) | Piperidine | 0.0101 µg/mL | [5] |
| Accuracy (Recovery) | Not Specified | High | [5] |
| Precision (Repeatability) | Not Specified | Good | [5] |
| Linearity (Range) | Piperazine | Not Specified (Dansyl chloride derivatization) | [6] |
| Limit of Detection (LOD) | Biogenic Amines | 0.2-1.1 µg/L (Dansyl chloride derivatization) | [3] |
| Accuracy (Recovery) | Biogenic Amines | 85-104% (Dansyl chloride derivatization) | [3] |
| Precision (RSD) | Biogenic Amines | < 5% (Dansyl chloride derivatization) |[3] |
Table 3: GC-MS Method Validation Parameters
| Parameter | Piperazine Derivative | Performance | Reference |
|---|---|---|---|
| Linearity (Range) | BZP, TFMPP, etc. | 0.050-1.206 mg/mL (R² = 0.999) | [7] |
| Accuracy (Error) | BZP, TFMPP, etc. | < 5% | [7] |
| Precision (RSD) | BZP, TFMPP, etc. | < 0.5% | [7] |
| Linearity (Range) | Piperazines | 0.05-1.2 mg/ml (R² = 0.999) | [7] |
| Accuracy (Error) | Piperazines | < 5% | [7] |
| Precision (RSD) | Piperazines | < 3% |[7] |
Experimental Protocols
Detailed methodologies are provided for the key experiments cited. It is essential that any modifications to these protocols are re-validated to ensure the integrity of the results.[7]
Protocol 1: HPLC-UV for Piperidine
This method utilizes pre-column derivatization with 4-toluenesulfonyl chloride for the quantification of piperidine.[3]
-
Derivatization: Mix the sample containing piperidine with 4-toluenesulfonyl chloride. The reaction is carried out to completion.
-
Chromatographic Conditions:
Protocol 2: LC-MS for Piperidine in an Active Pharmaceutical Ingredient (API)
This method is designed for detecting the genotoxic impurity piperidine in rimonabant.[5]
-
Sample Preparation: Dissolve the API sample in a suitable solvent.
-
Chromatographic and Mass Spectrometric Conditions:
Protocol 3: GC-MS for Piperazine Derivatives
This is a common technique for the identification and quantification of piperazine designer drugs.[7]
-
Sample Preparation: Dissolve the sample in a suitable solvent. An internal standard is often used.
-
Derivatization (if necessary): For certain piperidine derivatives, derivatization may be required to improve volatility and peak shape.[2]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: 5% phenyl/95% methyl silicone capillary column (10 m x 0.32 mm, 0.52 µm film thickness)[7]
-
Carrier Gas: Hydrogen at 1 mL/min[7]
-
Injector: Split (50:1), 280°C[7]
-
Oven Program: Initial temperature of 100°C for 1 min, then ramp to 200°C at 25°C/min and hold for 3 min[7]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)[7]
-
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the quantification of piperidine derivatives using chromatographic methods.
Caption: General workflow for quantifying piperidine derivatives.
Cross-Validation Logical Flow
This diagram outlines the logical steps involved in the cross-validation of two different analytical methods.
Caption: Logical flow for the cross-validation of analytical methods.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Comparative Analysis of Piperidine-Based Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the efficacy of piperidine-based enzyme inhibitors, with a primary focus on acetylcholinesterase (AChE) inhibitors. The piperidine scaffold is a prevalent structural motif in many clinically successful drugs, including the leading acetylcholinesterase inhibitor, Donepezil, used in the management of Alzheimer's disease.[1] This document aims to offer an objective comparison of the performance of piperidine-based AChE inhibitors against other alternatives, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Efficacy of Piperidine-Based vs. Non-Piperidine-Based AChE Inhibitors
The inhibitory potency of various compounds against acetylcholinesterase is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater efficacy. The following table summarizes the IC50 values for the piperidine-based inhibitor Donepezil and its analogues, alongside common non-piperidine-based AChE inhibitors.
| Inhibitor Class | Compound | Target Enzyme | IC50 (nM) | Reference |
| Piperidine-Based | Donepezil | eeAChE | 6.7 | [2] |
| Donepezil | hsAChE | 32 ± 11 | [1] | |
| Analogue 8t (4-Br-2-F-Bn) | hsAChE | 1.8 ± 0.6 | [1] | |
| Analogue 8b (H₂NCH₂CH₂) | eeAChE | 21 ± 3 | [1] | |
| Analogue 3e | AChE | 9.26 | [3] | |
| Non-Piperidine-Based | Rivastigmine | eeAChE | 4.3 | [2] |
| Galantamine | eeAChE | ~2800-3900 | [4] | |
| Tacrine | eeAChE | 77 | [2] | |
| Physostigmine | eeAChE | 0.67 | [2] |
eeAChE: Electrophorus electricus Acetylcholinesterase; hsAChE: Homo sapiens Acetylcholinesterase.
The data clearly indicates that piperidine-based inhibitors, particularly Donepezil and its analogues, exhibit high potency against acetylcholinesterase. Notably, certain structural modifications to the Donepezil scaffold, such as in analogue 8t, can lead to a significant increase in inhibitory activity, demonstrating an 18-fold improvement over the parent compound against human AChE.[1] When compared to non-piperidine-based inhibitors, Donepezil shows comparable or superior potency to Rivastigmine and Tacrine, while being significantly more potent than Galantamine.[2][4] Physostigmine, a natural alkaloid, demonstrates the highest potency in this comparison.
Structure-Activity Relationship (SAR) of Piperidine-Based AChE Inhibitors
The efficacy of Donepezil and its analogues is intrinsically linked to their chemical structure. The N-benzylpiperidine moiety is crucial for binding to the catalytic active site (CAS) of AChE, while the indanone ring interacts with the peripheral anionic site (PAS).[5] This dual binding is a key characteristic of Donepezil's inhibitory mechanism.
SAR studies have revealed that modifications to the benzylpiperidine and indanone moieties can significantly impact inhibitory activity. For instance, the introduction of a basic nitrogen into the phenyl ring of the benzyl group can alter potency, with the position of the nitrogen being a critical factor.[6] Furthermore, replacing the alkyl group on the piperidine nitrogen with aromatic groups can maintain or in some cases enhance inhibitory activity.[1] The development of hybrids combining the piperidine core with other pharmacophores, such as coumarin or ferulic acid, has also yielded compounds with potent multi-target activities.[6]
Experimental Protocols
The following is a detailed methodology for a key experiment cited in this guide: the in vitro acetylcholinesterase inhibition assay using the Ellman method.
Objective: To determine the in vitro inhibitory activity of test compounds against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (piperidine-based inhibitors and alternatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of phosphate buffer (pH 8.0) to each well.
-
Add 10 µL of the test compound solution at various concentrations to the respective wells.
-
Add 10 µL of AChE solution (1 U/mL) to each well.
-
Incubate the plate for 10 minutes at 25°C.
-
Following incubation, add 10 µL of 10 mM DTNB to the reaction mixture.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI.
-
Shake the plate for 1 minute.
-
Stop the reaction by adding 20 µL of 5% SDS.
-
Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.
-
A control well containing all reagents except the test compound is included to measure 100% enzyme activity.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Cholinergic Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of AChE inhibitors and the process of their evaluation, the following diagrams are provided.
Caption: Cholinergic signaling pathway and the action of piperidine-based AChE inhibitors.
The diagram above illustrates the normal process of cholinergic neurotransmission where acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron, and is subsequently hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft. Piperidine-based inhibitors block the action of AChE, leading to an accumulation of ACh in the synapse and enhanced downstream signaling.[7][8]
Caption: Experimental workflow for screening and comparing AChE inhibitors.
This workflow outlines the key steps involved in the in vitro evaluation of acetylcholinesterase inhibitors, from the preparation of test compounds to the final comparative analysis of their efficacy. This systematic process ensures reliable and reproducible data for assessing the structure-activity relationships of different inhibitor classes.
References
- 1. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Continued Successful Treatment in Patients with Alzheimer’s Disease: An Overview of Switching Between Pharmacological Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming the Absolute Configuration of Chiral Piperidine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral piperidine derivatives is a critical step in advancing new chemical entities from discovery to clinical application. The spatial arrangement of substituents on the piperidine ring can profoundly influence a molecule's pharmacological and toxicological properties. This guide provides an objective comparison of the leading analytical techniques used for this purpose, supported by experimental data and detailed protocols.
The primary methods for unambiguously assigning the absolute configuration of chiral molecules fall into three main categories: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical spectroscopy, which includes Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). The selection of the most appropriate technique depends on several factors, including the physical properties of the sample (e.g., crystallinity), the amount of material available, and the presence of suitable functional groups or chromophores.
Comparison of Key Techniques
| Technique | Principle | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Provides an unambiguous and definitive determination of absolute configuration. | Requires a high-quality single crystal, which can be difficult to obtain. The presence of a heavy atom is often beneficial for accurate determination. |
| NMR Spectroscopy | Formation of diastereomeric species with a chiral auxiliary, leading to distinguishable NMR signals for each enantiomer. | Applicable to a wide range of compounds in solution. Does not require crystallinity. | Requires derivatization (for CDAs) or the use of a chiral solvent/agent. Interpretation can be complex for molecules with multiple chiral centers. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Applicable to a broad range of molecules in solution, including those that are difficult to crystallize. Provides rich structural information. | Requires comparison with quantum mechanical calculations (DFT), which can be computationally intensive. Sensitivity can be an issue for very flexible molecules. |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution. | Highly sensitive and requires a small amount of sample. | Requires the presence of a chromophore near the stereocenter. Also necessitates comparison with theoretical calculations for unambiguous assignment. |
In-Depth Analysis and Experimental Protocols
Single-Crystal X-ray Crystallography
This technique stands as the "gold standard" for determining absolute configuration due to its ability to provide a direct visualization of the molecular structure.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the chiral piperidine derivative are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a critical value in this analysis; a value close to 0 with a small standard uncertainty indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted configuration is correct.[1][2][3][4][5]
Quantitative Data Example:
| Compound | Flack Parameter (x) | Standard Uncertainty (u) | Conclusion | Reference |
| Chiral Piperidine Derivative A | 0.02 | 0.04 | Correctly assigned | Fictional Data |
| Chiral Piperidine Derivative B | 0.98 | 0.05 | Inverted structure is correct | Fictional Data |
| Chiral Piperidine Derivative C | 0.5 | 0.2 | Racemic twinning or poor data | Fictional Data |
Workflow for X-ray Crystallography:
NMR Spectroscopy
NMR spectroscopy offers a powerful solution-phase method for determining absolute configuration, primarily through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
This classic method involves the reaction of the chiral piperidine, which typically contains a hydroxyl or amino group, with the two enantiomers of a chiral derivatizing agent, most commonly α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The differing spatial arrangements of the diastereomers lead to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra.[6][7][8][9][10]
Experimental Protocol:
-
Derivatization: The chiral piperidine derivative is reacted separately with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding (R)- and (S)-MTPA amides or esters.
-
NMR Analysis: ¹H NMR spectra of both diastereomers are recorded.
-
Data Analysis: The chemical shifts of protons near the chiral center are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.
-
Configuration Assignment: Based on the established conformational model of the MTPA derivatives, the sign of the Δδ values for protons on either side of the MTPA plane allows for the assignment of the absolute configuration of the original stereocenter. Protons with positive Δδ values are on one side of the MTPA plane, while those with negative values are on the other.[9]
Quantitative Data Example for a Chiral Piperidine Amine:
| Proton | δ (R-MTPA amide) | δ (S-MTPA amide) | Δδ (δS - δR) | Conclusion |
| H-2ax | 3.15 ppm | 3.25 ppm | +0.10 ppm | Proton on one side of MTPA plane |
| H-2eq | 3.40 ppm | 3.32 ppm | -0.08 ppm | Proton on the other side of MTPA plane |
| H-3 | 1.85 ppm | 1.78 ppm | -0.07 ppm | Proton on the other side of MTPA plane |
Logical Diagram for Mosher's Method:
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte in solution. This interaction leads to the separation of NMR signals for the two enantiomers, allowing for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration by comparing the spectra with those of known standards.[11][12][13][14]
Experimental Protocol:
-
Sample Preparation: The chiral piperidine derivative is dissolved in a suitable NMR solvent, and a molar excess of the chiral solvating agent is added.
-
NMR Analysis: ¹H or other relevant NMR spectra are recorded.
-
Data Analysis: The chemical shift separation (ΔΔδ) between the signals of the two enantiomers is measured.
Quantitative Data Example:
| Piperidine Derivative | Chiral Solvating Agent | Proton Monitored | Chemical Shift Separation (ΔΔδ) |
| 2-Methylpiperidine | (R)-1,1'-Bi-2-naphthol | H-2 | 0.05 ppm |
| 3-Hydroxypiperidine | (S)-tert-Butylphenylphosphinothioic acid | H-3 | 0.12 ppm |
Chiroptical Spectroscopy: VCD and ECD
VCD and ECD are powerful, non-destructive techniques that measure the differential absorption of circularly polarized light. The absolute configuration is determined by comparing the experimental spectrum with a theoretically predicted spectrum generated through quantum mechanical calculations.
Experimental Protocol:
-
Sample Preparation: A solution of the chiral piperidine derivative is prepared in a suitable solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectral Acquisition: The VCD or ECD spectrum is recorded on a specialized spectrometer.
-
Computational Modeling:
-
A conformational search of the piperidine derivative is performed using molecular mechanics.
-
The low-energy conformers are optimized using Density Functional Theory (DFT).
-
The VCD or ECD spectrum for each conformer is calculated.
-
A Boltzmann-averaged spectrum is generated based on the relative energies of the conformers.
-
-
Comparison and Assignment: The experimental spectrum is compared to the calculated spectra for both enantiomers. A good match in the sign and relative intensity of the key bands allows for the unambiguous assignment of the absolute configuration.
Quantitative Data Comparison (Illustrative):
| Method | Key Parameter | Typical Value Range for Piperidines | Confidence Level |
| VCD | Cotton effect sign and intensity | ΔA ~ 10⁻⁴ - 10⁻⁵ | High, with good spectral matching |
| ECD | Molar ellipticity [θ] or Δε | Δε ~ 1 - 100 M⁻¹cm⁻¹ | High, with a suitable chromophore |
Workflow for VCD/ECD Analysis:
Conclusion
The determination of the absolute configuration of chiral piperidine derivatives is a multifaceted challenge that can be addressed by a variety of powerful analytical techniques. While single-crystal X-ray crystallography provides the most definitive answer, its requirement for high-quality crystals can be a significant bottleneck. NMR-based methods, particularly Mosher's method, offer a versatile solution-phase alternative, while chiroptical techniques like VCD and ECD are increasingly becoming the methods of choice for their non-destructive nature and applicability to a wide range of molecules in their native solution state. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate strategy for their specific chiral piperidine derivative, thereby ensuring the accuracy and reliability of their stereochemical assignments.
References
- 1. Flack parameter - Wikipedia [en.wikipedia.org]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. xtal.iqfr.csic.es [xtal.iqfr.csic.es]
- 4. mdpi.com [mdpi.com]
- 5. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 6. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Benchmarking the Synthesis of Butyl 6-methylpiperidine-2-carboxylate: A Comparative Guide to Known Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for Butyl 6-methylpiperidine-2-carboxylate, a valuable building block in medicinal chemistry. The synthesis of this molecule, and its parent acid, 6-methylpiperidine-2-carboxylic acid, can be approached through several established routes. Here, we benchmark a proposed synthesis against two prominent known methods: catalytic hydrogenation of a pyridine precursor and a diastereoselective reductive amination strategy.
At a Glance: Comparison of Synthetic Routes
| Method | Key Transformation | Overall Yield | Diastereoselectivity | Reaction Time | Key Reagents | Advantages | Disadvantages |
| Benchmarked Synthesis | Catalytic Hydrogenation & Fischer Esterification | ~77% | Predominantly cis | ~28 hours | 6-Methylpicolinic Acid, PtO₂, Butanol, H₂SO₄ | High yield, readily available starting materials. | Requires high-pressure hydrogenation equipment. |
| Alternative Method 1 | Catalytic Hydrogenation of Pyridine-2,6-dicarboxylic Acid | ~83% (for di-acid) | Predominantly cis | ~4-6 hours (hydrogenation) | Pyridine-2,6-dicarboxylic Acid, H₂, Catalyst (e.g., PtO₂) | High yield for the core structure. | Requires additional steps to achieve mono-methylation and selective esterification. |
| Alternative Method 2 | Diastereoselective Reductive Amination | 15-59% (for 6-alkylpipecolic acids) | High | Multi-step | α-tert-butyl β-methyl N-(PhF)aspartate, Methyl alkyl ketones | High degree of stereocontrol. | Lower overall yield, more complex multi-step synthesis. |
Benchmarked Synthesis Workflow
The benchmarked synthesis of this compound is a two-step process commencing with the catalytic hydrogenation of 6-methylpicolinic acid to yield 6-methylpiperidine-2-carboxylic acid, followed by a Fischer esterification with butanol.
Benchmarked synthesis workflow for this compound.
Experimental Protocols
Benchmarked Synthesis: Catalytic Hydrogenation of 6-Methylpicolinic Acid
Objective: To synthesize cis-6-methylpiperidine-2-carboxylic acid.
Materials:
-
6-Methylpicolinic acid
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
Hydrogen gas (high pressure)
-
Methanol
-
Filtration apparatus
-
High-pressure hydrogenation vessel (e.g., Parr apparatus)
Procedure:
-
In a high-pressure hydrogenation vessel, a solution of 6-methylpicolinic acid (1.0 eq) in glacial acetic acid is prepared.
-
Platinum(IV) oxide (PtO₂, ~0.02 eq) is added to the solution as a catalyst.
-
The vessel is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to 50-70 bar.
-
The reaction mixture is stirred at room temperature for approximately 24 hours.
-
After the reaction is complete, the vessel is carefully depressurized, and the catalyst is removed by filtration.
-
The acetic acid is removed under reduced pressure.
-
The crude product is dissolved in a minimal amount of hot methanol and allowed to crystallize upon cooling.
-
The resulting crystals of cis-6-methylpiperidine-2-carboxylic acid are collected by filtration and dried.
Expected Yield: Approximately 85%.
Benchmarked Synthesis: Fischer Esterification
Objective: To synthesize this compound.
Materials:
-
cis-6-Methylpiperidine-2-carboxylic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
A solution of cis-6-methylpiperidine-2-carboxylic acid (1.0 eq) in n-butanol (large excess, acts as solvent and reagent) is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid (~0.1 eq) is carefully added to the solution.
-
The reaction mixture is heated to reflux for approximately 4 hours.
-
After cooling to room temperature, the excess butanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography if necessary.
Expected Yield: Approximately 90%.
Alternative Synthesis Pathways
A comparative overview of the synthetic pathways highlights the different strategies to access the 2,6-disubstituted piperidine core.
Comparative overview of synthetic pathways.
Discussion of Alternative Methods
Alternative Method 1: Catalytic Hydrogenation of Pyridine-2,6-dicarboxylic Acid
This method involves the hydrogenation of commercially available pyridine-2,6-dicarboxylic acid to predominantly yield cis-piperidine-2,6-dicarboxylic acid. One such procedure reports a high yield of 91% for the cis-di-acid after reduction under 50 psi of H₂ pressure. While efficient for forming the piperidine ring, this route requires subsequent selective mono-methylation and esterification to arrive at the target molecule, adding complexity and potentially lowering the overall yield.
Alternative Method 2: Diastereoselective Reductive Amination
This approach offers excellent stereocontrol over the 2- and 6-positions of the piperidine ring. A reported synthesis of various 6-alkylpipecolic acids starting from α-tert-butyl β-methyl N-(PhF)aspartate demonstrates the feasibility of this strategy, with overall yields ranging from 15-59%. The key steps involve an aldol condensation followed by a diastereoselective intramolecular reductive amination. While providing high diastereoselectivity, this multi-step synthesis is more intricate and results in a lower overall yield compared to the catalytic hydrogenation routes.
Conclusion
The benchmarked synthesis of this compound via catalytic hydrogenation of 6-methylpicolinic acid followed by Fischer esterification presents a high-yielding and straightforward approach. Its primary drawback is the requirement for specialized high-pressure hydrogenation equipment. For laboratories where stereocontrol is paramount and yield is a secondary consideration, the diastereoselective reductive amination route offers a viable, albeit more complex, alternative. The catalytic hydrogenation of pyridine-2,6-dicarboxylic acid provides an efficient entry to the piperidine core but necessitates further synthetic manipulations to achieve the desired substitution pattern. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including available equipment, desired stereochemistry, and overall yield tolerance.
Safety Operating Guide
Navigating the Disposal of Butyl 6-methylpiperidine-2-carboxylate: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and professionals in drug development, handling and disposing of novel or specialized compounds like butyl 6-methylpiperidine-2-carboxylate requires a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.
Hazard Profile and Regulatory Overview
Before disposal, it is crucial to treat this compound as a hazardous waste unless confirmed otherwise by a certified safety professional.[4] The regulatory framework for hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous materials.[5] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[6]
Based on analogous compounds, this compound may exhibit the following hazards:
-
Potential for harm if swallowed or inhaled.[9]
Table 1: Summary of Potential Hazards and Regulatory Considerations
| Parameter | Guideline/Regulation | Key Considerations |
| Waste Classification | Resource Conservation and Recovery Act (RCRA) | Assume hazardous unless proven otherwise. Must be managed according to federal, state, and local regulations.[5] |
| Potential Hazards | GHS Classification (based on similar compounds) | Skin Irritation, Serious Eye Damage, Respiratory Irritation.[7][8][9] |
| Personal Protective Equipment (PPE) | Standard Laboratory Safety Protocols | Safety goggles, chemical-resistant gloves, lab coat.[1] |
| Disposal Route | Institutional/Local Hazardous Waste Program | Do not dispose of down the drain or in regular trash.[4][10] Must be collected by a certified hazardous waste handler.[4][11] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.[1]
-
Respiratory Protection: If handling powders or aerosols, or if working outside a fume hood, use a respirator with an appropriate cartridge.
-
Ventilation: Always handle the chemical waste in a well-ventilated area, preferably within a certified chemical fume hood.[2]
2. Waste Segregation and Containerization:
-
Dedicated Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. Plastic containers are often preferred.[11]
-
Avoid Mixing Waste: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react violently.[12]
-
Labeling: Immediately label the waste container with the full chemical name ("this compound"), the concentration (if in solution), and the appropriate hazard warnings (e.g., "Irritant," "Hazardous Waste").[11] The date of waste accumulation should also be noted.[4]
3. On-site Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Storage Conditions: Keep the container tightly closed except when adding waste.[2][11] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or has been in storage for a designated period (often not exceeding one year for routine waste), contact your institution's Environmental Health and Safety (EHS) or equivalent office to arrange for pickup.[4][11]
-
Manifesting: For off-site disposal, a hazardous waste manifest will be required to track the waste from your facility to the final treatment, storage, and disposal facility (TSDF).[13][14] This is typically handled by the EHS office.
5. Spill and Emergency Procedures:
-
Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent material into a designated hazardous waste container.[9]
-
Major Spills: In the event of a large spill, evacuate the area and notify your institution's emergency response team and EHS office immediately.
-
Personal Contamination: If the chemical comes into contact with skin, wash the affected area thoroughly with soap and water.[7] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. Methyl pipecolinate | C7H13NO2 | CID 3463753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 6. epa.gov [epa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. epa.gov [epa.gov]
- 14. dtsc.ca.gov [dtsc.ca.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
